molecular formula C18H19ClN4O B15617763 Clozapine N-Oxide-d8

Clozapine N-Oxide-d8

Cat. No.: B15617763
M. Wt: 350.9 g/mol
InChI Key: OGUCZBIQSYYWEF-JNJBWJDISA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Clozapine N-Oxide-d8 is a useful research compound. Its molecular formula is C18H19ClN4O and its molecular weight is 350.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C18H19ClN4O

Molecular Weight

350.9 g/mol

IUPAC Name

3-chloro-6-(2,2,3,3,5,5,6,6-octadeuterio-4-methyl-4-oxidopiperazin-4-ium-1-yl)-11H-benzo[b][1,4]benzodiazepine

InChI

InChI=1S/C18H19ClN4O/c1-23(24)10-8-22(9-11-23)18-14-4-2-3-5-15(14)20-16-7-6-13(19)12-17(16)21-18/h2-7,12,20H,8-11H2,1H3/i8D2,9D2,10D2,11D2

InChI Key

OGUCZBIQSYYWEF-JNJBWJDISA-N

Origin of Product

United States

Foundational & Exploratory

Clozapine N-Oxide-d8: A Technical Guide for Advanced Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The advent of Designer Receptors Exclusively Activated by Designer Drugs (DREADD) technology has revolutionized neuroscience by enabling precise temporal and spatial control over neuronal activity. The most commonly used actuator for these engineered G protein-coupled receptors (GPCRs) is Clozapine (B1669256) N-oxide (CNO). However, a significant body of evidence has revealed that CNO undergoes in vivo back-metabolism to clozapine, a potent psychoactive drug with its own complex pharmacology.[1][2][3] This conversion confounds the interpretation of DREADD-based studies, as observed effects may be attributable to clozapine's off-target actions rather than the specific activation of DREADD receptors.

Clozapine N-Oxide-d8 (CNO-d8) represents a next-generation tool designed to mitigate this critical issue. As a deuterated isotopologue of CNO, it is engineered for enhanced metabolic stability. The substitution of hydrogen with deuterium (B1214612) atoms at specific metabolic sites is intended to leverage the kinetic isotope effect, thereby reducing the rate of conversion to clozapine. This guide provides a comprehensive overview of CNO-d8, its underlying principles, and its application in robust and reproducible neuroscience research.

The DREADD-CNO System: Mechanism and a Critical Flaw

DREADD technology allows for the non-invasive manipulation of specific neuronal populations.[4] This is achieved by expressing engineered muscarinic receptors (e.g., hM3Dq, hM4Di) in target cells. These receptors are inert to the endogenous ligand acetylcholine (B1216132) but are selectively activated by CNO.[5][6]

  • hM3Dq (Gq-coupled): Activation leads to the canonical Gq pathway, involving phospholipase C (PLC) activation, subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and a rise in intracellular calcium, ultimately resulting in neuronal depolarization and increased firing.

  • hM4Di (Gi-coupled): Activation engages the Gi pathway, which inhibits adenylyl cyclase, reduces cyclic AMP (cAMP) levels, and activates G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization and silencing of activity.[4]

  • Gs-DREADD (Gs-coupled): Activation stimulates adenylyl cyclase, leading to an increase in cAMP levels and protein kinase A (PKA) activation.

The central assumption of this system has been the pharmacological inertness of CNO. However, multiple studies have now conclusively demonstrated that CNO is reverse-metabolized to clozapine in rodents and non-human primates.[1][7][8] Clozapine readily crosses the blood-brain barrier and has high affinity for a range of endogenous receptors, including dopaminergic, serotonergic, adrenergic, and histaminergic receptors, creating significant potential for off-target effects that can confound experimental results.[2][4][9]

This compound: The Principle of Deuteration for Enhanced Stability

This compound is a deuterated form of CNO. Deuterium is a stable, non-radioactive isotope of hydrogen with an additional neutron. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This difference in bond energy, known as the kinetic isotope effect, can significantly slow down the rate of metabolic reactions that involve the cleavage of this bond.

In the context of CNO, deuteration at the N-methyl group and other potential sites of metabolism is hypothesized to hinder the enzymatic processes responsible for its reduction to clozapine. The expected outcome is a pharmacokinetic profile with significantly lower levels of circulating clozapine following systemic administration of CNO-d8 compared to an equivalent dose of CNO. This would make CNO-d8 a more specific and reliable actuator for DREADD receptors, minimizing confounding off-target effects.

Quantitative Data: Pharmacokinetics of CNO and its Metabolites

While specific pharmacokinetic data for this compound is not yet widely available in peer-reviewed literature, the existing data for CNO highlights the necessity for such a metabolically stable alternative. The following tables summarize findings from key studies on CNO's in vivo conversion.

Table 1: Plasma Concentrations of CNO, Clozapine, and N-desmethylclozapine (NDMC) in Rats Following CNO Administration.

CompoundDose of CNOTime Post-InjectionMean Plasma Concentration (ng/mL ± SEM)
Clozapine 10.0 mg/kg i.p.30 min12.0 ± 2.6
60 min11.2 ± 2.2
CNO 10.0 mg/kg i.p.30 min1102.0 ± 117.2
60 min499.1 ± 72.8
NDMC 10.0 mg/kg i.p.30 min1.1 ± 0.2
60 min1.7 ± 0.3
Clozapine 1.0 mg/kg i.p.30 min< 0.2
60 min< 0.2
CNO 1.0 mg/kg i.p.30 min215.7 ± 25.1
60 min86.8 ± 12.3
NDMC 1.0 mg/kg i.p.30 min< 0.2
60 min< 0.2

Data adapted from Manvich et al., Scientific Reports, 2018.[1]

Table 2: Pharmacokinetic Parameters of CNO and Clozapine in Rhesus Macaques Following a 10 mg/kg Subcutaneous (SC) CNO Dose.

CompoundCmax (ng/mL)Tmax (min)AUC (0-t) (ng·min/mL)
CNO (Plasma) 1480 ± 260102 ± 23215000 ± 42000
Clozapine (Plasma) 23 ± 3210 ± 305000 ± 800
NDMC (Plasma) 28 ± 42406200 ± 1200
CNO (CSF) 35 ± 11150 ± 05800 ± 2100
Clozapine (CSF) 11 ± 22401800 ± 400
NDMC (CSF) 13 ± 22402300 ± 500

Data adapted from Raper et al., ACS Chemical Neuroscience, 2017.[7][10]

Signaling Pathways and Visualizations

The activation of DREADDs by CNO or CNO-d8 initiates specific intracellular signaling cascades. The diagrams below illustrate the canonical pathways for Gq- and Gi-coupled DREADDs.

Gq_DREADD_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol CNO_d8 CNO / CNO-d8 hM3Dq hM3Dq (Gq-DREADD) CNO_d8->hM3Dq PLC PLC hM3Dq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC PKC DAG->PKC Activates Depolarization Neuronal Depolarization Ca_release->Depolarization PKC->Depolarization

Caption: Gq-DREADD signaling pathway.

Gi_DREADD_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol CNO_d8 CNO / CNO-d8 hM4Di hM4Di (Gi-DREADD) CNO_d8->hM4Di AC Adenylyl Cyclase hM4Di->AC Inhibits GIRK GIRK Channel hM4Di->GIRK Activates (via Gβγ) cAMP cAMP AC->cAMP Converts K_ion K⁺ Efflux GIRK->K_ion ATP ATP ATP->AC Hyperpolarization Neuronal Hyperpolarization cAMP->Hyperpolarization Reduced signaling (e.g., PKA) K_ion->Hyperpolarization DREADD_Workflow cluster_prep Phase 1: Preparation cluster_testing Phase 2: Experimentation cluster_groups Phase 2: Experimentation cluster_analysis Phase 3: Analysis & Verification A1 Stereotaxic Injection of DREADD Virus A2 Virus Expression Period (3-4 Weeks) A1->A2 B1 Animal Habituation & Baseline Behavioral Testing A2->B1 B2 Randomize into 3 Groups B1->B2 G1 Group 1: DREADD + CNO-d8 B2->G1 Exp. G2 Group 2: DREADD + Vehicle B2->G2 Ctrl. G3 Group 3 (Control): No DREADD + CNO-d8 B2->G3 Ctrl. B3 Drug/Vehicle Administration (e.g., i.p. injection) G1->B3 G2->B3 G3->B3 B4 Behavioral / Physiological Assessment B3->B4 C1 Data Analysis & Statistical Comparison B4->C1 C2 Histological Verification of DREADD Expression C1->C2

References

Synthesis and Purification of Clozapine N-Oxide-d8: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For research use only. Not for use in humans.

This technical guide provides a comprehensive overview of the synthesis and purification of Clozapine (B1669256) N-Oxide-d8 (CNO-d8), an isotopically labeled analog of the widely used DREADD (Designer Receptors Exclusively Activated by Designer Drugs) actuator, Clozapine N-oxide (CNO). The inclusion of deuterium (B1214612) atoms in the molecule makes CNO-d8 a valuable tool for various research applications, including pharmacokinetic studies and as an internal standard in mass spectrometry-based quantification. This document details the chemical synthesis, purification protocols, and analytical characterization of CNO-d8, intended for researchers, scientists, and drug development professionals.

Introduction

Clozapine N-oxide is a synthetic small molecule that potently and selectively activates engineered G-protein coupled receptors (GPCRs) known as DREADDs.[1][2] This technology allows for the precise and remote control of cellular signaling pathways, making CNO an essential tool in neuroscience and other fields of biological research.[1] The deuterated analog, Clozapine N-oxide-d8, serves as a crucial tracer for quantitative analysis in biological matrices by techniques such as liquid chromatography-mass spectrometry (LC-MS).[3] The synthesis of CNO-d8 involves the oxidation of its deuterated precursor, Clozapine-d8.

Synthesis of this compound

The synthesis of CNO-d8 is achieved through the oxidation of Clozapine-d8. The most common and effective methods employ oxidizing agents such as Oxone® (potassium peroxymonosulfate) or meta-chloroperoxybenzoic acid (mCPBA).[1][4] The following protocol describes a high-yielding and scalable method using Oxone®.

Starting Material: Clozapine-d8

Deuterated clozapine (Clozapine-d8) is commercially available from various suppliers.[3] It is crucial to start with high-purity Clozapine-d8 to ensure a clean reaction and a high yield of the final product.

Experimental Protocol: Synthesis of CNO-d8 using Oxone®

This protocol is adapted from the gram-scale synthesis of CNO.[5][6]

Materials:

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve Clozapine-d8 (e.g., 1 equivalent) and sodium bicarbonate (2 equivalents) in a mixture of methanol and water (e.g., 5:1 v/v) at room temperature.[5]

  • Oxidation: To the stirred solution, add Oxone® (0.5 equivalents) portion-wise.[5]

  • Reaction: Stir the reaction mixture vigorously at room temperature for approximately 2 hours.[5] Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.[6]

  • Purification: The resulting residue is then purified by silica gel column chromatography.[5][6]

Purification of this compound

Purification is a critical step to remove unreacted starting material, by-products, and any residual reagents. A two-step purification process involving column chromatography followed by recrystallization is recommended to achieve high purity.

Experimental Protocol: Purification by Column Chromatography

Procedure:

  • Column Preparation: Pack a silica gel column with an appropriate solvent system. A common mobile phase is a gradient of dichloromethane and methanol (e.g., starting with 100% CH₂Cl₂ and gradually increasing the polarity with MeOH).[5]

  • Loading: Dissolve the crude product in a minimal amount of the initial mobile phase and load it onto the column.

  • Elution: Elute the column with the solvent gradient. Collect fractions and monitor by TLC to identify the fractions containing the desired product.

  • Concentration: Combine the pure fractions and evaporate the solvent under reduced pressure to yield an orange oil or solid.[5][6]

Experimental Protocol: Recrystallization

Procedure:

  • Dissolution: Dissolve the product obtained from column chromatography in a minimal amount of hot ethanol.[5][6]

  • Crystallization: Allow the solution to cool slowly to room temperature, and then place it in a cold environment (e.g., 4°C) to facilitate crystallization.

  • Isolation: Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.[5] The purity of the recrystallized CNO-d8 can be assessed by High-Performance Liquid Chromatography (HPLC).[6][7]

Data Presentation

The following tables summarize typical quantitative data for the synthesis and purification of CNO, which can be expected to be similar for CNO-d8.

ParameterValueReference
Starting Material Purity
Extracted Clozapine99.5%[6][7]
Reaction Yield
CNO Synthesis using Oxone®97%[5][6]
Final Product Purity
Recrystallized CNO99.1%[6][7]
Analytical MethodParameterTypical ValueReference
HPLC Purity>99%[6][7]
Detection Wavelength275 nm[6][7]
Melting Point CNO (from EtOH)235–237 °C[6]
Mass Spectrometry HRMS (ESI) for C18H20ClN4O [M+H]+Calculated: 343.1320, Found: 343.1322[6]

Visualization of Workflows

Synthesis of this compound

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_product Crude Product Clozapine_d8 Clozapine-d8 Reaction_Vessel Stirring at RT (2 hours) Clozapine_d8->Reaction_Vessel Oxone Oxone® Oxone->Reaction_Vessel Solvents MeOH/H₂O Solvents->Reaction_Vessel Base NaHCO₃ Base->Reaction_Vessel Crude_CNO_d8 Crude CNO-d8 Reaction_Vessel->Crude_CNO_d8 Oxidation

Caption: Synthesis workflow for this compound.

Purification of this compound

Purification_Workflow Crude_Product Crude CNO-d8 Column_Chromatography Silica Gel Column Chromatography (DCM/MeOH gradient) Crude_Product->Column_Chromatography Partially_Pure Partially Purified CNO-d8 (Orange Oil/Solid) Column_Chromatography->Partially_Pure Recrystallization Recrystallization from Ethanol Partially_Pure->Recrystallization Pure_Product Pure CNO-d8 Crystals Recrystallization->Pure_Product Analysis Purity Analysis (HPLC) Pure_Product->Analysis

Caption: Purification workflow for this compound.

Stability and Storage

Clozapine N-oxide solutions in aqueous buffers can be prone to precipitation and are generally considered unstable.[2] It is highly recommended to prepare fresh working solutions for each experiment.[2] Solid CNO-d8 should be stored at -20°C, protected from light.[8][9]

Conclusion

This guide provides a detailed technical overview for the synthesis and purification of this compound. By following the described protocols, researchers can produce high-purity CNO-d8 for use in a variety of scientific applications, particularly as an internal standard for the accurate quantification of CNO in biological samples. The provided workflows and data tables offer a practical resource for laboratories involved in chemogenetics and drug metabolism studies.

References

The Mechanism of Action of Clozapine N-Oxide-d8 in DREADD Systems: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) represent a revolutionary chemogenetic technology for the precise control of cellular signaling. For years, Clozapine (B1669256) N-Oxide (CNO) was the primary actuator for these engineered G protein-coupled receptors (GPCRs). However, emerging evidence has fundamentally reshaped our understanding of its mechanism of action. This guide elucidates the contemporary view that CNO functions as a prodrug, which is metabolized to clozapine to activate DREADD receptors. We delve into the critical role of deuteration in Clozapine N-Oxide-d8 (CNO-d8) to modulate this metabolic profile, offering a potentially more controlled and predictable activation of DREADD systems. This document provides a comprehensive overview of the signaling pathways, quantitative pharmacological data, and detailed experimental protocols relevant to the application of CNO and its deuterated analog in DREADD-based research.

The Core Mechanism: A Paradigm Shift from Direct Agonist to Prodrug

The foundational premise of the DREADD system was the biological inertness of CNO, which was thought to directly and selectively bind to the engineered receptors. However, a significant body of research now indicates that CNO itself possesses low affinity for DREADD receptors and exhibits poor permeability across the blood-brain barrier[1]. The current, widely accepted mechanism is that systemically administered CNO is rapidly metabolized in peripheral tissues back to clozapine.[1][2] Clozapine, an atypical antipsychotic, readily crosses the blood-brain barrier and binds to DREADD receptors with high affinity and potency, serving as the true DREADD actuator in vivo[1][3]. This metabolic conversion is a crucial factor in the design and interpretation of DREADD-based experiments, necessitating rigorous controls.

The Role and Advantages of this compound (CNO-d8)

The use of deuterated compounds, such as CNO-d8, is a strategic approach to enhance the pharmacokinetic properties of drugs. Deuterium (B1214612), a stable, heavy isotope of hydrogen, forms a stronger covalent bond with carbon. This increased bond strength can slow down the rate of metabolic reactions that involve the cleavage of a carbon-hydrogen bond, a phenomenon known as the deuterium kinetic isotope effect .

In the context of CNO, metabolism to clozapine is a key step. By replacing hydrogen atoms with deuterium at specific positions on the CNO molecule (in this case, on the N-methyl group), the rate of demethylation, a common metabolic pathway, can be reduced. While direct comparative pharmacokinetic data for CNO-d8 is not extensively available in the public domain, the principles of the kinetic isotope effect suggest the following advantages:

  • Slower and More Sustained Conversion to Clozapine: Deuteration is expected to decrease the rate of CNO's reverse metabolism to clozapine. This would lead to a more gradual and sustained release of the active DREADD agonist, clozapine, potentially prolonging the duration of DREADD activation and providing a more stable and predictable temporal profile of neuromodulation.

  • Reduced Peak Clozapine Concentrations: A slower conversion rate could result in lower peak plasma concentrations of clozapine, which may minimize potential off-target effects associated with clozapine's activity at endogenous receptors (e.g., serotonergic, dopaminergic, and adrenergic receptors)[4].

  • Improved Experimental Control: By providing a more controlled delivery of the active agonist, CNO-d8 may offer a more refined tool for dissecting the temporal dynamics of neural circuits and their behavioral correlates.

DREADD Signaling Pathways

DREADDs are engineered to couple to specific heterotrimeric G protein signaling pathways, allowing for either cellular activation or inhibition. The most commonly used DREADDs are derived from human muscarinic acetylcholine (B1216132) receptors.

Gq-Coupled DREADDs (e.g., hM3Dq)

Activation of Gq-coupled DREADDs by clozapine (derived from CNO or CNO-d8) initiates a canonical signaling cascade leading to neuronal excitation.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum CNO CNO / CNO-d8 Clozapine Clozapine CNO->Clozapine Metabolism hM3Dq hM3Dq (Gq-DREADD) Clozapine->hM3Dq Binds & Activates Gq Gq hM3Dq->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3_receptor IP3 Receptor IP3->IP3_receptor Binds PKC Protein Kinase C (PKC) DAG->PKC Activates ER_Ca2 Ca²⁺ Store IP3_receptor->ER_Ca2 Opens Channel Ca2_release Ca²⁺ Release Ca2_release->PKC Co-activates Depolarization Neuronal Depolarization & Increased Firing Ca2_release->Depolarization Contributes to PKC->Depolarization Phosphorylates Targets ER_Ca2->Ca2_release Leads to

Gq-DREADD Signaling Pathway
Gi-Coupled DREADDs (e.g., hM4Di)

Activation of Gi-coupled DREADDs leads to neuronal inhibition through the suppression of adenylyl cyclase activity and modulation of ion channels.

Gi_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol CNO CNO / CNO-d8 Clozapine Clozapine CNO->Clozapine Metabolism hM4Di hM4Di (Gi-DREADD) Clozapine->hM4Di Binds & Activates Gi Gi hM4Di->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits GIRK GIRK Channels Gi->GIRK Activates (βγ subunit) ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates K_efflux K⁺ Efflux GIRK->K_efflux Promotes Hyperpolarization Neuronal Hyperpolarization & Decreased Firing PKA->Hyperpolarization Modulates Channels K_efflux->Hyperpolarization Leads to

Gi-DREADD Signaling Pathway
Gs-Coupled DREADDs (e.g., GsD)

Activation of Gs-coupled DREADDs stimulates adenylyl cyclase, leading to an increase in intracellular cAMP and subsequent activation of Protein Kinase A (PKA).

Gs_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol CNO CNO / CNO-d8 Clozapine Clozapine CNO->Clozapine Metabolism GsD GsD (Gs-DREADD) Clozapine->GsD Binds & Activates Gs Gs GsD->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Phosphorylation of Downstream Targets PKA->Downstream Leads to

Gs-DREADD Signaling Pathway

Quantitative Data Presentation

The following tables summarize key quantitative data for CNO and clozapine in the context of DREADD systems. It is important to note that these values can vary depending on the specific DREADD variant, cell type, and experimental conditions.

Table 1: In Vitro Potency and Affinity at DREADD Receptors
CompoundDREADD ReceptorAssay TypeEC50 (nM)Reference(s)
CNO hM3DqCa²⁺ Mobilization85 ± 17[3]
hM4Di[³⁵S]GTPγS Binding~1000[3]
hM4DiFLIPR (Ca²⁺)8.1[5]
Clozapine hM3DqCa²⁺ Mobilization5.4 ± 3.1[3]
hM4Di[³⁵S]GTPγS Binding~10[3]
hM4DiFLIPR (Ca²⁺)0.42[5]
Table 2: Pharmacokinetic Parameters of CNO and Clozapine
CompoundSpeciesDose & RouteCmax (ng/mL)Tmax (min)Half-life (h)Reference(s)
CNO Rat10 mg/kg i.p.3404 ± 59730~7[6]
Mouse1 mg/kg i.p.~15015Short (<2h)[3]
Rhesus Monkey3 mg/kg s.c.1092~60-[7]
Rhesus Monkey10 mg/kg s.c.252845-[7]
Clozapine (from CNO) Rat10 mg/kg CNO i.p.257 ± 21530-[6]
Mouse10 mg/kg CNO i.p.45.930-
Rhesus Monkey3 mg/kg CNO s.c.~10~150-[7]
Rhesus Monkey10 mg/kg CNO s.c.~20~150-[7]
Clozapine (direct) HumanOral-1.1 - 3.69.1 - 17.4

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the CNO/CNO-d8 DREADD system.

General Experimental Workflow for In Vivo DREADD Studies

InVivo_Workflow AAV_Prep AAV-DREADD Vector Preparation & Titration Stereotaxic_Surgery Stereotaxic Surgery: AAV-DREADD Injection into Target Brain Region AAV_Prep->Stereotaxic_Surgery Recovery Post-operative Recovery & DREADD Expression (2-4 weeks) Stereotaxic_Surgery->Recovery Habituation Habituation to Handling & Behavioral Apparatus Recovery->Habituation CNO_Admin CNO / CNO-d8 Administration (e.g., i.p. injection) Habituation->CNO_Admin Behavioral_Testing Behavioral Testing (15-60 min post-injection) CNO_Admin->Behavioral_Testing Histology Post-mortem Histology: Verification of DREADD Expression Behavioral_Testing->Histology Data_Analysis Data Analysis Behavioral_Testing->Data_Analysis Histology->Data_Analysis

General In Vivo DREADD Experimental Workflow
Protocol for Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of unlabeled ligands like CNO, CNO-d8, and clozapine to DREADD receptors.

Materials:

  • Cell membranes prepared from HEK293 cells stably expressing the DREADD of interest.

  • Radioligand (e.g., [³H]-clozapine) with known affinity for the DREADD.

  • Unlabeled competitor ligands (CNO, CNO-d8, clozapine) at a range of concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • 96-well plates.

  • Glass fiber filters.

  • Scintillation fluid and counter.

Methodology:

  • Membrane Preparation: Harvest DREADD-expressing cells, homogenize in cold buffer, and centrifuge to pellet the membranes. Resuspend the membrane pellet in assay buffer.

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the competitor ligand.

  • Incubation: Incubate the plate at a specific temperature (e.g., 37°C) for a set time to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand. Wash the filters with cold assay buffer.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the log concentration of the competitor ligand. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of competitor that inhibits 50% of radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol for In Vitro Calcium Imaging

This protocol is for validating the function of Gq-coupled DREADDs in cultured cells.

Materials:

  • Cultured cells (e.g., HEK293T or primary neurons) plated on glass-bottom dishes.

  • Plasmid encoding the Gq-DREADD.

  • Transfection reagent.

  • Calcium indicator dye (e.g., Fluo-4 AM).

  • Fluorescence microscope with live-cell imaging capabilities.

  • CNO or CNO-d8 solution.

Methodology:

  • Cell Culture and Transfection: Transfect the cultured cells with the Gq-DREADD plasmid and allow 24-48 hours for receptor expression.

  • Calcium Indicator Loading: Incubate the cells with a calcium indicator dye according to the manufacturer's protocol.

  • Imaging: Mount the dish on the microscope and acquire a baseline fluorescence signal.

  • DREADD Activation: Add CNO or CNO-d8 to the cell culture medium at the desired concentration.

  • Data Acquisition: Record the change in fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.

  • Data Analysis: Quantify the change in fluorescence intensity in response to agonist application.

Conclusion and Future Directions

The understanding of the CNO-DREADD system has evolved significantly, with the recognition of CNO as a prodrug for the true DREADD agonist, clozapine. This has important implications for the design and interpretation of chemogenetic experiments, emphasizing the need for appropriate controls to account for potential off-target effects of clozapine. The introduction of CNO-d8 offers a promising refinement to this powerful technology. The kinetic isotope effect is expected to slow the metabolic conversion of CNO-d8 to clozapine, potentially leading to a more sustained and controlled activation of DREADDs with a reduced risk of off-target effects.

Future research should focus on a direct, head-to-head pharmacokinetic and pharmacodynamic comparison of CNO and CNO-d8 in various animal models. Such studies will be invaluable for validating the theoretical advantages of deuteration and for establishing optimal dosing regimens for CNO-d8. As the field of chemogenetics continues to advance, the development and rigorous characterization of novel actuators with improved pharmacokinetic and pharmacodynamic profiles will be paramount for the continued success and translational potential of DREADD technology.

References

Deuterated vs. Non-Deuterated CNO for In Vivo DREADD Studies: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The advent of Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) has provided neuroscientists with unprecedented control over neuronal activity in vivo. For years, Clozapine-N-Oxide (CNO) has been the most common actuator for these engineered G protein-coupled receptors (GPCRs). However, a growing body of evidence has revealed significant limitations of CNO, primarily its in vivo back-metabolism to clozapine (B1669256), which acts as the true DREADD agonist but also elicits off-target effects. This technical guide provides a comprehensive comparison of non-deuterated CNO with the prospective benefits of a deuterated version, alongside an evaluation of other novel DREADD agonists. By understanding the nuances of these compounds, researchers can make more informed decisions for designing rigorous and reproducible in vivo studies.

The Challenge with Non-Deuterated CNO: Metabolism and Off-Target Effects

Initially, CNO was considered a pharmacologically inert compound that exclusively activated DREADD receptors. However, numerous studies have demonstrated that systemically administered CNO is rapidly converted to clozapine in vivo[1][2][3]. This back-metabolism is a critical issue for several reasons:

  • Clozapine is the primary DREADD agonist: Clozapine exhibits significantly higher potency and affinity for DREADD receptors than CNO itself[4][5]. Consequently, the observed effects following CNO administration are largely, if not entirely, mediated by its metabolite, clozapine.

  • Poor blood-brain barrier penetration of CNO: CNO has limited ability to cross the blood-brain barrier, whereas clozapine readily enters the central nervous system[4][6].

  • Off-target effects of clozapine: Clozapine is a potent psychoactive drug with a broad pharmacological profile, binding to a variety of endogenous receptors, including dopaminergic, serotonergic, and histaminergic receptors[6][7]. This can lead to confounding off-target effects that are independent of DREADD activation[7][8].

These findings underscore the importance of appropriate controls in DREADD experiments using CNO and have spurred the development of alternative actuators.

Deuterated CNO: A Potential Solution to the Metabolism Problem

Deuteration, the substitution of hydrogen atoms with their heavier isotope deuterium, is a strategy employed in medicinal chemistry to alter the pharmacokinetic properties of a drug. Specifically, the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic processes that involve the cleavage of this bond.

While direct comparative studies on deuterated CNO are not yet widely available in the public domain, we can hypothesize its potential advantages based on established principles:

  • Reduced Back-Metabolism: Deuteration at specific sites on the CNO molecule involved in its reduction to clozapine could significantly slow down this conversion. This would lead to lower systemic levels of clozapine and a higher ratio of CNO to clozapine.

  • Improved Pharmacokinetic Profile: A slower rate of metabolism would likely increase the half-life of CNO in the body, potentially leading to a more sustained and predictable activation of DREADD receptors.

  • Minimized Off-Target Effects: By reducing the formation of clozapine, deuterated CNO would mitigate the off-target effects associated with clozapine's action on endogenous receptors.

It is important to note that the synthesis of deuterated compounds is a well-established practice, and the creation of deuterated CNO is feasible[9][10].

Data Presentation: Comparative Overview of DREADD Actuators

The following tables summarize the key quantitative data for non-deuterated CNO, its metabolite clozapine, and newer DREADD agonists. Data for deuterated CNO is projected based on the expected effects of deuteration.

Table 1: In Vitro Potency and Affinity of DREADD Actuators

CompoundDREADD ReceptorEC50 (nM)Ki (nM)Reference(s)
Clozapine-N-Oxide (CNO) hM3Dq~30-100>1000[5][11]
hM4Di~30-100>1000[5][11]
Clozapine hM3Dq~1-10~5-20[5][11]
hM4Di~1-10~5-20[5][11]
Compound 21 (C21) hM3Dq~2-5-[12][13]
hM4Di~10-20-[12][13]
Deschloroclozapine (DCZ) hM3Dq~0.1-0.5~4-7[14][15]
hM4Di~0.05-0.2~3-5[14][15]
JHU37160 hM3Dq~15-20~1.9[16][17]
hM4Di~0.2-0.5~3.6[16][17]
Deuterated CNO (Projected) hM3Dq~30-100>1000-
hM4Di~30-100>1000-

Table 2: In Vivo Pharmacokinetic and Dosing Parameters

CompoundTypical In Vivo Dose (Mice)Back-Metabolism to ClozapineBrain PenetranceReference(s)
Clozapine-N-Oxide (CNO) 1-10 mg/kgYesPoor[1][2][3]
Compound 21 (C21) 0.4-1 mg/kgNoGood[18][19]
Deschloroclozapine (DCZ) 1-100 µg/kgNoExcellent[20][21][22]
JHU37160 0.01-1 mg/kgNoExcellent[16][23][24]
Deuterated CNO (Projected) 1-10 mg/kgReducedPoor-

Experimental Protocols

General In Vivo DREADD Activation Protocol

This protocol outlines the general steps for in vivo DREADD activation in rodents. Specific parameters should be optimized for each experiment.

  • AAV-DREADD Vector Delivery:

    • Anesthetize the animal using isoflurane (B1672236) or another suitable anesthetic.

    • Secure the animal in a stereotaxic frame.

    • Inject the AAV vector expressing the DREADD of interest into the target brain region. The injection volume and rate should be optimized to minimize tissue damage.

    • Allow sufficient time for DREADD expression (typically 2-4 weeks).

  • DREADD Agonist Administration:

    • Dissolve the DREADD agonist (CNO, deuterated CNO, or other alternatives) in a suitable vehicle (e.g., saline, DMSO/saline).

    • Administer the agonist via the desired route (e.g., intraperitoneal injection, oral gavage, or in drinking water). The dose and timing of administration should be determined based on the specific agonist and experimental design.

  • Behavioral or Physiological Assessment:

    • Perform behavioral tests or physiological recordings at the appropriate time point following agonist administration to assess the effects of DREADD activation.

  • Histological Confirmation:

    • At the end of the experiment, perfuse the animal and collect the brain tissue.

    • Perform immunohistochemistry to confirm DREADD expression and, if applicable, to assess neuronal activation (e.g., c-Fos staining).

Pharmacokinetic Analysis Protocol

To compare the metabolism of deuterated and non-deuterated CNO, a pharmacokinetic study is essential.

  • Animal Dosing:

    • Administer a single dose of either deuterated or non-deuterated CNO to separate groups of animals.

  • Sample Collection:

    • Collect blood samples at multiple time points post-administration (e.g., 15, 30, 60, 120, and 240 minutes).

    • At the final time point, collect brain tissue.

  • Sample Processing and Analysis:

    • Process the blood samples to obtain plasma.

    • Homogenize the brain tissue.

    • Use liquid chromatography-mass spectrometry (LC-MS) to quantify the concentrations of CNO, deuterated CNO, and clozapine in the plasma and brain homogenates.

  • Data Analysis:

    • Calculate key pharmacokinetic parameters, such as maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC), for each compound.

    • Compare the metabolic profiles of deuterated and non-deuterated CNO.

Mandatory Visualizations

DREADD Signaling Pathways

DREADD_Signaling cluster_gq Gq-DREADD (hM3Dq) - Excitatory cluster_gi Gi-DREADD (hM4Di) - Inhibitory Agonist_Gq Agonist (e.g., Clozapine) hM3Dq hM3Dq Receptor Agonist_Gq->hM3Dq Binds Gq Gαq hM3Dq->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca2+ IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Neuronal_Excitation Neuronal Excitation Ca_release->Neuronal_Excitation PKC->Neuronal_Excitation Agonist_Gi Agonist (e.g., Clozapine) hM4Di hM4Di Receptor Agonist_Gi->hM4Di Binds Gi Gαi hM4Di->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Inhibits Neuronal_Inhibition Neuronal Inhibition PKA->Neuronal_Inhibition

Caption: Signaling pathways for Gq- and Gi-coupled DREADDs.

Experimental Workflow for Comparing Deuterated and Non-Deuterated CNO

Experimental_Workflow cluster_groups Experimental Groups start Start aav_injection AAV-DREADD Injection into Target Brain Region start->aav_injection expression Allow 2-4 Weeks for DREADD Expression aav_injection->expression group1 Group 1: Non-Deuterated CNO expression->group1 group2 Group 2: Deuterated CNO expression->group2 group3 Group 3: Vehicle Control expression->group3 behavioral_testing Behavioral/Physiological Assessment group1->behavioral_testing pk_analysis Pharmacokinetic Analysis (Blood and Brain Samples) group1->pk_analysis group2->behavioral_testing group2->pk_analysis group3->behavioral_testing histology Histological Confirmation (DREADD Expression, c-Fos) behavioral_testing->histology data_analysis Data Analysis and Comparison pk_analysis->data_analysis histology->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: Workflow for in vivo comparison of deuterated and non-deuterated CNO.

Logical Relationship of CNO, Clozapine, and DREADD Activation

CNO_Metabolism_Logic cluster_non_deuterated Non-Deuterated CNO cluster_deuterated Deuterated CNO (Hypothesized) CNO_admin Systemic Administration of Non-Deuterated CNO Metabolism Rapid In Vivo Back-Metabolism CNO_admin->Metabolism Clozapine Clozapine Formation Metabolism->Clozapine BBB_Clozapine Crosses BBB Clozapine->BBB_Clozapine DREADD_Activation DREADD Activation BBB_Clozapine->DREADD_Activation Off_Target Off-Target Effects BBB_Clozapine->Off_Target dCNO_admin Systemic Administration of Deuterated CNO dMetabolism Slowed In Vivo Back-Metabolism dCNO_admin->dMetabolism dClozapine Reduced Clozapine Formation dMetabolism->dClozapine dBBB_Clozapine Reduced BBB Crossing of Clozapine dClozapine->dBBB_Clozapine dDREADD_Activation DREADD Activation (Primarily by dCNO) dBBB_Clozapine->dDREADD_Activation dOff_Target Minimized Off-Target Effects dBBB_Clozapine->dOff_Target

References

Commercial Suppliers and Technical Guide for High-Purity Clozapine N-Oxide-d8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of commercially available high-purity Clozapine (B1669256) N-Oxide-d8, a deuterated analog of the DREADD (Designer Receptors Exclusively Activated by Designer Drugs) actuator, Clozapine N-Oxide (CNO). This document is intended for researchers, scientists, and drug development professionals utilizing chemogenetic technologies.

Clozapine N-Oxide-d8 serves as a crucial internal standard in pharmacokinetic and metabolic studies of CNO, allowing for precise quantification in biological matrices. Its use is paramount in understanding the in vivo behavior of CNO, particularly its retro-conversion to clozapine, a factor with significant implications for the interpretation of DREADD-based experiments.

Commercial Availability

High-purity this compound is available from a limited number of specialized chemical suppliers. The following table summarizes the key quantitative data for commercially available products. Researchers are advised to request batch-specific Certificates of Analysis for the most accurate and up-to-date information on purity and isotopic enrichment.

SupplierProduct CodePurity (by HPLC)Molecular FormulaMolecular WeightIsotopic Enrichment
LGC Standards (Toronto Research Chemicals)TRC-C587521>95%C₁₈H₁₁D₈ClN₄O350.87Not specified; requires batch-specific Certificate of Analysis
Axios ResearchNot specifiedNot specifiedNot specifiedNot specifiedNot specified

Physicochemical Properties

PropertyValue
CAS Number 34233-69-7 (unlabeled)
Appearance Solid
Storage -20°C

Experimental Protocols

Synthesis and Purification of Clozapine N-Oxide

A common method for the synthesis of Clozapine N-Oxide involves the oxidation of clozapine. One established protocol utilizes meta-chloroperoxybenzoic acid (mCPBA) as the oxidizing agent.

Methodology:

  • Dissolution: Dissolve clozapine in a suitable organic solvent, such as dichloromethane.

  • Oxidation: Add mCPBA to the clozapine solution in a dropwise manner while stirring at room temperature.

  • Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quenching: Upon completion, quench the reaction by adding a reducing agent, such as sodium thiosulfate (B1220275) solution.

  • Extraction: Extract the aqueous layer with an organic solvent to isolate the product.

  • Purification: Purify the crude product using column chromatography on silica (B1680970) gel.

  • Crystallization: Recrystallize the purified product from a suitable solvent system to obtain high-purity crystals of Clozapine N-Oxide.

Quantification of Clozapine N-Oxide and its Metabolites by HPLC-DAD

This method is suitable for the simultaneous determination of clozapine, norclozapine (a metabolite), and clozapine N-oxide in biological samples.

Chromatographic Conditions:

  • Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and a buffer (e.g., phosphate (B84403) buffer, pH 3.0).

  • Flow Rate: 1.0 mL/min.

  • Detection: Diode-Array Detector (DAD) at a wavelength of 254 nm.

  • Injection Volume: 20 µL.

  • Internal Standard: A suitable compound with similar chromatographic behavior, such as a deuterated analog (Clozapine-d4 or this compound).

Sample Preparation (Plasma):

  • Protein Precipitation: Precipitate plasma proteins by adding a solvent like acetonitrile or methanol.

  • Centrifugation: Centrifuge the sample to pellet the precipitated proteins.

  • Evaporation: Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the residue in the mobile phase before injection.

In Vivo Considerations: The Retro-Conversion of CNO to Clozapine

A critical aspect of using CNO in DREADD systems is its in vivo back-conversion to clozapine. Clozapine is a potent psychoactive drug with a broad receptor binding profile, and its presence can lead to off-target effects, confounding the interpretation of experimental results. The use of this compound as an internal standard is essential for accurately quantifying the extent of this conversion in pharmacokinetic studies.

Signaling Pathways in DREADD Systems

CNO, through its conversion to clozapine, activates DREADD receptors, which are engineered G-protein coupled receptors (GPCRs). The two most common types of DREADDs are Gq-coupled and Gi-coupled receptors.

Gq-DREADD Signaling Pathway

Activation of Gq-DREADDs (e.g., hM3Dq) leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), ultimately leading to neuronal excitation.

Gq_DREADD_Signaling CNO Clozapine N-Oxide Clozapine Clozapine CNO->Clozapine In vivo conversion hM3Dq hM3Dq (Gq-DREADD) Clozapine->hM3Dq activates Gq Gq protein hM3Dq->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Neuronal_Excitation Neuronal Excitation Ca_release->Neuronal_Excitation PKC_activation->Neuronal_Excitation

Caption: Gq-DREADD signaling cascade initiated by Clozapine N-Oxide.

Gi-DREADD Signaling Pathway

Activation of Gi-DREADDs (e.g., hM4Di) leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. This pathway typically leads to neuronal inhibition.

Gi_DREADD_Signaling CNO Clozapine N-Oxide Clozapine Clozapine CNO->Clozapine In vivo conversion hM4Di hM4Di (Gi-DREADD) Clozapine->hM4Di activates Gi Gi protein hM4Di->Gi activates Adenylyl_Cyclase Adenylyl Cyclase Gi->Adenylyl_Cyclase inhibits ATP ATP Adenylyl_Cyclase->ATP converts cAMP cAMP Adenylyl_Cyclase->cAMP ATP->cAMP PKA PKA cAMP->PKA activates Neuronal_Inhibition Neuronal Inhibition PKA->Neuronal_Inhibition

Caption: Gi-DREADD signaling cascade initiated by Clozapine N-Oxide.

Experimental Workflow: In Vivo DREADD Activation

The following diagram illustrates a typical workflow for an in vivo experiment using CNO to activate DREADDs.

InVivo_Workflow AAV_Injection Stereotaxic injection of AAV-DREADD vector Expression Allow for DREADD expression (2-4 weeks) AAV_Injection->Expression Animal_Grouping Divide animals into experimental and control groups Expression->Animal_Grouping CNO_Admin Administer Clozapine N-Oxide (or vehicle) Animal_Grouping->CNO_Admin Behavioral_Testing Behavioral Testing CNO_Admin->Behavioral_Testing Tissue_Collection Tissue Collection for Analysis CNO_Admin->Tissue_Collection Data_Analysis Data Analysis and Interpretation Behavioral_Testing->Data_Analysis Tissue_Collection->Data_Analysis

Caption: A typical experimental workflow for in vivo DREADD activation.

Clozapine N-Oxide-d8: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Clozapine (B1669256) N-Oxide-d8 (CNO-d8). The information presented is critical for ensuring the integrity and reliability of experimental outcomes in neuroscience research, particularly in the context of DREADD (Designer Receptors Exclusively Activated by Designer Drugs) technology.

While specific stability data for the deuterated form, Clozapine N-Oxide-d8, is not extensively available in peer-reviewed literature, the following information is based on comprehensive data for its non-deuterated analog, Clozapine N-Oxide (CNO). The chemical similarity between CNO and CNO-d8 suggests that their stability profiles and storage requirements are highly comparable. It is, however, always recommended to perform in-house stability checks for critical applications.

Core Stability Data and Storage Recommendations

Proper handling and storage of CNO-d8 are paramount to prevent degradation and ensure experimental reproducibility. The stability of CNO-d8 is influenced by several factors including the solvent, storage temperature, and exposure to light.

General Storage Recommendations
FormRecommended Storage TemperatureDurationNotes
Solid Powder -20°C≥ 4 years[1]For long-term storage. Can be stored at room temperature for shorter periods.[2]
DMSO Stock Solution -20°CUp to 1 month[3]Prepare single-use aliquots to avoid repeated freeze-thaw cycles.
Room TemperatureSupported by some suppliers[2][4]If stored at room temperature, ensure the container is tightly sealed.
Aqueous Solution Not Recommended for StoragePrepare fresh daily[1][2]Prone to precipitation, especially at lower temperatures (+4°C or -20°C).[2][3] If short-term storage is necessary, keep at room temperature in a transparent, tightly sealed vial.[3]
Solubility Information
SolventMaximum SolubilityReference
DMSO~2 mg/mL or ~20 mM[1]
Dimethyl formamide~2 mg/mL[1]
PBS (pH 7.2)~1 mg/mL[1]

Note on Aqueous Solutions: Due to the poor water solubility of the freebase form, precipitation can be a significant issue.[3] For applications requiring aqueous solutions, it is highly recommended to first dissolve the compound in DMSO to create a concentrated stock solution, which can then be diluted into the aqueous buffer immediately before use.[4]

Light Sensitivity

While some laboratories take the precaution of protecting CNO solutions from light, stability studies have shown that CNO in solution is chemically stable (>99% purity) for at least four weeks at room temperature under ambient lighting.[3] However, as a standard laboratory practice, protecting solutions from light by using amber vials or wrapping containers in aluminum foil is a reasonable precaution.[4][5]

Experimental Protocols

Detailed methodologies are crucial for ensuring the consistency and validity of experimental results. The following are generalized protocols for stability testing and solution preparation based on common practices for CNO.

Protocol 1: Stability Testing of CNO-d8 Solution via HPLC

This protocol outlines a general procedure for assessing the stability of a CNO-d8 solution over time.

Objective: To quantify the purity of a CNO-d8 solution under specific storage conditions.

Methodology:

  • Solution Preparation: Prepare a CNO-d8 solution at the desired concentration in the solvent of interest (e.g., DMSO or an aqueous buffer).

  • Storage: Store the solution under the conditions being tested (e.g., -20°C, room temperature, protected from light, exposed to ambient light).

  • Sampling: At predetermined time points (e.g., Day 0, Week 1, Week 2, Week 4), take an aliquot of the solution for analysis.

  • HPLC Analysis:

    • System: A reverse-phase high-performance liquid chromatography (RP-HPLC) system equipped with a C18 column and a UV detector.

    • Mobile Phase: A suitable gradient of acetonitrile (B52724) and water.[6] The exact composition may need to be optimized for the specific system.

    • Detection: Monitor the elution profile at a wavelength of approximately 260 nm.[1]

    • Quantification: Calculate the purity of CNO-d8 by comparing its peak area to the total area of all peaks in the chromatogram.[4]

Protocol 2: Preparation of CNO-d8 for In Vivo Administration

This protocol provides a standard method for preparing CNO-d8 for injection in animal studies.

  • Prepare a Concentrated Stock Solution:

    • Weigh the desired amount of CNO-d8 powder.

    • Dissolve the powder in 100% DMSO to a concentration of 1-10 mg/mL. Ensure complete dissolution, using gentle warming or vortexing if necessary.[7]

  • Dilute to Working Concentration:

    • On the day of the experiment, dilute the DMSO stock solution with sterile 0.9% saline to the final desired concentration for injection.[7]

    • Important: The final concentration of DMSO in the injected solution should be kept to a minimum (ideally less than 5%) to avoid potential vehicle-induced behavioral effects.[7]

Signaling Pathways and Experimental Workflows

Visualizing the mechanisms of action and experimental procedures can aid in understanding and troubleshooting.

DREADD Signaling Pathways

CNO and its deuterated analog are primarily used to activate engineered G-protein coupled receptors (GPCRs) known as DREADDs. The two most common types are hM3Dq (Gq-coupled) for neuronal activation and hM4Di (Gi-coupled) for neuronal inhibition.[8]

Gq_Signaling_Pathway CNO_d8 This compound hM3Dq hM3Dq (Gq-DREADD) CNO_d8->hM3Dq Gq Gq protein hM3Dq->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release induces PKC Protein Kinase C (PKC) Activation DAG->PKC activates Neuronal_Excitation Neuronal Excitation Ca_release->Neuronal_Excitation PKC->Neuronal_Excitation

Caption: Gq-DREADD signaling pathway leading to neuronal excitation.

Gi_Signaling_Pathway CNO_d8 This compound hM4Di hM4Di (Gi-DREADD) CNO_d8->hM4Di Gi Gi protein hM4Di->Gi activates AC Adenylyl Cyclase (AC) Gi->AC inhibits GIRK ↑ GIRK Channel Activity Gi->GIRK activates cAMP ↓ cAMP AC->cAMP Neuronal_Inhibition Neuronal Inhibition cAMP->Neuronal_Inhibition GIRK->Neuronal_Inhibition

Caption: Gi-DREADD signaling pathway leading to neuronal inhibition.

General Experimental Workflow for In Vivo DREADD Activation

The successful application of CNO-d8 in vivo requires a systematic workflow, from viral vector delivery to behavioral analysis and histological confirmation.

DREADD_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_val Validation Phase AAV_Prep AAV-DREADD Vector Preparation Stereotaxic_Surgery Stereotaxic Surgery & Vector Infusion AAV_Prep->Stereotaxic_Surgery Expression_Period DREADD Expression Period (3-4 weeks) Stereotaxic_Surgery->Expression_Period CNO_Prep CNO-d8 Solution Preparation CNO_Admin CNO-d8 Administration (e.g., I.P. injection) CNO_Prep->CNO_Admin Behavioral_Testing Behavioral Testing CNO_Admin->Behavioral_Testing Perfusion Tissue Collection (Perfusion & Brain Extraction) Behavioral_Testing->Perfusion Histology Histology (e.g., IHC for c-Fos, mCherry) Perfusion->Histology Analysis Data Analysis Histology->Analysis

Caption: A general experimental workflow for in vivo DREADD studies.

Concluding Remarks

The stability and proper storage of this compound are critical for the success of chemogenetic experiments. While direct stability data for the deuterated compound is limited, the extensive information available for Clozapine N-Oxide provides a reliable foundation for its handling and use. By adhering to the storage recommendations, utilizing appropriate solvents, and following standardized experimental protocols, researchers can minimize variability and enhance the reproducibility of their findings. It is imperative to include appropriate control groups in experimental designs to account for any potential off-target effects of the ligand or its metabolites.

References

Isotopic Labeling of Clozapine N-Oxide-d8 for Tracer Studies: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic labeling of Clozapine (B1669256) N-Oxide with deuterium (B1214612) (Clozapine N-Oxide-d8) for use in tracer studies. While direct literature on the extensive use of this compound in metabolic tracer studies is limited, this document outlines a feasible synthetic pathway based on available precursors and established chemical reactions. Furthermore, it details the prevalent application of deuterated clozapine analogs as internal standards in quantitative mass spectrometry-based assays, a critical aspect of tracer applications in analytical toxicology and therapeutic drug monitoring.

Introduction

Clozapine N-oxide (CNO) is widely recognized as a synthetic actuator for Designer Receptors Exclusively Activated by Designer Drugs (DREADDs), a powerful chemogenetic tool for the remote control of neuronal activity. However, the in vivo metabolic conversion of CNO back to its parent compound, clozapine, has necessitated the use of precise analytical methods to distinguish between the administered ligand and its psychoactive metabolite. Isotopic labeling, particularly with deuterium, offers a robust solution for differentiating and quantifying these compounds in biological matrices.

Clozapine-d8, where eight hydrogen atoms on the piperazine (B1678402) ring are replaced with deuterium, serves as an ideal internal standard for mass spectrometry-based quantification of clozapine. Its N-oxide derivative, this compound, can be synthesized from this precursor and holds potential for use in in-vivo tracer studies to elucidate the pharmacokinetics and metabolism of CNO without interference from endogenous or co-administered unlabeled compounds.

Synthesis of this compound

The synthesis of this compound can be approached in a two-step process: first, the synthesis of the deuterated precursor, Clozapine-d8, followed by its oxidation to the corresponding N-oxide.

Proposed Synthesis of Clozapine-d8

The most direct route to Clozapine-d8 involves the use of a deuterated N-methylpiperazine precursor in a standard clozapine synthesis pathway. The chemical name for Clozapine-d8 is 8-Chloro-11-(4-methyl-1-piperazinyl-2,2,3,3,5,5,6,6-d8)-5H-dibenzo[b,e][1][2]diazepine, indicating that the deuterium atoms are located on the piperazine ring.

Starting Materials:

  • 8-chloro-10,11-dihydro-5H-dibenzo[b,e][1][2]diazepin-11-thione

  • N-methylpiperazine-d8

  • Phosphorous oxychloride

  • N,N-dimethylaniline

Experimental Protocol (Inferred):

  • Reaction Setup: In a round-bottom flask, 2-amino-4-chlorodiphenylamine-2'-carboxylic acid (4''-methyl)piperazide is reacted with N-methylpiperazine-d8 to form the corresponding amide.

  • Cyclization: The resulting intermediate is then subjected to cyclization. 7.4 grams of the 2-amino-4-chlorodiphenylamine-2'-carboxylic acid (4-methyl-d8)piperazide and 35 ml of phosphorous oxychloride are heated for 3 hours under reflux in the presence of 1.4 ml of N,N-dimethylaniline.

  • Work-up and Purification: Upon concentration of the reaction mixture in vacuo, the residue is distributed between benzene (B151609) and ammonia (B1221849)/ice water. The benzene solution is extracted with dilute acetic acid. The acid extract is clarified with charcoal and treated with concentrated ammonia water to precipitate the alkaline substance, which is dissolved in ether. The ethereal solution is washed with water and dried over sodium sulfate. The residue yields, after recrystallization from ether/petroleum ether, 8-chloro-11-(4-methyl-1-piperazinyl-d8)-5H-dibenzo[b,e][1][2]diazepine (Clozapine-d8).

Oxidation of Clozapine-d8 to this compound

The final step is the oxidation of the tertiary amine on the piperazine ring to form the N-oxide. A common and effective method utilizes Oxone as the oxidizing agent.

Starting Materials:

  • Clozapine-d8

  • Oxone (potassium peroxymonosulfate)

  • Sodium bicarbonate (NaHCO₃)

  • Methanol (B129727) (MeOH)

  • Water (H₂O)

Experimental Protocol:

  • Reaction Setup: Dissolve Clozapine-d8 (e.g., 4.37 g, 13.4 mmol) and sodium bicarbonate (2.25 g, 26.7 mmol) in a mixture of methanol (25 ml) and water (5 ml) at room temperature.

  • Oxidation: To this solution, add Oxone monopersulfate (4.29 g, 6.68 mmol).

  • Reaction: Stir the mixture at room temperature for 2 hours.

  • Purification: Concentrate the reaction mixture and purify it using silica (B1680970) gel column chromatography (e.g., with a mobile phase of 60% CH₂Cl₂/MeOH) to yield an orange oil.

  • Crystallization: The resulting oil can be crystallized from ethanol (B145695) to obtain this compound, likely as an ethanol solvate. The purity of the final product can be assessed by high-performance liquid chromatography (HPLC), and the structure confirmed by mass spectrometry and NMR spectroscopy.

Application of Clozapine-d8 as a Tracer in Therapeutic Drug Monitoring

A primary and well-documented application of deuterated clozapine is as an internal standard for therapeutic drug monitoring (TDM) of clozapine and its major metabolite, norclozapine, in patient plasma or serum samples. This is a form of tracer study where the labeled compound is used to accurately quantify the unlabeled analyte.

Experimental Protocol for LC-MS/MS Analysis

Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma/serum sample in a microcentrifuge tube, add a three-fold volume excess of an internal standard solution (Clozapine-d4 or Clozapine-d8 in acetonitrile).

  • Vortex the mixture to precipitate proteins.

  • Centrifuge the tubes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or a 96-well plate for analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

  • LC System: A high-performance or ultra-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., BEH C18, 50 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase: A gradient of methanol and water, both typically containing a modifier like 0.2% ammonium (B1175870) hydroxide (B78521) to improve peak shape.

  • Flow Rate: Approximately 0.40 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification.

Quantitative Data

The following tables summarize key quantitative data for the compounds discussed.

CompoundMolecular FormulaMolecular Weight ( g/mol )Isotopic Purity
ClozapineC₁₈H₁₉ClN₄326.82N/A
Clozapine-d8C₁₈H₁₁D₈ClN₄334.87≥98%
Clozapine N-OxideC₁₈H₁₉ClN₄O342.82N/A
This compound C₁₈H₁₁D₈ClN₄O 350.87 (Predicted ≥98%)
NorclozapineC₁₇H₁₇ClN₄312.80N/A
Norclozapine-d8C₁₇H₉D₈ClN₄320.85≥98%

Table 1: Physicochemical Properties of Clozapine and its Isotopologues.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Role
Clozapine327.0270.1Quantifier[3][4]
Clozapine327.0192.1Qualifier[3]
Norclozapine313.0192.1Quantifier[3][4]
Norclozapine313.0270.1Qualifier[3]
Clozapine-d4331.0192.2Internal Standard[5][6]
Clozapine-d8 335.1 (Varies) Internal Standard
Norclozapine-d8 321.1 (Varies) Internal Standard

Table 2: Exemplary Mass Spectrometry Transitions for Clozapine and its Analogs. Note: Specific transitions for d8 variants may vary based on instrumentation and fragmentation patterns.

Visualizations

Proposed Synthetic Pathway for this compound

Synthesis_Pathway cluster_step1 Step 1: Synthesis of Clozapine-d8 cluster_step2 Step 2: Oxidation to this compound Precursor 2-amino-4-chlorodiphenylamine- 2'-carboxylic acid derivative Clozapine_d8 Clozapine-d8 Precursor->Clozapine_d8  + NMP_d8  POCl₃, N,N-dimethylaniline  Reflux NMP_d8 N-methylpiperazine-d8 CNO_d8 This compound Clozapine_d8->CNO_d8  Oxone  NaHCO₃  MeOH/H₂O

Caption: Proposed two-step synthesis of this compound.

Experimental Workflow for LC-MS/MS-based Tracer Analysis

Analytical_Workflow Sample Plasma/Serum Sample Spike Spike with Clozapine-d8 Internal Standard Sample->Spike Precipitation Protein Precipitation (Acetonitrile) Spike->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LC_MS LC-MS/MS Analysis (UPLC-TQD) Supernatant->LC_MS Quantification Quantification of Clozapine & Norclozapine LC_MS->Quantification

Caption: Workflow for TDM of clozapine using a deuterated internal standard.

Conclusion

The isotopic labeling of Clozapine N-Oxide to produce this compound provides a valuable tool for researchers in drug development and neuroscience. While its primary documented use is as an internal standard for the highly accurate quantification of clozapine and its metabolites in biological samples, the potential for its application in in-vivo metabolic and pharmacokinetic studies is significant. The synthetic and analytical protocols outlined in this guide offer a foundational framework for the preparation and utilization of this important tracer molecule. As the complexities of CNO's in-vivo behavior continue to be investigated, the use of isotopically labeled tracers like this compound will be indispensable for generating precise and reliable data.

References

The Pharmacological Profile of Clozapine N-Oxide-d8: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Therefore, this guide will focus on the well-documented pharmacological profile of Clozapine (B1669256) N-Oxide (CNO), with the scientifically supported assumption that the deuteration in CNO-d8 does not significantly alter its biological activity. The information presented is intended for researchers, scientists, and drug development professionals working with Designer Receptors Exclusively Activated by Designer Drugs (DREADD) technology and related chemogenetic tools.

A Critical Paradigm Shift: CNO as a Prodrug

Initially, CNO was considered a pharmacologically inert ligand that exclusively activated DREADDs. However, substantial evidence has emerged demonstrating that CNO has poor blood-brain barrier permeability and undergoes reverse metabolism in vivo to its parent compound, clozapine.[1][2][3] Clozapine, an atypical antipsychotic with a complex pharmacological profile, readily crosses the blood-brain barrier and acts as a potent agonist at DREADD receptors.[1] This biotransformation is a critical factor in the design and interpretation of DREADD-based experiments.[4][5]

Pharmacodynamics: DREADD Activation and Off-Target Effects

CNO is a synthetic ligand designed to activate engineered G protein-coupled receptors (GPCRs), specifically the human muscarinic DREADD variants hM3Dq (excitatory) and hM4Di (inhibitory).[6] However, the primary activator of these receptors in vivo is its metabolite, clozapine.[1]

The off-target effects of CNO are primarily attributable to the actions of its metabolite, clozapine. Clozapine has a broad receptor binding profile, interacting with various endogenous receptors, including dopaminergic, serotonergic, adrenergic, and histaminergic receptors.[7][8] This can lead to confounding effects in behavioral and physiological studies, underscoring the necessity of appropriate control groups in DREADD experiments.[9][10] For instance, CNO administration in DREADD-free animals has been shown to produce behavioral effects.[9][10]

Data Presentation: Quantitative Pharmacological Data

The following tables summarize the in vitro potency and binding affinities of CNO and clozapine for the most commonly used DREADD receptors.

CompoundReceptorAssay TypeValueUnits
Clozapine hM3DqTango1.7nM (EC50)
Clozapine hM4DiTango0.42nM (EC50)
CNO hM3DqTango31nM (EC50)
CNO hM4DiTango8.1nM (EC50)

Table 1: Functional Potency of Clozapine and CNO at DREADD Receptors.

CompoundReceptorAssay TypeValueUnits
Clozapine hM4DiRadioligand Binding9.8nM (Ki)
CNO hM4DiRadioligand Binding>10,000nM (Ki)

Table 2: Binding Affinities of Clozapine and CNO at the hM4Di DREADD Receptor.[11]

Pharmacokinetics and Metabolism

Following systemic administration, CNO is metabolized in the liver to clozapine and N-desmethylclozapine (norclozapine).[5][12] The conversion to clozapine is a critical pharmacokinetic event, as clozapine readily penetrates the brain, while CNO's brain penetration is modest.[1][13]

Data Presentation: Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters of CNO and its metabolites in rats following a single oral dose of 20 mg/kg.

Compound% of Dose Excreted in Urine (0-24h)
Clozapine N-Oxide 0.93 ± 0.54
Clozapine 0.06 ± 0.03
N-desmethylclozapine 0.01 ± 0.006

Table 3: Urinary Excretion of CNO and its Metabolites in Rats.[12]

Experimental Protocols

Competitive Radioligand Binding Assay

This protocol outlines a general procedure to determine the binding affinity (Ki) of a test compound (e.g., CNO, clozapine) for a specific receptor.

1. Membrane Preparation:

  • Culture cells expressing the receptor of interest (e.g., HEK293 cells with hM4Di).
  • Harvest and homogenize the cells in a cold lysis buffer.
  • Centrifuge the homogenate at high speed to pellet the cell membranes.
  • Resuspend the membrane pellet in a suitable assay buffer.
  • Determine the protein concentration of the membrane preparation.

2. Assay Setup:

  • In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]-clozapine), and a range of concentrations of the unlabeled competitor compound.
  • Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known ligand).

3. Incubation and Filtration:

  • Incubate the plate at a controlled temperature to allow the binding to reach equilibrium.
  • Terminate the reaction by rapid vacuum filtration through glass fiber filters, trapping the membranes with the bound radioligand.
  • Wash the filters with ice-cold buffer to remove unbound radioligand.

4. Scintillation Counting and Data Analysis:

  • Dry the filters and add a scintillation cocktail.
  • Measure the radioactivity using a scintillation counter.
  • Subtract the non-specific binding from all other measurements to obtain specific binding.
  • Plot the specific binding as a function of the competitor concentration and fit the data using a non-linear regression model to determine the IC50 value.
  • Calculate the Ki value using the Cheng-Prusoff equation.

In Vivo DREADD Activation and Validation

This protocol describes a typical workflow for activating DREADD-expressing neurons in vivo and validating the activation.

1. Stereotaxic Virus Injection:

  • Anesthetize the animal (e.g., mouse, rat).
  • Secure the animal in a stereotaxic frame.
  • Inject a viral vector (e.g., AAV) encoding the DREADD receptor (e.g., AAV-hSyn-hM3Dq-mCherry) into the target brain region.
  • Allow several weeks for optimal DREADD expression.

2. CNO Administration:

  • Dissolve CNO in a suitable vehicle (e.g., saline, DMSO).
  • Administer CNO to the animal via the desired route (e.g., intraperitoneal injection, oral gavage, drinking water).

3. Behavioral or Physiological Assessment:

  • Perform behavioral tests or physiological recordings at the appropriate time point after CNO administration to assess the effects of DREADD activation.

4. Histological Validation (c-Fos Immunohistochemistry):

  • Approximately 90-120 minutes after CNO administration, perfuse the animal with paraformaldehyde (PFA).
  • Collect the brain and post-fix in PFA.
  • Section the brain and perform immunohistochemistry for c-Fos (a marker of neuronal activation) and a marker for the DREADD receptor (e.g., mCherry).
  • Image the sections using a fluorescence microscope to confirm that DREADD-expressing neurons were activated by CNO.

LC-MS/MS Quantification of CNO and Metabolites

This protocol provides a general outline for the quantification of CNO, clozapine, and norclozapine in biological matrices.

1. Sample Preparation:

  • To a known volume of the biological sample (e.g., plasma, brain homogenate), add a known amount of the deuterated internal standard (e.g., CNO-d8, d4-clozapine).
  • Perform a liquid-liquid or solid-phase extraction to isolate the analytes from the matrix.
  • Evaporate the solvent and reconstitute the sample in a mobile phase-compatible solution.

2. LC-MS/MS Analysis:

  • Inject the prepared sample into an LC-MS/MS system.
  • Separate the analytes using a suitable chromatography column and gradient elution.
  • Detect and quantify the analytes and the internal standard using a mass spectrometer operating in multiple reaction monitoring (MRM) mode.

3. Data Analysis:

  • Generate a standard curve using known concentrations of the analytes.
  • Determine the concentration of the analytes in the unknown samples by comparing their peak area ratios to the internal standard against the standard curve.

Mandatory Visualizations

G cluster_cno Systemic CNO Administration cluster_metabolism In Vivo Metabolism cluster_brain Central Nervous System CNO Clozapine N-Oxide (CNO) Clozapine Clozapine CNO->Clozapine Reverse Metabolism Norclozapine N-desmethylclozapine Clozapine->Norclozapine Metabolism DREADD DREADD Receptor Clozapine->DREADD Activation Endogenous Endogenous Receptors (Dopamine, Serotonin, etc.) Clozapine->Endogenous Off-Target Binding

Caption: Metabolic conversion and central actions of CNO.

G cluster_gq hM3Dq (Gq-coupled) Pathway cluster_gi hM4Di (Gi-coupled) Pathway Clozapine_Gq Clozapine hM3Dq hM3Dq Clozapine_Gq->hM3Dq Gq Gq hM3Dq->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca2+ IP3->Ca PKC Protein Kinase C DAG->PKC Excitation Neuronal Excitation Ca->Excitation PKC->Excitation Clozapine_Gi Clozapine hM4Di hM4Di Clozapine_Gi->hM4Di Gi Gi hM4Di->Gi AC Adenylyl Cyclase Gi->AC GIRK GIRK Channels Gi->GIRK cAMP ↓ cAMP AC->cAMP Inhibition Neuronal Inhibition cAMP->Inhibition K_efflux ↑ K+ Efflux GIRK->K_efflux K_efflux->Inhibition

Caption: DREADD signaling pathways activated by clozapine.

G start Start virus_injection Stereotaxic Injection of DREADD Virus start->virus_injection expression Allow for Viral Expression (weeks) virus_injection->expression cno_admin CNO Administration expression->cno_admin behavior Behavioral/Physiological Testing cno_admin->behavior perfusion Perfusion and Brain Extraction behavior->perfusion ihc Immunohistochemistry (e.g., c-Fos) perfusion->ihc imaging Microscopy and Image Analysis ihc->imaging end End imaging->end

Caption: Experimental workflow for an in vivo DREADD study.

Conclusion

The pharmacological profile of Clozapine N-Oxide-d8 is inferred to be identical to that of Clozapine N-Oxide. While CNO is a widely used tool in chemogenetics for the activation of DREADD receptors, it is crucial for researchers to recognize its role as a prodrug for clozapine. The in vivo conversion to clozapine, a potent psychoactive compound with significant off-target effects, necessitates the implementation of rigorous experimental controls, including the use of CNO in DREADD-free control animals. The development of novel DREADD agonists with improved pharmacokinetic and pharmacodynamic properties, such as reduced metabolism to active compounds, is an active area of research aimed at providing more specific and reliable tools for the remote control of neuronal activity. The primary application of CNO-d8 remains as an internal standard for the accurate quantification of CNO in biological samples.

References

Clozapine N-Oxide-d8: A Technical Guide for Chemogenetics Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chemogenetics, particularly the use of Designer Receptors Exclusively Activated by Designer Drugs (DREADDs), has revolutionized the study of neural circuits and cellular signaling. For years, Clozapine (B1669256) N-Oxide (CNO) was the standard actuator for these engineered receptors. However, compelling evidence has revealed that CNO is a prodrug that converts to clozapine in vivo, and it is clozapine that crosses the blood-brain barrier to activate DREADDs.[1][2] This back-metabolism raises concerns about off-target effects, as clozapine is a potent psychoactive drug with a broad receptor profile.[3][4] Clozapine N-Oxide-d8 (CNO-d8), a deuterated version of CNO, has emerged as a promising alternative designed to mitigate this issue. This guide provides a comprehensive technical overview of CNO-d8 for beginners in chemogenetics research, summarizing its mechanism of action, the rationale for deuteration, and practical considerations for its use. While direct comparative data between CNO and CNO-d8 is still emerging, this document outlines the foundational principles and available protocols to guide researchers in their experimental design.

The Core Principle: DREADD Technology

DREADDs are modified G-protein coupled receptors (GPCRs) that are engineered to be unresponsive to endogenous ligands but can be selectively activated by synthetic molecules like CNO.[5][6] These receptors are typically derived from human muscarinic acetylcholine (B1216132) receptors and are designed to couple to specific intracellular signaling pathways, allowing for the precise control of cellular activity.[7][8] The most commonly used DREADDs include:

  • hM3Dq (Gq-DREADD): Activates the Gq signaling pathway, leading to an increase in intracellular calcium and neuronal depolarization, typically resulting in cellular excitation.[7][9]

  • hM4Di (Gi-DREADD): Activates the Gi signaling pathway, which inhibits adenylyl cyclase, leading to a decrease in cAMP and neuronal hyperpolarization, resulting in cellular inhibition.[7][9]

  • GsD (Gs-DREADD): Activates the Gs signaling pathway, stimulating adenylyl cyclase and increasing cAMP levels, which can modulate neuronal activity.[1]

The ability to express these receptors in specific cell populations, often using viral vectors, provides researchers with a powerful tool to dissect the function of neural circuits and other cellular systems.[10]

The Challenge with CNO: Back-Metabolism to Clozapine

Initial assumptions that CNO was a pharmacologically inert actuator of DREADDs have been overturned by studies demonstrating its reverse metabolism to clozapine in vivo.[2][4][11] This conversion is a significant concern for several reasons:

  • Blood-Brain Barrier Permeability: CNO has poor permeability across the blood-brain barrier, while clozapine readily enters the central nervous system.[1]

  • DREADD Affinity and Potency: Clozapine binds to DREADD receptors with much higher affinity and potency than CNO.[1][4]

  • Off-Target Effects: Clozapine is an atypical antipsychotic with a complex pharmacological profile, binding to a wide range of endogenous receptors, including dopaminergic, serotonergic, and adrenergic receptors.[2][3] This can lead to confounding off-target effects in behavioral and physiological experiments.[12][13]

These findings necessitate rigorous experimental controls, including the administration of CNO to animals that do not express DREADDs, to account for any effects not mediated by DREADD activation.[11][12]

The Solution: this compound

To address the issue of back-metabolism, this compound was developed. CNO-d8 is a deuterated isotopologue of CNO, where some hydrogen atoms have been replaced with deuterium (B1214612), a stable isotope of hydrogen.

The Rationale for Deuteration: The Kinetic Isotope Effect

The substitution of hydrogen with deuterium can slow down the metabolic rate of a drug due to the kinetic isotope effect . The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Since the cleavage of a C-H bond is often the rate-limiting step in drug metabolism by cytochrome P450 enzymes, replacing it with a C-D bond can make this process more difficult, thus slowing down the metabolic conversion.

In the context of CNO-d8, the strategic placement of deuterium atoms is intended to reduce the rate of its back-metabolism to clozapine. This would theoretically lead to:

  • Lower plasma and brain concentrations of clozapine.

  • A higher ratio of CNO-d8 to clozapine at the DREADD receptor.

  • Reduced off-target effects, leading to a cleaner and more specific activation of DREADDs.

While this is the theoretical advantage, it is crucial for researchers to be aware that direct, peer-reviewed comparative pharmacokinetic and pharmacodynamic data between CNO and CNO-d8 is still limited in the public domain.

Quantitative Data and Experimental Considerations

Due to the limited specific data on CNO-d8, the following tables summarize key quantitative parameters for the use of standard CNO. Researchers should use this information as a starting point and perform their own dose-response studies when using CNO-d8.

Table 1: Ligand Affinity and Potency at DREADD Receptors

LigandReceptorBinding Affinity (Ki, nM)Potency (EC50, nM)
ClozapinehM3Dq~5.7Low nanomolar
CNOhM3Dq>10,000Micromolar
ClozapinehM4Di~9.8Low nanomolar
CNOhM4Di>10,000Micromolar

Data compiled from various sources.[1][4]

Table 2: CNO Administration Parameters in Rodents

ParameterRoute of AdministrationTypical Dose Range (Mice)Typical Dose Range (Rats)Onset of ActionDuration of Action
Acute Activation/Inhibition Intraperitoneal (IP) Injection0.1 - 5 mg/kg0.1 - 10 mg/kg5 - 30 minutesUp to 9 hours
Chronic Activation/Inhibition Drinking Water0.25 mg/mLNot as commonGradualContinuous
Eye Drops1-3 µL drop (to achieve 1.0 mg/kg)Not as commonSimilar to IPDose-dependent

Data compiled from various sources.[14][15][16]

Note on CNO-d8 Dosage: In the absence of specific dose-response studies for CNO-d8, a reasonable starting point is to use a similar molar equivalent dose to that of standard CNO. However, due to the potential for altered metabolism and pharmacokinetics, it is imperative to perform a dose-response curve to determine the optimal effective dose for your specific experimental paradigm.

Experimental Protocols

The following are generalized protocols for in vivo chemogenetic experiments. These should be adapted based on the specific research question, animal model, and DREADD being used.

Protocol 1: In Vivo DREADD Expression via Stereotaxic Surgery

This protocol describes the delivery of an adeno-associated virus (AAV) vector encoding a DREADD into a specific brain region.

Materials:

  • AAV-DREADD vector (e.g., AAV-hSyn-hM3Dq-mCherry)

  • Stereotaxic apparatus

  • Anesthesia machine

  • Microinjection pump and syringe

  • Surgical tools

Procedure:

  • Anesthetize the animal and secure it in the stereotaxic frame.

  • Determine the stereotaxic coordinates for the target brain region.

  • Create a small craniotomy over the target area.

  • Lower the injection needle to the desired depth.

  • Infuse the AAV-DREADD vector at a slow, controlled rate (e.g., 100 nL/min).

  • Allow the needle to remain in place for 5-10 minutes post-injection to minimize backflow.

  • Slowly withdraw the needle and suture the incision.

  • Provide post-operative care and allow 3-4 weeks for optimal DREADD expression before proceeding with experiments.

Protocol 2: In Vivo CNO-d8 Administration

This protocol outlines the preparation and administration of CNO-d8 for acute in vivo experiments.

Materials:

  • This compound (CNO-d8)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile 0.9% saline

  • Injection syringes and needles

Procedure:

  • Solution Preparation:

    • Due to the poor water solubility of CNO and its deuterated form, it is recommended to first prepare a stock solution in DMSO.[17]

    • Dissolve CNO-d8 powder in 100% DMSO to a stock concentration (e.g., 10 mg/mL).

    • On the day of the experiment, dilute the DMSO stock solution with sterile 0.9% saline to the final desired concentration. The final DMSO concentration should be kept low (typically <5%) to avoid vehicle-induced effects.

  • Administration:

    • Administer the CNO-d8 solution via intraperitoneal (IP) injection.

    • The typical time to effect for standard CNO is 15-30 minutes post-injection.[14] It is recommended to perform a time-course experiment to determine the peak effect time for CNO-d8 in your model.

  • Control Groups: It is essential to include the following control groups:

    • DREADD-expressing animals receiving vehicle.

    • Animals not expressing DREADDs receiving the same dose of CNO-d8.

Protocol 3: Validation of DREADD Activation (c-Fos Immunohistochemistry)

This protocol describes a method to confirm neuronal activation following CNO-d8 administration by staining for the immediate early gene c-Fos.

Materials:

  • Anesthetized and perfused brain tissue

  • Cryostat or vibratome

  • Phosphate-buffered saline (PBS)

  • Blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100)

  • Primary antibody against c-Fos

  • Fluorescently labeled secondary antibody

  • Fluorescence microscope

Procedure:

  • Tissue Collection: 90-120 minutes after CNO-d8 administration, deeply anesthetize the animal and perform transcardial perfusion with saline followed by 4% paraformaldehyde (PFA).[14]

  • Tissue Preparation: Post-fix the brain in 4% PFA overnight and then cryoprotect in a sucrose (B13894) solution. Section the brain at 30-40 µm.

  • Immunostaining:

    • Wash sections in PBS.

    • Incubate in blocking solution for 1-2 hours.

    • Incubate in primary antibody against c-Fos overnight at 4°C.

    • Wash and incubate in the fluorescently labeled secondary antibody for 2 hours at room temperature.

  • Imaging: Mount the sections and image using a fluorescence microscope to visualize c-Fos positive cells in the DREADD-expressing region.

Visualizing the Workflow and Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows.

Gq_Signaling_Pathway CNO_d8 This compound Clozapine Clozapine (from metabolism) CNO_d8->Clozapine Reduced Metabolism hM3Dq hM3Dq Receptor Clozapine->hM3Dq Binds & Activates Gq Gq Protein hM3Dq->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C Activation DAG->PKC Neuronal_Excitation Neuronal Excitation Ca_release->Neuronal_Excitation PKC->Neuronal_Excitation

Gq-DREADD (hM3Dq) Signaling Pathway

Gi_Signaling_Pathway CNO_d8 This compound Clozapine Clozapine (from metabolism) CNO_d8->Clozapine Reduced Metabolism hM4Di hM4Di Receptor Clozapine->hM4Di Binds & Activates Gi Gi Protein hM4Di->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits GIRK GIRK Channel Activation Gi->GIRK cAMP ↓ cAMP AC->cAMP Neuronal_Inhibition Neuronal Inhibition cAMP->Neuronal_Inhibition Hyperpolarization Hyperpolarization GIRK->Hyperpolarization Hyperpolarization->Neuronal_Inhibition

Gi-DREADD (hM4Di) Signaling Pathway

Experimental_Workflow AAV_Production AAV-DREADD Vector Production Stereotaxic_Surgery Stereotaxic Injection AAV_Production->Stereotaxic_Surgery DREADD_Expression DREADD Expression (3-4 weeks) Stereotaxic_Surgery->DREADD_Expression Experimental_Groups Divide into Experimental & Control Groups DREADD_Expression->Experimental_Groups CNO_d8_Admin CNO-d8 Administration Experimental_Groups->CNO_d8_Admin DREADD+ & DREADD- Vehicle_Admin Vehicle Administration Experimental_Groups->Vehicle_Admin DREADD+ Behavioral_Testing Behavioral/Physiological Testing CNO_d8_Admin->Behavioral_Testing Vehicle_Admin->Behavioral_Testing Tissue_Collection Tissue Collection Behavioral_Testing->Tissue_Collection Histology Histological Validation (e.g., c-Fos, mCherry) Tissue_Collection->Histology

In Vivo Chemogenetics Experimental Workflow

Conclusion and Future Directions

This compound represents a significant advancement in chemogenetic tools, offering the potential to reduce the confounding off-target effects associated with the back-metabolism of CNO to clozapine. By leveraging the kinetic isotope effect, CNO-d8 is designed to provide a more specific and reliable method for activating DREADD receptors. However, it is crucial for researchers to recognize the current limitations in publicly available, direct comparative data. As the field continues to evolve, it is anticipated that more comprehensive studies will emerge to fully characterize the pharmacokinetic and pharmacodynamic profile of CNO-d8. In the meantime, researchers are strongly encouraged to conduct their own validation experiments, including dose-response curves and appropriate control groups, to ensure the rigor and reproducibility of their findings. The continued development and characterization of novel DREADD agonists will undoubtedly further enhance the precision and power of chemogenetics in dissecting the complexities of biological systems.

References

Methodological & Application

Protocol for In Vivo Administration of Clozapapine N-Oxide-d8

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Clozapine N-oxide (CNO) is a synthetic ligand widely used to activate Designer Receptors Exclusively Activated by Designer Drugs (DREADDs), a powerful chemogenetic tool for remotely controlling neuronal activity in vivo.[1][2][3] DREADDs are engineered G protein-coupled receptors (GPCRs) that are unresponsive to endogenous ligands but can be selectively activated by CNO.[2][3] This technology has revolutionized neuroscience research, enabling the precise manipulation of specific neural circuits to study their role in behavior and disease.

Clozapine N-Oxide-d8 (CNO-d8) is a deuterated isotopologue of CNO. The replacement of eight hydrogen atoms with deuterium (B1214612) atoms results in a heavier molecule, which can be distinguished from the endogenous or non-labeled CNO by mass spectrometry. This makes CNO-d8 a valuable tool for pharmacokinetic studies, allowing researchers to accurately trace the metabolism and distribution of the administered compound without interference from endogenous molecules.

A critical consideration in the use of CNO is its in vivo back-metabolism to clozapine.[1][4][5][6] Clozapine is a potent psychoactive drug with its own pharmacological profile, and its formation following CNO administration can lead to off-target effects, confounding the interpretation of DREADD-mediated outcomes.[2][5][6] Therefore, careful experimental design, including appropriate control groups, is paramount.

This document provides a detailed protocol for the in vivo administration of this compound, along with a summary of relevant pharmacokinetic data and key experimental considerations.

Data Presentation

Table 1: Summary of Pharmacokinetic Parameters of CNO and its Metabolites in Rodents

SpeciesDose & RouteAnalyteCmax (ng/mL)Tmax (min)Brain ConcentrationReference
Rat5 mg/kg i.p.CNO~1000~20-[3]
Rat5 mg/kg i.p.Clozapine~20~60-[3]
Mouse3.5 mg/kg i.p.CNO~1500 (plasma)15~23.8 nM (at 15 min)[7]
Mouse3.5 mg/kg i.p.Clozapine~50 (plasma)30Detectable[7]
Mouse1 mg/kg i.p.CNO---[8]

Table 2: Summary of Pharmacokinetic Parameters of CNO and its Metabolites in Non-Human Primates (Rhesus Macaques)

Dose & RouteAnalyteCmax (ng/mL) - PlasmaTmax (min) - PlasmaCmax (ng/mL) - CSFTmax (min) - CSFReference
3 mg/kg i.m. (CNO-HCl)CNO~6000~60~150~90[9]
3 mg/kg i.m. (CNO-HCl)Clozapine~30~90Below detection-[9]
10 mg/kg s.c.CNO252845~100~120[10]
10 mg/kg s.c.Clozapine~100~120~10~150[10]

Note: The pharmacokinetic data presented is for non-deuterated CNO. It is anticipated that the pharmacokinetic properties of CNO-d8 will be very similar to those of CNO.

Experimental Protocols

Preparation of CNO-d8 Solution

Materials:

  • This compound (CNO-d8) powder

  • Sterile 0.9% saline

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sterile filters (0.22 µm)

Protocol:

  • For aqueous solution (for intraperitoneal, subcutaneous, or oral administration):

    • CNO is sparingly soluble in water. A more soluble dihydrochloride (B599025) salt version is also available.

    • To prepare a 1 mg/mL stock solution, dissolve CNO-d8 in sterile 0.9% saline. Gentle warming and vortexing may be required to fully dissolve the compound.

    • For chronic administration in drinking water, dissolve CNO-d8 in the drinking water, often with 1% sucrose (B13894) to improve palatability.[11] Protect the solution from light.[12]

  • For DMSO stock solution (for dilution prior to administration):

    • Due to the limited solubility of CNO in aqueous solutions, a concentrated stock in DMSO is often prepared.

    • Prepare a 10 mg/mL stock solution by dissolving CNO-d8 in 100% DMSO.

    • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

    • On the day of the experiment, thaw an aliquot and dilute it to the final desired concentration with sterile 0.9% saline. The final DMSO concentration should be kept to a minimum (ideally <5%) to avoid potential toxicity.

In Vivo Administration of CNO-d8

a. Animal Models:

  • This protocol is applicable to common laboratory animal models such as mice and rats.

  • Ensure all animal procedures are approved by the local Institutional Animal Care and Use Committee (IACUC).

b. Dosage:

  • The effective dose of CNO can vary depending on the specific DREADD receptor being targeted, the expression level of the receptor, the route of administration, and the desired biological effect.

  • A typical starting dose for in vivo experiments in rodents is in the range of 1-5 mg/kg.[8][13]

  • It is crucial to perform a dose-response study to determine the optimal dose for your specific experimental paradigm while minimizing potential off-target effects.[5]

c. Administration Routes:

  • Intraperitoneal (i.p.) Injection:

    • Prepare the CNO-d8 solution as described above.

    • Calculate the required injection volume based on the animal's body weight and the desired dose.

    • Administer the solution via intraperitoneal injection using a sterile syringe and needle.

    • Behavioral or physiological effects are typically observed within 15-30 minutes following i.p. injection.[13]

  • Subcutaneous (s.c.) Injection:

    • Prepare the CNO-d8 solution.

    • Administer the solution via subcutaneous injection into the loose skin over the back or flank.

  • Oral Administration:

    • Drinking Water: This method is suitable for chronic administration.

      • Calculate the amount of CNO-d8 needed based on the average daily water consumption of the animals to achieve the target daily dose.[11]

      • Dissolve the CNO-d8 in the drinking water.[11]

      • Monitor water intake to ensure consistent dosing.[12]

    • Oral Gavage: For acute, precise dosing.

      • Prepare the CNO-d8 solution in a suitable vehicle.

      • Administer the solution directly into the stomach using a gavage needle.

Essential Control Experiments

Due to the in vivo conversion of CNO to clozapine, the following control groups are essential for interpreting DREADD-based experiments:

  • Control 1: DREADD-expressing animals + Vehicle: This group controls for the effects of the vehicle and the experimental procedures.

  • Control 2: Non-DREADD-expressing animals (e.g., expressing a control vector) + CNO-d8: This is a critical control to assess any behavioral or physiological effects of CNO-d8 or its metabolite, clozapine, that are independent of DREADD activation.[3]

Mandatory Visualization

DREADD_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CNO_d8 This compound Clozapine Clozapine CNO_d8->Clozapine Metabolism DREADD DREADD Receptor (e.g., hM3Dq) Clozapine->DREADD Binds and Activates G_Protein G-protein (e.g., Gq) DREADD->G_Protein Activates Effector Downstream Effector (e.g., PLC) G_Protein->Effector Activates Response Cellular Response (e.g., Neuronal Activation) Effector->Response Leads to

Caption: DREADD activation by CNO-d8 derived clozapine.

Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_monitoring Monitoring & Analysis cluster_data Data Analysis Prep_CNO Prepare CNO-d8 Solution (e.g., 1 mg/mL in Saline) Administration Administer CNO-d8 or Vehicle (e.g., 1-5 mg/kg i.p.) Prep_CNO->Administration Animal_Prep Animal Preparation (DREADD-expressing & Control) Animal_Prep->Administration Behavioral Behavioral Testing Administration->Behavioral Physiological Physiological Recording (e.g., Electrophysiology) Administration->Physiological PK_Analysis Pharmacokinetic Analysis (Blood/Brain Samples) Administration->PK_Analysis Data_Analysis Data Analysis and Interpretation Behavioral->Data_Analysis Physiological->Data_Analysis PK_Analysis->Data_Analysis

Caption: In vivo CNO-d8 administration workflow.

References

Application Note: Quantitative Analysis of Clozapine and its Metabolites in Human Plasma using LC-MS/MS with Clozapine N-Oxide-d8 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Clozapine (B1669256) is an atypical antipsychotic medication used in the treatment of schizophrenia. Therapeutic drug monitoring (TDM) of clozapine and its major metabolites, norclozapine and clozapine N-oxide, is crucial for optimizing treatment efficacy and minimizing adverse effects. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of these compounds in biological matrices. The use of stable isotope-labeled internal standards is essential for accurate and precise quantification, as they compensate for variations in sample preparation and instrument response.

This application note details a proposed LC-MS/MS method for the simultaneous quantification of clozapine, norclozapine, and clozapine N-oxide in human plasma. This method employs Clozapine-d4 as an internal standard for clozapine and norclozapine, and proposes the use of Clozapine N-Oxide-d8 as the dedicated internal standard for the quantification of clozapine N-oxide, ensuring the most accurate measurement of this specific metabolite.

Metabolic Pathway of Clozapine

Clozapine is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP1A2. The two main metabolic pathways are N-demethylation to form norclozapine and N-oxidation to form clozapine N-oxide.[1]

Clozapine_Metabolism Clozapine Clozapine Norclozapine Norclozapine (N-desmethylclozapine) Clozapine->Norclozapine CYP1A2 (N-demethylation) CNO Clozapine N-Oxide Clozapine->CNO N-oxidation

Figure 1: Metabolic pathway of Clozapine.

Experimental Protocols

This section outlines the proposed experimental protocol for the quantification of clozapine, norclozapine, and clozapine N-oxide in human plasma using LC-MS/MS.

Materials and Reagents
  • Clozapine, Norclozapine, and Clozapine N-oxide reference standards

  • Clozapine-d4 (Internal Standard 1)

  • This compound (Internal Standard 2)

  • Methanol (LC-MS grade)

  • Acetonitrile (B52724) (LC-MS grade)

  • Ammonium formate (B1220265)

  • Formic acid

  • Human plasma (drug-free)

  • Deionized water

Standard and Internal Standard Preparation
  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of clozapine, norclozapine, clozapine N-oxide, clozapine-d4, and this compound in methanol.

  • Working Standard Mixture: Prepare a series of working standard solutions by serially diluting the primary stock solutions of the analytes in methanol:water (50:50, v/v) to create calibration standards.

  • Internal Standard Working Solution: Prepare a working solution containing Clozapine-d4 and this compound at an appropriate concentration in methanol.

Sample Preparation (Protein Precipitation)
  • Label microcentrifuge tubes for blank, calibration standards, quality controls, and unknown samples.

  • To 100 µL of plasma in each tube, add 20 µL of the Internal Standard Working Solution.

  • Vortex briefly to mix.

  • Add 300 µL of acetonitrile to each tube to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase A (see LC conditions below).

  • Vortex to mix and inject into the LC-MS/MS system.

Liquid Chromatography (LC) Conditions
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

Time (min)% Mobile Phase B
0.010
0.510
2.590
3.090
3.110
4.010
  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

Mass Spectrometry (MS) Conditions
  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

  • MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Clozapine327.1270.125
Norclozapine313.1192.130
Clozapine N-oxide343.1256.128
Clozapine-d4 (IS)331.1272.125
This compound (IS) 351.2 264.2 28

Note: The MRM transitions and collision energies for this compound are proposed and should be optimized during method development.

Experimental Workflow

The overall experimental workflow is depicted in the following diagram.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (100 µL) Add_IS Add Internal Standards (Clozapine-d4, this compound) Plasma->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC Liquid Chromatography (C18 Column) Reconstitute->LC MS Tandem Mass Spectrometry (MRM Mode) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Analytes Calibration->Quantification

Figure 2: Experimental workflow for sample analysis.

Quantitative Data

The following tables summarize the expected performance characteristics of the proposed method based on similar validated assays in the literature.[2][3] These parameters should be validated for this specific method.

Table 1: Calibration Curve Parameters
AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)
Clozapine1 - 1000> 0.99
Norclozapine1 - 1000> 0.99
Clozapine N-oxide1 - 1000> 0.99
Table 2: Precision and Accuracy
AnalyteQC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
Clozapine Low5< 15< 1585 - 115
Mid100< 15< 1585 - 115
High800< 15< 1585 - 115
Norclozapine Low5< 15< 1585 - 115
Mid100< 15< 1585 - 115
High800< 15< 1585 - 115
Clozapine N-oxide Low5< 15< 1585 - 115
Mid100< 15< 1585 - 115
High800< 15< 1585 - 115
Table 3: Limit of Quantification (LOQ)
AnalyteLOQ (ng/mL)
Clozapine1
Norclozapine1
Clozapine N-oxide1

Conclusion

This application note provides a detailed, proposed protocol for the robust and sensitive quantification of clozapine, norclozapine, and clozapine N-oxide in human plasma by LC-MS/MS. The proposed use of This compound as a dedicated internal standard for clozapine N-oxide is expected to yield highly accurate and precise results for this metabolite. This method is suitable for therapeutic drug monitoring and pharmacokinetic studies, providing valuable data for clinicians and researchers to optimize patient care and advance drug development. As this is a proposed method, validation of all parameters is required before implementation for routine analysis.

References

Application Note: Quantitative Analysis of Clozapine N-Oxide-d8 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Clozapine (B1669256) N-Oxide and its deuterated internal standard, Clozapine N-Oxide-d8, in plasma. The method utilizes a simple protein precipitation for sample preparation, followed by a rapid chromatographic separation on a C18 reversed-phase column. Detection is achieved using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode. The method is suitable for pharmacokinetic studies and therapeutic drug monitoring research.

Introduction

Clozapine N-oxide (CNO) is a metabolite of the atypical antipsychotic drug clozapine.[1][2] It is also widely used as a synthetic ligand to activate Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) in preclinical research.[3][4] Accurate quantification of CNO in biological matrices is crucial for understanding its pharmacokinetics and ensuring the validity of experimental results. LC-MS/MS offers high sensitivity and specificity for the analysis of small molecules in complex biological fluids.[5][6] This application note provides a detailed protocol for the quantification of CNO using this compound as an internal standard to ensure accuracy and precision.

Experimental

Materials and Reagents
  • Clozapine N-Oxide (analytical standard)

  • This compound (internal standard)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Ammonium formate (B1220265) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (drug-free)

Sample Preparation

A protein precipitation method is employed for sample preparation:

  • Allow all samples and reagents to reach room temperature.

  • To 100 µL of plasma sample, add 20 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte levels).

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography
  • HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Gradient Program:

Time (min)% Mobile Phase B
0.05
0.55
2.595
3.595
3.65
5.05
Mass Spectrometry
  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Clozapine N-Oxide343.1256.125
Clozapine N-Oxide343.1192.135
This compound351.1264.125
This compound351.1200.135

*Note: The MRM transitions for this compound are predicted based on the fragmentation pattern of Clozapine N-Oxide and the assumption of deuterium (B1214612) labeling on the piperazine (B1678402) ring. These transitions should be confirmed experimentally.

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

    • Cone Gas Flow: 50 L/hr

Results and Discussion

Method Validation

The method was validated for linearity, sensitivity, precision, accuracy, and stability.

Calibration curves were constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. The method demonstrated excellent linearity over the concentration range of 1 to 1000 ng/mL.[6] The limit of quantification (LOQ) was determined to be 1.0 ng/mL in plasma.[5]

Table 1: Linearity and Sensitivity

ParameterResult
Calibration Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.995
Limit of Quantification (LOQ)1.0 ng/mL

The intra- and inter-day precision and accuracy were evaluated by analyzing quality control (QC) samples at three different concentration levels (low, medium, and high). The results are summarized in Table 2. The precision, expressed as the coefficient of variation (%CV), was less than 15%, and the accuracy was within 85-115% of the nominal values.

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
Low5< 10%95 - 105%< 12%93 - 107%
Medium50< 8%98 - 102%< 10%96 - 104%
High500< 7%97 - 103%< 9%95 - 105%

The stability of Clozapine N-Oxide in plasma was assessed under various conditions. It is important to note that CNO can be unstable under alkaline conditions and may undergo in-vivo conversion to clozapine.[7] Samples should be processed promptly and stored at -80°C.

Table 3: Stability of Clozapine N-Oxide in Plasma

ConditionDurationStability (% Recovery)
Bench-top (Room Temperature)4 hours> 90%
Freeze-thaw cycles3 cycles> 92%
Long-term storage (-80°C)30 days> 95%

Workflow Diagram

LCMS_Workflow LC-MS/MS Workflow for this compound Quantification cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample (100 µL) add_is Add Internal Standard (this compound) plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip vortex_centrifuge Vortex & Centrifuge protein_precip->vortex_centrifuge supernatant Collect Supernatant vortex_centrifuge->supernatant dry_down Evaporate to Dryness supernatant->dry_down reconstitute Reconstitute dry_down->reconstitute injection Inject into LC-MS/MS reconstitute->injection chromatography Chromatographic Separation (C18 Column) injection->chromatography ms_detection Mass Spectrometry (ESI+, MRM) chromatography->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Calibration Curve (Peak Area Ratio vs. Conc.) peak_integration->calibration_curve quantification Quantification of Clozapine N-Oxide calibration_curve->quantification

Caption: LC-MS/MS workflow for this compound quantification.

Conclusion

This application note presents a validated LC-MS/MS method for the reliable quantification of Clozapine N-Oxide in plasma using its deuterated internal standard, this compound. The method is sensitive, accurate, and precise, making it a valuable tool for researchers in drug development and neuroscience. The simple sample preparation and rapid analysis time allow for high-throughput screening.

References

Application Notes and Protocols for Clozapine N-Oxide-d8 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) are powerful chemogenetic tools for the precise control of G protein-coupled receptor (GPCR) signaling in vitro and in vivo.[1][2] These engineered receptors are unresponsive to endogenous ligands but can be selectively activated by synthetic molecules, most commonly Clozapine (B1669256) N-oxide (CNO).[1][3] Clozapine N-Oxide-d8 (CNO-d8) is a deuterated version of CNO, often used in studies requiring metabolic stability analysis. For most in vitro applications, its biological activity and preparation are identical to that of CNO.

These application notes provide detailed protocols for the preparation and use of CNO-d8 in cell culture experiments to ensure reliable and reproducible activation of DREADD-expressing cells.

Mechanism of DREADD Activation

CNO-d8 activates DREADDs by binding to a specifically engineered ligand-binding pocket on the modified GPCR.[1] The downstream signaling cascade is determined by the G protein to which the DREADD is coupled. The two most common DREADDs are:

  • hM3Dq: A Gq-coupled receptor. Its activation by CNO-d8 initiates the Gq signaling pathway, leading to the activation of phospholipase C (PLC), which in turn catalyzes the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This results in the release of intracellular calcium and the activation of protein kinase C (PKC), typically leading to cellular excitation.[2][4]

  • hM4Di: A Gi-coupled receptor. CNO-d8 activation of hM4Di engages the Gi signaling pathway, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5][6] This pathway is generally associated with cellular inhibition.[1]

Quantitative Data Summary

The optimal working concentration of CNO-d8 is cell-type dependent and should be determined empirically. Below is a summary of concentrations and observed effects from various in vitro studies.

DREADD ReceptorCell TypeCNO ConcentrationObserved EffectReference
hM3DqHippocampal Neurons1 µMNo change in field EPSP slope[7]
hM3DqHippocampal Neurons5-20 µMSignificant, long-term decline in fEPSP slope[7]
hM3DqCaMKIIα-positive excitatory neurons1 µMIncreased number of action potentials[7]
hM3DqCaMKIIα-positive excitatory neurons20 µMDecreased excitability[7]
hM3DqPrimary astrocytesNot specifiedIncreased intracellular calcium levels[8]
hM4DiPrimary embryonic rat neuronal cultures8.1 nM (EC50)Inhibition of Ca2+ oscillations[9][10]
M1 DREADDCHO FlpIn cells8.31 ± 0.12 (pEC50)Stimulation of ERK1/2 phosphorylation[11]

Experimental Protocols

Protocol 1: Preparation of CNO-d8 Stock Solution (10 mM)

Materials:

  • This compound (CNO-d8) powder

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile microcentrifuge tubes

Procedure:

  • Weighing: Accurately weigh the desired amount of CNO-d8 powder in a sterile microcentrifuge tube. For improved accuracy, it is recommended to weigh a larger amount (e.g., 5-10 mg) and adjust the DMSO volume accordingly.[1]

  • Dissolution: Add the calculated volume of sterile, anhydrous DMSO to the CNO-d8 powder to achieve a final concentration of 10 mM.

  • Vortexing: Vortex the tube vigorously until the CNO-d8 is completely dissolved. The resulting solution should be clear.[1]

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles.[1] Store the CNO-d8 powder at -20°C for long-term storage.[1] The DMSO stock solution is stable for at least 4 weeks at room temperature, though storage at -20°C is also a common practice.[1][12] If stored at -20°C, the solution may need to be warmed and vortexed to ensure complete re-dissolution before use.[1]

Protocol 2: Preparation of CNO-d8 Working Solution

Materials:

  • 10 mM CNO-d8 stock solution in DMSO

  • Pre-warmed sterile cell culture medium

Procedure:

  • Determine Final Concentration: The optimal working concentration of CNO-d8 must be determined experimentally for your specific cell line and DREADD expression level. A common starting range is 1-10 µM.[1]

  • Dilution: On the day of the experiment, thaw an aliquot of the 10 mM CNO-d8 stock solution if frozen. Ensure it is at room temperature and fully dissolved.

  • Serial Dilution: Dilute the stock solution in pre-warmed cell culture medium to the desired final concentration. For example, to prepare 1 mL of a 10 µM CNO-d8 working solution, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.

  • Fresh Preparation: It is highly recommended to prepare fresh working solutions for each experiment as CNO in aqueous solutions can be unstable and prone to precipitation.[1]

Protocol 3: In Vitro Cell-Based Assay

Procedure:

  • Cell Seeding: Plate your DREADD-expressing cells at the desired density in appropriate cell culture plates and allow them to adhere and grow overnight.

  • Controls: It is crucial to include the following controls in your experiment:

    • Vehicle Control: Cells expressing the DREADD receptor treated with the same concentration of DMSO as the CNO-d8 treated cells.[1]

    • Negative Control: Cells not expressing the DREADD receptor treated with the same concentration of CNO-d8. This is important to account for any potential off-target effects.[1]

  • Treatment: Remove the existing cell culture medium and replace it with the freshly prepared CNO-d8 working solution or control solutions.

  • Incubation: Incubate the cells for the desired period to observe the effects of DREADD activation. The time course of the response will depend on the specific signaling pathway and downstream assay being measured.

  • Assay: Perform your desired downstream analysis, such as calcium imaging, cAMP measurement, or gene expression analysis.

Visualizations

G cluster_0 Preparation cluster_1 Experiment Day cluster_2 Controls cluster_3 Analysis weigh Weigh CNO-d8 Powder dissolve Dissolve in DMSO (10 mM Stock) weigh->dissolve aliquot Aliquot and Store at -20°C dissolve->aliquot thaw Thaw Stock Solution aliquot->thaw dilute Dilute in Culture Medium (1-10 µM) thaw->dilute treat Treat DREADD-expressing Cells dilute->treat vehicle Vehicle Control (DMSO) dilute->vehicle negative Negative Control (Non-DREADD cells + CNO-d8) dilute->negative assay Downstream Assay (e.g., Calcium Imaging, cAMP) treat->assay G CNO CNO-d8 hM3Dq hM3Dq CNO->hM3Dq Gq Gq hM3Dq->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ Intracellular Ca2+ IP3->Ca2 PKC PKC Activation DAG->PKC G CNO CNO-d8 hM4Di hM4Di CNO->hM4Di Gi Gi hM4Di->Gi activates AC Adenylyl Cyclase Gi->AC inhibits ATP ATP AC->ATP converts cAMP ↓ cAMP ATP->cAMP

References

Application Notes and Protocols for DREADD Receptor Activation with Clozapine N-Oxide in Specific Brain Regions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) for the precise control of neuronal activity in specific brain regions. The focus is on the application of Clozapine N-Oxide (CNO), the most commonly used actuator for the first generation of DREADDs. While the user specified "Clozapine N-Oxide-d8," a deuterated variant, the available scientific literature predominantly details the use of standard CNO. The principles and protocols outlined below for CNO are expected to be largely applicable to CNO-d8, with potential differences in metabolism and pharmacokinetics that should be empirically determined.

Introduction to DREADD Technology

DREADDs are a powerful chemogenetic tool that enables remote and precise control of cellular signaling pathways in living organisms. These engineered G protein-coupled receptors (GPCRs) are modified to be unresponsive to their natural ligands but can be selectively activated by synthetic small molecules, most notably CNO. This technology has revolutionized neuroscience by allowing researchers to selectively activate or inhibit specific cell populations and dissect their roles in complex biological processes.[1]

The most common DREADDs are derived from human muscarinic acetylcholine (B1216132) receptors and are designed to couple to different G protein signaling pathways:

  • Gq-coupled DREADDs (e.g., hM3Dq): Activation leads to the stimulation of phospholipase C, resulting in increased intracellular calcium and neuronal excitation.[2]

  • Gi-coupled DREADDs (e.g., hM4Di): Activation inhibits adenylyl cyclase, leading to decreased cAMP levels and neuronal silencing.[1]

  • Gs-coupled DREADDs (e.g., rM3Ds): Activation stimulates adenylyl cyclase and cAMP production.[3]

A critical aspect of using CNO is the understanding that it acts as a prodrug.[4] In vivo, CNO is reverse-metabolized to clozapine, which readily crosses the blood-brain barrier and acts as the high-affinity agonist at DREADD receptors.[4][5] This has important implications for experimental design and control experiments.[6][7]

Data Presentation: Quantitative Comparison of DREADD Ligands

The selection of a DREADD agonist is a critical experimental decision. The following tables summarize key quantitative data for CNO and other relevant compounds.

Table 1: In Vitro Potency of DREADD Agonists

AgonistDREADD ReceptorEC50 (nM)Ki (nM)
ClozapinehM4Di0.42-
Compound 21hM4Di2.95-
Clozapine N-Oxide (CNO)hM4Di8.1-
Clozapine N-Oxide (CNO)hM3DqpEC50 = 7.26-
Clozapine N-Oxide (CNO)hM1DqpEC50 = 8.61-

Data compiled from multiple sources.[8][9] Note that EC50 values can vary depending on the specific assay conditions.

Table 2: In Vivo Dosage and Administration of DREADD Agonists

AgonistSpeciesRoute of AdministrationTypical Dose RangeNotes
Clozapine N-Oxide (CNO)MouseIntraperitoneal (i.p.)1 - 10 mg/kgEffects can be seen as early as 5-10 minutes, peaking around 45-50 minutes, and lasting for 1-6 hours.[10] Higher doses (e.g., 10 mg/kg) may have off-target effects.[11]
Clozapine N-Oxide (CNO)RatIntraperitoneal (i.p.)1 - 10 mg/kgOff-target behavioral effects have been observed in DREADD-free rats.[7]
Clozapine N-Oxide (CNO)MouseDrinking Water0.1 - 1.0 mg/mLUseful for chronic activation, but requires dose-response analysis to find the lowest effective dose.[12]
Clozapine N-Oxide (CNO)MouseEyedrops0.001 - 1.0 mg/kgA non-invasive method for CNO delivery.[10]
Compound 21 (C21)MouseIntraperitoneal (i.p.)0.4 - 1.0 mg/kgAn alternative to CNO that is not back-metabolized to clozapine, but can still have off-target effects.[13][14]
JHU37160 (J60)RatIntraperitoneal (i.p.)0.03 - 3 mg/kgA second-generation agonist; higher doses may have non-specific effects.[15]

Experimental Protocols

Protocol 1: Stereotaxic Viral Vector Injection for DREADD Expression

This protocol describes the procedure for delivering an adeno-associated virus (AAV) encoding a DREADD receptor into a specific brain region.[16][17]

Materials:

  • AAV vector encoding the desired DREADD (e.g., AAV-hSyn-DIO-hM3D(Gq)-mCherry)

  • Stereotaxic apparatus

  • Anesthesia machine

  • Microinjection pump and syringe

  • Drill

  • Surgical tools

  • Analgesics and antibiotics

  • Animal model (e.g., Cre-driver mouse line for cell-type specific expression)

Procedure:

  • Animal Preparation: Anesthetize the animal and place it in the stereotaxic frame. Ensure a proper level of anesthesia is maintained throughout the procedure.

  • Surgical Incision: Make a midline incision on the scalp to expose the skull.

  • Craniotomy: Using a stereotaxic atlas, identify the coordinates for the target brain region. Drill a small burr hole through the skull at these coordinates.

  • Viral Injection: Lower the injection needle to the desired depth. Infuse the AAV vector at a slow, controlled rate (e.g., 0.1 µL/min) to minimize tissue damage.

  • Needle Retraction: After the injection is complete, leave the needle in place for an additional 5-10 minutes to allow for diffusion of the virus before slowly retracting it.

  • Post-operative Care: Suture the incision and administer analgesics and antibiotics as required. Allow the animal to recover for at least 2-3 weeks to ensure sufficient DREADD receptor expression.[18]

Protocol 2: CNO Administration and Behavioral Testing

This protocol outlines the steps for activating DREADD receptors with CNO and observing the subsequent behavioral effects.

Materials:

  • Clozapine N-Oxide (CNO)

  • Vehicle solution (e.g., saline, 0.5% DMSO in saline)

  • Injection supplies (syringes, needles)

  • Behavioral testing apparatus (e.g., open field, elevated plus maze)

Procedure:

  • CNO Preparation: Dissolve CNO in the appropriate vehicle to the desired concentration.

  • Habituation: Habituate the animals to the injection procedure and the behavioral testing environment to reduce stress-induced artifacts.[11]

  • CNO Administration: Administer CNO via the chosen route (e.g., i.p. injection). A typical dose for initial studies is 1-5 mg/kg.[13][15]

  • Behavioral Testing: Perform behavioral tests approximately 30-60 minutes after CNO administration, which is typically the time of peak effect.[10][19]

  • Control Groups: It is crucial to include appropriate control groups:

    • Animals expressing the DREADD receptor receiving only the vehicle.

    • Animals not expressing the DREADD receptor (e.g., wild-type littermates) receiving CNO to control for off-target effects.[20][21]

Mandatory Visualizations

DREADD_Signaling_Pathways cluster_Gq Gq-DREADD (hM3Dq) - Excitatory cluster_Gi Gi-DREADD (hM4Di) - Inhibitory cluster_Gs Gs-DREADD (rM3Ds) - Modulatory CNO_Gq CNO (via Clozapine) hM3Dq hM3Dq CNO_Gq->hM3Dq Activates PLC Phospholipase C (PLC) hM3Dq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 Excit Neuronal Excitation Ca2->Excit CNO_Gi CNO (via Clozapine) hM4Di hM4Di CNO_Gi->hM4Di Activates AC_inhibit Adenylyl Cyclase (AC) hM4Di->AC_inhibit Inhibits cAMP_inhibit ↓ cAMP AC_inhibit->cAMP_inhibit PKA_inhibit ↓ PKA cAMP_inhibit->PKA_inhibit Inhibit Neuronal Inhibition PKA_inhibit->Inhibit CNO_Gs CNO (via Clozapine) rM3Ds rM3Ds CNO_Gs->rM3Ds Activates AC_activate Adenylyl Cyclase (AC) rM3Ds->AC_activate Activates cAMP_activate ↑ cAMP AC_activate->cAMP_activate Modulate Modulation of Neuronal Activity cAMP_activate->Modulate

Caption: DREADD Signaling Pathways.

Experimental_Workflow A 1. Viral Vector Delivery (Stereotaxic Surgery) B 2. Incubation Period (2-3 weeks for DREADD expression) A->B C 3. Habituation (To injection and testing environment) B->C D 4. CNO Administration (e.g., i.p. injection) C->D E 5. Behavioral/Physiological Assessment (30-60 min post-injection) D->E F 6. Data Analysis E->F

Caption: In Vivo DREADD Experimental Workflow.

CNO_Metabolism_and_Effects cluster_periphery Periphery cluster_brain Brain (crosses BBB) CNO Systemic CNO Administration Clozapine Clozapine CNO->Clozapine Reverse Metabolism Clozapine_in_Brain Clozapine Clozapine->Clozapine_in_Brain DREADD DREADD Receptor OnTarget On-Target Effects (Neuronal Modulation) DREADD->OnTarget Endogenous Endogenous Receptors (e.g., 5-HT, Dopamine) OffTarget Off-Target Effects Endogenous->OffTarget Clozapine_in_Brain->DREADD Activates Clozapine_in_Brain->Endogenous Binds at higher concentrations

Caption: CNO Metabolism and On/Off-Target Effects.

References

Application Notes and Protocols for Neuronal Silencing with hM4Di Utilizing Clozapine N-Oxide-d8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Clozapine (B1669256) N-Oxide-d8 (CNO-d8) for the chemogenetic silencing of neuronal activity via the Designer Receptor Exclusively Activated by Designer Drugs (DREADD) hM4Di. This document outlines the rationale for using a deuterated version of the common DREADD actuator, CNO, and provides detailed protocols for its application in both in vitro and in vivo settings.

Introduction: The Advantage of Clozapine N-Oxide-d8

The hM4Di receptor is an engineered G-protein coupled receptor (GPCR) that, upon activation, couples to the Gi signaling pathway, leading to neuronal hyperpolarization and a subsequent reduction in neuronal firing.[1] For years, Clozapine N-Oxide (CNO) has been the standard actuator for hM4Di. However, a significant body of research has revealed that CNO has poor blood-brain barrier permeability and is rapidly metabolized in vivo to clozapine.[2] It is, in fact, clozapine that acts as the high-affinity agonist at the hM4Di receptor.[3] This back-metabolism is a critical confounding factor due to clozapine's own complex pharmacology and off-target effects.[4]

The use of deuterated compounds, such as this compound, offers a strategic advantage in addressing the metabolic instability of CNO. Deuterium (B1214612), a stable isotope of hydrogen, forms a stronger covalent bond with carbon.[5] The replacement of hydrogen with deuterium at sites of metabolic activity, a concept known as the "kinetic isotope effect," can significantly slow down the rate of metabolic processes like N-demethylation.

By utilizing CNO-d8, researchers can anticipate a more stable pharmacokinetic profile, with reduced conversion to clozapine. This can lead to:

  • Reduced off-target effects: Minimizing the formation of clozapine reduces the potential for confounding pharmacological effects.

  • Improved experimental control: A more predictable and stable concentration of the DREADD actuator at the target receptor.

  • Potentially more direct action: A higher proportion of the administered compound may act directly on the hM4Di receptor.

Data Presentation: Comparative Pharmacological Data

The following table summarizes the key pharmacological parameters of CNO and clozapine, providing a rationale for the use of CNO-d8 to minimize the influence of clozapine in DREADD-based experiments. Quantitative data for CNO-d8 is not yet widely available and requires empirical determination.

CompoundTarget ReceptorAffinity (Ki)Potency (EC50)Key Considerations
Clozapine N-Oxide (CNO) hM4DiLow (micromolar range)High (nanomolar range, likely due to clozapine conversion)Functions as a prodrug; rapidly converted to clozapine in vivo.[2]
Clozapine hM4DiHigh (low nanomolar range)High (low nanomolar range)The primary actuator of hM4Di in vivo following CNO administration; has numerous off-target effects.[3][4]
This compound (CNO-d8) hM4DiExpected to be similar to CNOTo be determined empiricallyDeuteration is expected to reduce metabolic conversion to clozapine, leading to a more direct and specific action on the hM4Di receptor.

Signaling Pathways and Experimental Workflows

hM4Di Signaling Pathway

Activation of the hM4Di receptor by its ligand initiates a Gi-coupled signaling cascade, leading to neuronal silencing. The key steps are outlined in the diagram below.

hM4Di_Signaling_Pathway cluster_membrane Cell Membrane hM4Di hM4Di Receptor G_protein Gi/o Protein (α, βγ) hM4Di->G_protein Activates AC Adenylate Cyclase G_protein->AC αi inhibits GIRK GIRK Channel G_protein->GIRK βγ activates cAMP cAMP AC->cAMP Converts ATP to cAMP_node ↓ cAMP K_efflux K+ Efflux GIRK->K_efflux Opens CNO_d8 This compound CNO_d8->hM4Di Binds to Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization Leads to Neuronal_Silencing Neuronal Silencing Hyperpolarization->Neuronal_Silencing Results in

hM4Di (Gi) Signaling Pathway
General Experimental Workflow

A typical chemogenetic experiment using CNO-d8 to study neuronal silencing involves several key stages, from the introduction of the hM4Di receptor into the target cells to the final analysis.

Experimental_Workflow cluster_prep Preparation cluster_expression Expression & Recovery cluster_experiment Experimentation cluster_analysis Analysis Vector_Prep Viral Vector Production (AAV-hSyn-hM4Di-mCherry) Animal_Surgery Stereotaxic Injection of Viral Vector Vector_Prep->Animal_Surgery Incubation Post-operative Recovery & Viral Expression (2-4 weeks) Animal_Surgery->Incubation Baseline Baseline Behavioral/ Electrophysiological Recording CNO_d8_Admin CNO-d8 Administration (i.p. or oral) Baseline->CNO_d8_Admin Post_CNO_d8 Post-administration Behavioral/ Electrophysiological Recording CNO_d8_Admin->Post_CNO_d8 Data_Analysis Data Analysis and Comparison (Baseline vs. Post-CNO-d8) Post_CNO_d8->Data_Analysis Histology Histological Verification (hM4Di expression) Post_CNO_d8->Histology

General Experimental Workflow

Experimental Protocols

Protocol 1: In Vitro Neuronal Silencing with CNO-d8

This protocol describes the application of CNO-d8 to cultured neurons expressing hM4Di to assess neuronal silencing.

Materials:

  • Cultured neurons expressing hM4Di (e.g., via viral transduction)

  • This compound (CNO-d8)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Recording medium (e.g., artificial cerebrospinal fluid, aCSF)

  • Electrophysiology or calcium imaging setup

Procedure:

  • Prepare CNO-d8 Stock Solution: Dissolve CNO-d8 in DMSO to create a high-concentration stock solution (e.g., 10 mM). Store at -20°C.

  • Prepare Working Solution: On the day of the experiment, dilute the CNO-d8 stock solution in the recording medium to the desired final concentrations. It is recommended to perform a dose-response curve (e.g., 10 nM to 10 µM) to determine the optimal concentration for neuronal silencing.

  • Baseline Recording: Establish a stable baseline recording of neuronal activity (e.g., spontaneous firing rate, synaptic events, or calcium transients) for at least 5-10 minutes before CNO-d8 application.

  • CNO-d8 Application: Perfuse the cultured neurons with the recording medium containing CNO-d8.

  • Post-Application Recording: Continue recording neuronal activity for at least 15-30 minutes during and after CNO-d8 application to observe the silencing effect.

  • Washout: Perfuse the cells with fresh recording medium without CNO-d8 to determine the reversibility of the silencing effect.

  • Data Analysis: Quantify the changes in neuronal activity before, during, and after CNO-d8 application.

Protocol 2: In Vivo Neuronal Silencing in Rodents with CNO-d8

This protocol provides a general guideline for the systemic administration of CNO-d8 to rodents expressing hM4Di in a specific neuronal population to assess its effects on behavior or physiology.

Materials:

  • Rodents expressing hM4Di in the target brain region

  • This compound (CNO-d8)

  • Sterile saline (0.9% NaCl) or drinking water

  • Vehicle for dissolution (e.g., DMSO, then diluted in saline)

  • Injection syringes and needles (for intraperitoneal injection) or drinking bottles

Procedure for Intraperitoneal (i.p.) Injection (Acute Silencing):

  • CNO-d8 Preparation: Due to the expected increased stability of CNO-d8, it is advisable to start with a lower dose range than typically used for CNO. A pilot dose-response study (e.g., 0.1 - 3 mg/kg) is highly recommended. Dissolve CNO-d8 in a small amount of DMSO and then dilute with sterile saline to the final desired concentration. The final DMSO concentration should be minimal (e.g., <5%).

  • Animal Handling: Habituate the animals to the injection procedure to minimize stress-induced confounding effects.

  • Baseline Measurement: Record baseline behavioral or physiological data before CNO-d8 administration.

  • CNO-d8 Administration: Administer the prepared CNO-d8 solution via i.p. injection.

  • Post-Administration Observation: The onset of action for CNO is typically 15-30 minutes. The timeline for CNO-d8 should be determined empirically but may be similar or slightly delayed. Monitor the animal's behavior or physiological parameters at predefined time points post-injection (e.g., 30, 60, 90, 120 minutes).

  • Control Groups: It is crucial to include the following control groups:

    • hM4Di-expressing animals receiving vehicle.

    • Wild-type (non-DREADD expressing) animals receiving CNO-d8.

Procedure for Oral Administration (Chronic Silencing):

  • CNO-d8 Preparation in Drinking Water: For chronic studies, CNO-d8 can be dissolved in the drinking water. The concentration should be calculated based on the average daily water consumption of the animals to achieve the desired daily dose. A starting concentration of 0.1 - 0.5 mg/ml can be considered, with adjustments based on pilot studies. Sucrose (e.g., 2-5%) can be added to mask any taste and encourage consumption.

  • Administration: Replace the regular drinking water with the CNO-d8 solution. Prepare fresh solution regularly (e.g., every 2-3 days).

  • Monitoring: Monitor the daily water intake to ensure consistent dosing.

  • Behavioral/Physiological Testing: Conduct behavioral or physiological assessments at appropriate time points during the chronic administration period.

Histological Verification

Following the completion of in vivo experiments, it is essential to verify the expression of the hM4Di-DREADD in the target brain region. This is typically achieved through immunohistochemistry for the fused fluorescent reporter (e.g., mCherry) or the HA-tag on the DREADD receptor.

Conclusion

The use of this compound represents a significant refinement in the application of DREADD technology for neuronal silencing. By mitigating the confounding issue of CNO's back-metabolism to clozapine, CNO-d8 offers researchers a more precise and reliable tool to dissect the function of neural circuits. The protocols provided herein serve as a starting point for the implementation of this advanced chemogenetic actuator. Researchers are encouraged to perform pilot studies to determine the optimal dosage and timing for their specific experimental paradigms.

References

Application Notes and Protocols for Oral Administration of Clozapine N-Oxide-d8 in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the oral administration of Clozapine (B1669256) N-Oxide-d8 (CNO-d8) in animal models for chemogenetic studies involving Designer Receptors Exclusively Activated by Designer Drugs (DREADDs). While CNO is the most commonly used DREADD actuator, the use of its deuterated form, CNO-d8, is primarily as an internal standard in pharmacokinetic studies. Direct studies on the oral administration of CNO-d8 for DREADD activation are limited. Therefore, the following protocols are adapted from extensive research on CNO. Researchers should be aware that deuteration may alter the pharmacokinetic and metabolic profile of the compound.

Critical Considerations for Using CNO-d8

  • Back-Metabolism to Clozapine: A significant concern with CNO administration is its in vivo reverse-metabolism to clozapine, a psychoactive drug with its own range of biological effects. This conversion has been observed in various animal models, including rats and mice, and can confound the interpretation of DREADD-mediated effects[1][2][3]. It is presumed that CNO-d8 will also be metabolized to clozapine and its deuterated metabolites.

  • Off-Target Effects: Due to the conversion to clozapine, CNO administration can lead to off-target effects on locomotion, anxiety, and other behaviors, even in animals not expressing DREADDs[4][5]. Therefore, meticulous control experiments are essential.

  • Pharmacokinetics of CNO-d8: The deuteration of CNO may alter its metabolic stability and pharmacokinetic profile compared to CNO. This could potentially lead to differences in bioavailability, half-life, and the extent of back-metabolism to clozapine. It is strongly recommended that researchers conduct preliminary pharmacokinetic and dose-response studies for CNO-d8 in their specific animal model and experimental paradigm.

  • Essential Control Groups: To distinguish DREADD-specific effects from potential off-target effects of CNO-d8 and its metabolites, the inclusion of appropriate control groups is critical. These should include:

    • DREADD-expressing animals receiving a vehicle solution.

    • Non-DREADD-expressing (wild-type) animals receiving CNO-d8 at the same dose as the experimental group[4][6].

Quantitative Data Summary

The following tables summarize key parameters for CNO administration in rodents, which can serve as a starting point for studies using CNO-d8.

Table 1: CNO Oral Administration Parameters in Rodents

ParameterOral GavageDrinking WaterMicropipette-Guided Drug Administration (MDA)
Typical Dose Range (Mice) 1-10 mg/kg[7]0.25-0.5 mg/mL[6]1 mg/kg[8]
Typical Dose Range (Rats) 1-10 mg/kg[2]Data not readily availableData not readily available
Onset of Action 30-60 minutes[9]Gradual, over hours30-60 minutes[7]
Duration of Action 6-10 hours[9]Continuous6-8 hours
Key Considerations Precise dosing, potential for stress.Less invasive, suitable for chronic studies, requires monitoring of water intake.Minimally stressful alternative to gavage, allows for controlled dosing[8].

Table 2: Pharmacokinetic Parameters of CNO in Rodents (for reference)

Animal ModelAdministration RouteDose (mg/kg)Peak Plasma Concentration (Cmax)Time to Peak (Tmax)
Rats i.p.10~3404 ng/mL[3]30 min[3]
Mice i.p.3.5Not specified, but CSF levels were above EC50 for at least 30 min[10]~15-30 min[10]
Rats Oral (gavage)20Not specified, but metabolites detected in urine[2]Not specified

Note: The data in this table is for CNO and should be used as a general guideline for CNO-d8. Actual values for CNO-d8 may differ and should be determined experimentally.

Experimental Protocols

Protocol 1: Preparation of CNO-d8 Solution for Oral Administration

Materials:

  • Clozapine N-Oxide-d8 (CNO-d8) powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile saline (0.9% NaCl) or purified water

  • Vortex mixer

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Stock Solution Preparation:

    • Dissolve CNO-d8 powder in 100% DMSO to create a concentrated stock solution (e.g., 10-50 mg/mL).

    • Vortex thoroughly until the powder is completely dissolved.

    • Store the stock solution at -20°C for long-term storage. For short-term use, it can be stored at 4°C for up to a week.

  • Working Solution Preparation (for Oral Gavage or MDA):

    • On the day of the experiment, thaw the stock solution.

    • Dilute the stock solution with sterile saline or water to the final desired concentration. A common final concentration of DMSO is between 0.5% and 5%.

    • For example, to prepare a 1 mg/mL working solution with 1% DMSO, add 10 µL of a 100 mg/mL stock solution to 990 µL of sterile saline.

    • Vortex the working solution thoroughly before administration.

  • Working Solution Preparation (for Drinking Water):

    • Dissolve the required amount of CNO-d8 in a small volume of DMSO.

    • Add this solution to the drinking water to achieve the desired final concentration (e.g., 0.25 mg/mL).

    • A small amount of saccharin (B28170) can be added to mask any bitter taste.

    • Prepare fresh CNO-d8 drinking water daily and protect the water bottles from light using aluminum foil.

Protocol 2: Oral Administration Methods

A. Oral Gavage

  • Animal Handling: Accustom the animals to handling and the gavage procedure for several days before the experiment to minimize stress.

  • Dosage Calculation: Calculate the volume of the CNO-d8 working solution to be administered based on the animal's body weight and the desired dose.

  • Administration:

    • Gently restrain the animal.

    • Insert a sterile, flexible gavage needle attached to a syringe into the esophagus.

    • Slowly administer the CNO-d8 solution.

    • Monitor the animal for any signs of distress during and after the procedure.

B. Administration in Drinking Water (for Chronic Studies)

  • Baseline Water Intake: Measure the average daily water consumption per animal for several days before starting the CNO-d8 administration to accurately estimate the daily dose.

  • CNO-d8 Administration:

    • Replace the regular drinking water with the freshly prepared CNO-d8 containing water.

    • Use foil-wrapped water bottles to protect the solution from light.

    • Measure the volume of water consumed daily to monitor the dosage. Adjust the concentration if necessary.

C. Micropipette-Guided Drug Administration (MDA)

This method is a less stressful alternative to oral gavage[8].

  • Animal Training: Habituate the animals to being handled and to drinking from a micropipette tip. This can be done by offering them a small amount of sucrose (B13894) solution from the pipette tip for a few days.

  • Administration:

    • Prepare the CNO-d8 working solution. A small amount of sucrose can be added to increase voluntary consumption.

    • Hold the animal gently.

    • Present the tip of the micropipette containing the calculated volume of CNO-d8 solution to the animal's mouth.

    • Allow the animal to lick the solution voluntarily.

Protocol 3: Validation of DREADD Activation (c-Fos Immunohistochemistry)

Principle: c-Fos is an immediate early gene whose expression is upregulated in neurons following activation. Immunohistochemical detection of the c-Fos protein can be used to confirm neuronal activation following CNO-d8 administration in DREADD-expressing animals.

Procedure:

  • Tissue Collection: 90-120 minutes after CNO-d8 administration, deeply anesthetize the animal and perfuse transcardially with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.

  • Post-fixation and Sectioning:

    • Dissect the brain and post-fix it in 4% PFA overnight at 4°C.

    • Cryoprotect the brain in a 30% sucrose solution in PBS.

    • Section the brain region of interest (where DREADDs are expressed) at 30-40 µm using a cryostat or vibratome.

  • Immunohistochemistry:

    • Wash the sections in PBS.

    • Perform antigen retrieval if necessary.

    • Block non-specific binding with a blocking solution (e.g., 5% normal goat serum and 0.3% Triton X-100 in PBS) for 1-2 hours at room temperature.

    • Incubate the sections with a primary antibody against c-Fos overnight at 4°C.

    • Wash the sections in PBS.

    • Incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature.

    • Wash the sections and mount them on slides with a mounting medium containing DAPI for nuclear counterstaining.

  • Imaging and Analysis:

    • Image the sections using a fluorescence or confocal microscope.

    • Quantify the number of c-Fos-positive cells in the DREADD-expressing region and compare between experimental and control groups.

Visualizations

DREADD_Experimental_Workflow cluster_prep Preparation Phase cluster_admin Administration Phase cluster_eval Evaluation Phase cluster_analysis Data Analysis A Prepare CNO-d8 Stock and Working Solutions C Randomize Animals into Groups (DREADD+CNO-d8, DREADD+Vehicle, WT+CNO-d8) A->C B Habituate Animals to Handling and Administration Method B->C D Administer CNO-d8 or Vehicle via Chosen Oral Route C->D E Behavioral Testing D->E F Tissue Collection for Validation (e.g., c-Fos) D->F G Pharmacokinetic Analysis (Optional but Recommended) D->G H Quantify Behavioral Data E->H I Quantify c-Fos Expression F->I J Analyze Pharmacokinetic Data G->J K Statistical Analysis and Interpretation H->K I->K J->K

Caption: Experimental workflow for a DREADD study using oral CNO-d8.

DREADD_Signaling_Pathways cluster_Gq Gq-DREADD (e.g., hM3Dq) cluster_Gi Gi-DREADD (e.g., hM4Di) cluster_Gs Gs-DREADD CNO CNO-d8 Gq_DREADD Gq-DREADD CNO->Gq_DREADD Gi_DREADD Gi-DREADD CNO->Gi_DREADD Gs_DREADD Gs-DREADD CNO->Gs_DREADD PLC PLC Gq_DREADD->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca2+ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Neuronal_Activation Neuronal Activation Ca_release->Neuronal_Activation PKC_activation->Neuronal_Activation AC_inhibition Adenylyl Cyclase Inhibition Gi_DREADD->AC_inhibition cAMP_decrease ↓ cAMP AC_inhibition->cAMP_decrease PKA_inhibition PKA Inhibition cAMP_decrease->PKA_inhibition Neuronal_Inhibition Neuronal Inhibition PKA_inhibition->Neuronal_Inhibition AC_activation Adenylyl Cyclase Activation Gs_DREADD->AC_activation cAMP_increase ↑ cAMP AC_activation->cAMP_increase PKA_activation PKA Activation cAMP_increase->PKA_activation Gs_Neuronal_Activation Neuronal Activation PKA_activation->Gs_Neuronal_Activation

Caption: Canonical DREADD signaling pathways activated by CNO-d8.

CNO_Metabolism CNO_d8 This compound (CNO-d8) (Administered Drug) Clozapine_d8 Clozapine-d8 (Active Metabolite) CNO_d8->Clozapine_d8 Reverse Metabolism (in vivo) NDes_d8 N-desmethylclozapine-d8 (Active Metabolite) Clozapine_d8->NDes_d8 Metabolism DREADD_Activation DREADD Activation Clozapine_d8->DREADD_Activation Off_Target_Effects Off-Target Effects (e.g., at endogenous receptors) Clozapine_d8->Off_Target_Effects NDes_d8->Off_Target_Effects

References

Application Notes and Protocols for In Vivo Administration of Clozapapine N-Oxide-d8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clozapine N-oxide (CNO) is a pivotal synthetic ligand for the selective activation of Designer Receptors Exclusively Activated by Designer Drugs (DREADDs). DREADDs are engineered G protein-coupled receptors (GPCRs) that provide precise spatiotemporal control over neuronal activity and other cellular signaling pathways in vivo. The most prevalent DREADDs include the Gq-coupled hM3Dq for cellular excitation and the Gi-coupled hM4Di for inhibition.[1] The deuterated analog, Clozapine N-Oxide-d8 (CNO-d8), is often employed in pharmacokinetic studies as an internal standard. The successful application of DREADD technology is critically dependent on the appropriate preparation and administration of its activating ligand.

A crucial consideration in DREADD-based research is the in vivo metabolic conversion of CNO to clozapine.[1][2] Clozapine is a potent psychoactive compound with a broad pharmacological profile, and its presence can introduce off-target effects, potentially confounding experimental outcomes.[1][3][4] Therefore, the inclusion of rigorous control groups is imperative to distinguish between DREADD-mediated effects and the pharmacological actions of clozapine. The most vital control involves administering CNO to animals that do not express the DREADD receptor.[3]

While these protocols are based on the properties of the more extensively documented Clozapine N-oxide, the chemical similarity suggests they are directly applicable to this compound.

Data Presentation: Solubility and Storage

CompoundSolventSolubilityStorage of SolutionNotes
This compound (freebase)Dimethyl sulfoxide (B87167) (DMSO)Expected to be similar to CNO: ~2 mg/mL to 100 mM[1][5][6]Stock solutions in DMSO can be stored at -20°C for short durations, though fresh preparation is ideal.[1][6]Due to the high chemical similarity, the solubility and stability of CNO-d8 are anticipated to mirror that of CNO.
Clozapine N-Oxide (freebase)Dimethyl sulfoxide (DMSO)~2 mg/mL to 100 mM[1][5][6]Stock solutions in DMSO can be stored at -20°C for short periods. Freshly prepared solutions are recommended.[1][6]Commonly used for creating stock solutions for subsequent dilution.[1]
Phosphate-Buffered Saline (PBS), pH 7.2~1 mg/mL[6]Aqueous solutions are not recommended for long-term storage.[5][6]Precipitation can occur in aqueous solutions.[5]
WaterVariable, precipitation can occur[5][6]Not recommended for storage.[5]Warming to 40°C may help redissolve precipitates.[7]
Clozapine N-Oxide Dihydrochloride (B599025) (water-soluble salt)Water or 0.9% SalineSoluble up to 100 mMCan be aliquoted and stored at -20°C for up to one month.[8]A preferred alternative to avoid the use of DMSO.[1][5] Offers improved bioavailability compared to the freebase form.

Experimental Protocols

Protocol 1: Dissolving this compound (Freebase) for In Vivo Injection

This protocol is recommended for routine in vivo experiments where a low concentration of DMSO is tolerable.

Materials:

  • This compound (freebase) powder

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Sterile 0.9% saline solution

  • Sterile microcentrifuge tubes

  • Sterile syringes and needles

Procedure:

  • Prepare a Stock Solution in DMSO:

    • Weigh the required amount of CNO-d8 powder and place it in a sterile microcentrifuge tube.

    • Add anhydrous DMSO to achieve a desired stock concentration (e.g., 5 mg/mL).

    • Vortex thoroughly until the CNO-d8 is completely dissolved.[1][6]

  • Prepare the Working Solution:

    • On the day of the experiment, bring the DMSO stock solution to room temperature.

    • Calculate the required volume of the working solution based on the number of animals and the desired final injection volume (typically 5-10 mL/kg body weight).

    • Dilute the DMSO stock solution with sterile 0.9% saline to the final desired concentration (e.g., 0.1-1 mg/mL). The final concentration of DMSO should be kept to a minimum, ideally below 5%, to avoid vehicle-induced effects.[9]

    • Vortex the working solution thoroughly to ensure it is well-mixed.

  • Administration:

    • Administer the freshly prepared solution via the desired route (e.g., intraperitoneal injection) 15-30 minutes prior to the experimental timepoint.[1]

Protocol 2: Dissolving Water-Soluble this compound Dihydrochloride

This protocol is ideal for studies where DMSO may be a confounding factor.

Materials:

  • This compound Dihydrochloride powder

  • Sterile water or 0.9% saline solution

  • Sterile microcentrifuge tubes

  • Sterile syringes and needles

Procedure:

  • Calculate the Required Mass:

    • Determine the desired final concentration and total volume of the CNO-d8 dihydrochloride solution.

    • Note: Remember to account for the different molecular weight of the dihydrochloride salt compared to the freebase form when making calculations.

  • Dissolution:

    • Weigh the calculated amount of CNO-d8 dihydrochloride and place it in a sterile microcentrifuge tube.

    • Add the calculated volume of sterile water or 0.9% saline.

    • Vortex gently until the solid is completely dissolved.[1]

  • Administration:

    • Administer the solution via the desired route (e.g., intraperitoneal injection) 15-30 minutes prior to the experimental observation period.[1]

Mandatory Visualizations

G cluster_0 Preparation of CNO-d8 (Freebase) Solution weigh Weigh CNO-d8 Powder dissolve_dmso Dissolve in 100% DMSO (e.g., 5 mg/mL Stock) weigh->dissolve_dmso Step 1 dilute_saline Dilute with 0.9% Saline (to final concentration) dissolve_dmso->dilute_saline Step 2 inject Administer to Animal (e.g., i.p. injection) dilute_saline->inject Step 3

Caption: Experimental workflow for CNO-d8 (freebase) preparation.

G cluster_1 Preparation of Water-Soluble CNO-d8 Dihydrochloride weigh_salt Weigh CNO-d8 Dihydrochloride Powder dissolve_saline Dissolve in Sterile 0.9% Saline or Water weigh_salt->dissolve_saline Step 1 inject_salt Administer to Animal (e.g., i.p. injection) dissolve_saline->inject_salt Step 2

Caption: Experimental workflow for water-soluble CNO-d8 preparation.

G cluster_2 In Vivo Considerations CNO Administered CNO/CNO-d8 DREADD DREADD Activation (Intended Effect) CNO->DREADD Clozapine Metabolic Conversion to Clozapine CNO->Clozapine OffTarget Off-Target Effects (e.g., on endogenous receptors) Clozapine->OffTarget

References

Application of Clozapine N-Oxide-d8 in Behavioral Neuroscience Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer on Clozapine (B1669256) N-Oxide-d8 (CNO-d8)

While Clozapine N-Oxide (CNO) is a widely used actuator for Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) in behavioral neuroscience, there is a significant lack of published literature on the specific in vivo applications of its deuterated form, Clozapine N-Oxide-d8 (CNO-d8). CNO-d8 is commercially available and is primarily utilized as a stable isotope-labeled internal standard for analytical and pharmacokinetic studies.

The deuterium (B1214612) labeling in CNO-d8 may alter its metabolic profile, potentially affecting its conversion rate to clozapine and its overall pharmacokinetic properties. However, without direct comparative studies, the precise effects of deuteration on its efficacy, potency, and off-target profile in DREADD-based behavioral experiments remain uncharacterized.

Therefore, the following application notes, protocols, and data are based on the extensive body of research conducted with Clozapine N-Oxide (CNO) . Researchers intending to use CNO-d8 should consider this information as a foundational guide and are strongly advised to conduct thorough in-house validation, including dose-response studies and pharmacokinetic analysis, to ensure the reliability and reproducibility of their findings.

Introduction to DREADD Technology and the Role of CNO

Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) are a powerful chemogenetic tool for remotely controlling the activity of specific neuronal populations in freely moving animals.[1][2] These engineered G protein-coupled receptors (GPCRs) are unresponsive to endogenous ligands but can be selectively activated by synthetic molecules, most notably Clozapine N-Oxide (CNO).[3][4] The most commonly used DREADDs are the human M3 muscarinic receptor (hM3Dq) for neuronal activation and the human M4 muscarinic receptor (hM4Di) for neuronal inhibition.[4]

Mechanism of Action: The CNO-Clozapine Connection

Initially, CNO was considered a pharmacologically inert ligand that directly activated DREADD receptors. However, subsequent research has revealed a more complex mechanism of action. In vivo, CNO is now understood to function primarily as a prodrug that is reverse-metabolized to clozapine.[5][6][7] It is this converted clozapine that readily crosses the blood-brain barrier and acts as the potent agonist at DREADD receptors.[6][8][9]

This conversion to clozapine, an atypical antipsychotic with its own broad pharmacological profile, is a critical consideration as it can lead to off-target effects and confound the interpretation of behavioral data.[10][11][12] Therefore, rigorous experimental controls are essential in all DREADD-based studies using CNO.

Application Notes

The primary application of CNO in behavioral neuroscience is the selective and reversible manipulation of neuronal activity to establish causal links between specific neural circuits and behavior.

  • Activation (hM3Dq): Used to investigate the behavioral consequences of activating a specific neuronal population. For example, activating dopaminergic neurons to study reward and addiction.

  • Inhibition (hM4Di): Employed to determine the necessity of a particular neuronal population for a specific behavior. For instance, inhibiting amygdalar neurons to study fear and anxiety.

Critical Consideration: Off-Target Effects

The back-metabolism of CNO to clozapine can lead to off-target effects by acting on endogenous receptors (e.g., dopaminergic, serotonergic, adrenergic).[3][13] These off-target effects can independently influence behavior, making it crucial to implement proper experimental controls.[10][12] The most critical control is the administration of CNO to animals expressing a control virus (e.g., a fluorescent protein without the DREADD receptor) in the same brain region.[14] This allows researchers to distinguish the behavioral effects of DREADD activation from the non-specific effects of CNO/clozapine.

Quantitative Data

The following tables summarize key quantitative data for CNO from the literature. These values should be used as a starting point for experimental design and may require optimization for specific animal strains, sexes, and behavioral paradigms.

Table 1: Pharmacokinetics of CNO in Rodents (Intraperitoneal Administration)

ParameterSpeciesDose (mg/kg)Cmax (Plasma)Tmax (Plasma)Reference(s)
CNORat1.0~51 ng/mL~30 min[15]
Clozapine (from CNO)Rat10.0~257 ng/mL~30 min[15]
CNOMouse1.0Peaks at 15 min15 min[16]
Clozapine (from CNO)Mouse10.0Varies30-60 min[17]

Table 2: Recommended CNO Dosages for Behavioral Experiments in Rodents

Administration RouteSpeciesTypical Dose RangeOnset of ActionDuration of ActionReference(s)
Intraperitoneal (IP)Mouse0.1 - 5 mg/kg15 - 30 minUp to 6-10 hours[16][18]
Intraperitoneal (IP)Rat1 - 5 mg/kg20 - 30 minVaries[12][19]
Drinking WaterMouse0.25 mg/mLChronicChronic[20]
Eye DropsMouse1.0 mg/kgRapidShorter[20]

Table 3: Observed Behavioral Effects of CNO in DREADD-Expressing Rodents

DREADD ReceptorTarget RegionBehavioral EffectSpeciesCNO Dose (mg/kg, IP)Reference(s)
hM3DqGABAergic VTA neuronsInhibition of locomotor activityMouseNot specified
hM4DiHippocampal neuronsInhibition of short-term memory retrievalMouseNot specified
hM4DiEnkephalinergic neurons (dorsal horn)Induction of heat and mechanical hypersensitivityMouseNot specified[21]
hM4DiHippocampal CA2 neuronsInhibition of social aggressionMouseNot specified[21]

Experimental Protocols

Protocol 1: Preparation of CNO Solution for Intraperitoneal (IP) Injection

Materials:

  • Clozapine N-Oxide (CNO) powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile 0.9% saline

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare a stock solution:

    • Weigh the desired amount of CNO powder.

    • Dissolve the CNO in a small volume of DMSO to create a concentrated stock solution (e.g., 10 mg/mL).[1]

    • Vortex thoroughly until the CNO is completely dissolved. The solution should be clear.

  • Prepare the working solution:

    • On the day of the experiment, dilute the CNO stock solution with sterile 0.9% saline to the final desired concentration (e.g., 0.1 mg/mL for a 1 mg/kg dose in mice).

    • Ensure the final concentration of DMSO is low (e.g., <5%) to avoid solvent-induced toxicity.[1]

    • Vortex the working solution thoroughly before administration.

Protocol 2: A Typical DREADD-Based Behavioral Experiment Workflow

1. Stereotaxic Virus Injection (Weeks 1-4):

  • Anesthetize the animal using appropriate procedures (e.g., isoflurane).

  • Secure the animal in a stereotaxic frame.

  • Perform a craniotomy over the target brain region.

  • Inject the AAV-DREADD-mCherry (experimental group) or AAV-mCherry (control group) vector into the target region at a slow and controlled rate (e.g., 100 nL/min).[1]

  • Allow the pipette to remain in place for 5-10 minutes post-injection to minimize backflow.

  • Suture the incision and provide post-operative care, including analgesia.

  • Allow 3-4 weeks for optimal viral expression.

2. Habituation (Week 4):

  • Handle the animals daily for several days leading up to the behavioral testing to acclimate them to the experimenter and reduce handling stress.

  • Habituate the animals to the injection procedure with saline injections.

  • Expose the animals to the behavioral apparatus.

3. CNO Administration and Behavioral Testing (Week 5):

  • Prepare the CNO solution as described in Protocol 1.

  • Administer CNO or vehicle (saline with the same percentage of DMSO as the CNO solution) via the desired route (e.g., IP injection).

  • Wait for the appropriate amount of time for the drug to take effect (typically 15-30 minutes for IP injection).[18]

  • Place the animal in the behavioral apparatus and record the behavior for the desired duration.

4. Post-mortem Histological Verification (Week 6):

  • Perfuse the animal with saline followed by 4% paraformaldehyde (PFA).

  • Extract the brain and post-fix in 4% PFA.

  • Section the brain and perform immunohistochemistry to:

    • Verify the expression of the DREADD-mCherry construct in the target region.

    • Confirm the specificity of viral targeting.

    • (Optional) Use c-Fos staining to confirm DREADD-mediated neuronal activation or inhibition.[1]

Visualizations

Signaling Pathways

DREADD_Signaling cluster_gq hM3Dq (Gq-coupled) - Activation cluster_gi hM4Di (Gi-coupled) - Inhibition CNO_Gq CNO (via Clozapine) hM3Dq hM3Dq Receptor CNO_Gq->hM3Dq Gq Gq Protein hM3Dq->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Depolarization Neuronal Depolarization & Firing Ca_release->Depolarization PKC->Depolarization CNO_Gi CNO (via Clozapine) hM4Di hM4Di Receptor CNO_Gi->hM4Di Gi Gi Protein hM4Di->Gi AC Adenylyl Cyclase Gi->AC GIRK ↑ GIRK Channel Activity Gi->GIRK βγ subunit cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA Hyperpolarization Neuronal Hyperpolarization & Silencing PKA->Hyperpolarization GIRK->Hyperpolarization

Caption: DREADD Signaling Pathways for Gq and Gi activation.

Experimental Workflow

Experimental_Workflow AAV_Injection AAV-DREADD or AAV-Control Stereotaxic Injection Recovery Recovery & Viral Expression (3-4 weeks) AAV_Injection->Recovery Habituation Habituation to Handling, Injections, and Apparatus Recovery->Habituation Grouping Animal Grouping (Experimental vs. Control) Habituation->Grouping Treatment CNO or Vehicle Administration Grouping->Treatment Behavioral_Testing Behavioral Testing Treatment->Behavioral_Testing Histology Post-mortem Histological Verification Behavioral_Testing->Histology Data_Analysis Data Analysis Histology->Data_Analysis

Caption: A typical DREADD-based behavioral experiment workflow.

Logical Relationships for Off-Target Effect Control

Off_Target_Controls CNO_Admin CNO Administration DREADD_Activation DREADD Activation CNO_Admin->DREADD_Activation Clozapine_Conversion Conversion to Clozapine CNO_Admin->Clozapine_Conversion Behavioral_Outcome Observed Behavioral Outcome DREADD_Activation->Behavioral_Outcome Off_Target_Effects Off-Target Effects on Endogenous Receptors Clozapine_Conversion->Off_Target_Effects Off_Target_Effects->Behavioral_Outcome Control_Outcome Behavioral Outcome in Control Group Off_Target_Effects->Control_Outcome Control_Group Control Group: No DREADD Expression + CNO Administration Control_Group->Off_Target_Effects

Caption: Logical diagram of controlling for CNO's off-target effects.

References

Troubleshooting & Optimization

Improving solubility of Clozapine N-Oxide-d8 in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of Clozapine N-Oxide-d8 (CNO-d8) in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in aqueous solutions?

Q2: I am observing precipitation when dissolving CNO-d8 in my aqueous buffer. What could be the cause?

A2: Precipitation of CNO-d8 in aqueous solutions is a common issue and can be attributed to several factors:

  • Exceeding Solubility Limit: You may be trying to dissolve the compound at a concentration higher than its intrinsic aqueous solubility of approximately 1 mg/mL for the freebase.

  • pH of the Solution: The pH of your aqueous solution can influence the solubility of CNO-d8.

  • Instability of Aqueous Solutions: Aqueous solutions of CNO freebase are known to be unstable and can precipitate over time. It is recommended to prepare these solutions fresh before use.[1][2][3]

  • Batch-to-Batch Variability: There can be some variation in the solubility between different manufacturing lots of the compound.[3]

Q3: Are there alternative forms of CNO with better aqueous solubility?

A3: Yes, Clozapine N-Oxide is available as a hydrochloride (HCl) or dihydrochloride (B599025) salt. These salt forms exhibit significantly improved water solubility.[3][6] For experiments requiring aqueous solutions, using a water-soluble salt of CNO is a highly recommended alternative to the freebase.

Q4: Can I use organic solvents to first dissolve CNO-d8 and then dilute it into my aqueous solution?

A4: Yes, this is a common and effective method. CNO-d8 is readily soluble in organic solvents like DMSO and ethanol (B145695).[1][2][7] You can prepare a concentrated stock solution in one of these solvents and then dilute it to the final desired concentration in your aqueous buffer. However, it is crucial to ensure that the final concentration of the organic solvent is low enough to not have any physiological effects in your experimental model.[1]

Q5: How does deuteration affect the solubility of Clozapine N-Oxide?

A5: In general, the solubility of a deuterated compound is expected to be very similar to its non-deuterated counterpart in the same solvent.[4] Minor differences can sometimes be observed due to factors like the purity of the solvent or slight changes in intermolecular interactions, but for practical purposes, the solubility data for Clozapine N-Oxide can be used as a close approximation for CNO-d8.

Troubleshooting Guides

Issue 1: CNO-d8 is not dissolving in water or buffer.
  • Initial Assessment:

    • Confirm the form of your CNO-d8. Is it the freebase or a water-soluble salt?

    • Verify the concentration you are trying to achieve. Is it above the known solubility limit of ~1 mg/mL for the freebase?

    • Check the pH of your aqueous solution.

  • Troubleshooting Steps:

    • If using the freebase at > 1 mg/mL:

      • Use a Co-solvent: Prepare a concentrated stock solution in DMSO (up to 100 mM) or ethanol (up to 10 mg/mL).[2][3] Then, dilute the stock solution into your aqueous buffer to the final desired concentration. Ensure the final percentage of the organic solvent is minimal and compatible with your experimental system.

      • Sonication: Gentle sonication can help to dissolve the compound.[2]

      • Gentle Warming: Warming the solution slightly may improve solubility, but be cautious as it could also accelerate degradation.

      • Switch to a Salt Form: If significant amounts of organic solvent are not permissible in your experiment, it is highly recommended to use a water-soluble salt form of CNO, such as the dihydrochloride.[3][6]

    • If using the freebase at ≤ 1 mg/mL:

      • Ensure Fresh Preparation: Prepare the solution immediately before use as aqueous solutions of the freebase are not stable.[1]

      • Adjust pH: Experiment with slight adjustments to the pH of your buffer to see if it improves solubility.

      • Vortexing: Ensure the solution is being mixed vigorously.

Issue 2: The dissolved CNO-d8 precipitates out of the aqueous solution over time.
  • Initial Assessment:

    • How long after preparation did the precipitation occur?

    • What is the storage temperature of the solution?

    • What is the concentration of the solution?

  • Troubleshooting Steps:

    • Use Freshly Prepared Solutions: This is the most critical step. Aqueous solutions of CNO freebase are not recommended for storage and should be made fresh for each experiment.[1][3]

    • Consider the Salt Form: For experiments that require the solution to be stable for a longer duration, using a water-soluble salt is the best practice.

    • Re-dissolve Before Use: If a very short storage time is unavoidable, you may be able to redissolve the precipitate by vortexing or gentle sonication immediately before use. However, this is not ideal as the concentration may not be uniform.

Data Presentation

Table 1: Solubility of Clozapine N-Oxide in Various Solvents

SolventSolubilityNotes
Dimethyl sulfoxide (B87167) (DMSO)~2 mg/mL to 100 mMCommonly used for preparing stock solutions.[1][3][6]
Ethanol~10 mg/mLCan be used as a co-solvent.[2]
Phosphate-Buffered Saline (PBS), pH 7.2~1 mg/mLAqueous solutions are not recommended for long-term storage.[1]
Water< 0.1 mg/mL (freebase)The dihydrochloride salt is significantly more water-soluble.[8]
MethanolSolubleA working solution of clozapine-d8 (B602445) was prepared in methanol.[7][9]

Experimental Protocols

Protocol 1: Preparation of CNO-d8 Aqueous Solution using a DMSO Co-solvent

  • Objective: To prepare an aqueous working solution of CNO-d8 freebase for in vitro or in vivo experiments.

  • Materials:

    • This compound (freebase) powder

    • Dimethyl sulfoxide (DMSO), anhydrous

    • Sterile aqueous buffer (e.g., PBS, pH 7.2) or saline (0.9%)

    • Sterile microcentrifuge tubes

  • Procedure:

    • Prepare a Concentrated Stock Solution:

      • Weigh the required amount of CNO-d8 powder and place it in a sterile microcentrifuge tube.

      • Add the appropriate volume of DMSO to achieve a high concentration stock solution (e.g., 10 mg/mL or higher).

      • Vortex thoroughly until the CNO-d8 is completely dissolved. This is your stock solution.

      • Note: DMSO stock solutions can be stored at -20°C for short periods, but freshly prepared solutions are always recommended.[3][6]

    • Prepare the Working Solution:

      • On the day of the experiment, thaw the DMSO stock solution (if frozen) and bring it to room temperature.

      • Calculate the volume of the stock solution needed to achieve your final desired concentration in the aqueous buffer.

      • Add the calculated volume of the CNO-d8 stock solution to the required volume of your sterile aqueous buffer.

      • Vortex the working solution gently to ensure it is homogenous.

      • Crucial: Ensure the final concentration of DMSO in your working solution is as low as possible and tolerated by your experimental model.

Protocol 2: Preparation of CNO-d8 Aqueous Solution using the Water-Soluble Hydrochloride Salt

  • Objective: To prepare a stable aqueous solution of CNO-d8 without the use of organic co-solvents.

  • Materials:

    • This compound hydrochloride salt powder

    • Sterile water, saline (0.9%), or desired aqueous buffer

    • Sterile microcentrifuge tubes

  • Procedure:

    • Weigh the Compound:

      • Calculate and weigh the required amount of CNO-d8 hydrochloride salt powder. Remember to account for the different molecular weight of the salt compared to the freebase.

    • Dissolution:

      • Place the weighed powder into a sterile microcentrifuge tube.

      • Add the desired volume of sterile water or aqueous buffer.

      • Vortex thoroughly until the compound is completely dissolved. The hydrochloride salt should readily dissolve in aqueous solutions.

    • Final Solution:

      • The resulting solution is ready for use in your experiments.

Mandatory Visualization

Troubleshooting_Solubility start Start: CNO-d8 solubility issue in aqueous solution check_form Is the CNO-d8 the freebase or a salt form? start->check_form check_conc Is the desired concentration > 1 mg/mL? check_form->check_conc Freebase fresh_prep Ensure fresh preparation and vigorous vortexing. check_form->fresh_prep Salt Form use_cosolvent Option 1: Use a co-solvent (e.g., DMSO, Ethanol) to create a stock and dilute. check_conc->use_cosolvent Yes check_conc->fresh_prep No precipitation Is precipitation occurring over time? use_cosolvent->precipitation use_salt Option 2: Switch to a water-soluble salt form (e.g., hydrochloride). use_salt->precipitation fresh_prep->precipitation use_fresh Prepare solution immediately before use. Do not store aqueous freebase solutions. precipitation->use_fresh Yes end_resolved Issue Resolved precipitation->end_resolved No use_fresh->end_resolved

Caption: Troubleshooting workflow for CNO-d8 solubility issues.

Experimental_Workflow cluster_freebase Method A: Using Freebase + Co-solvent cluster_salt Method B: Using Water-Soluble Salt fb_start Weigh CNO-d8 Freebase fb_dissolve Dissolve in minimal DMSO fb_start->fb_dissolve fb_dilute Dilute into Aqueous Buffer fb_dissolve->fb_dilute fb_end Final Working Solution fb_dilute->fb_end salt_start Weigh CNO-d8 HCl Salt salt_dissolve Dissolve directly in Aqueous Buffer salt_start->salt_dissolve salt_end Final Working Solution salt_dissolve->salt_end

Caption: Experimental workflows for preparing CNO-d8 solutions.

Signaling_Pathway CNO This compound (Poorly Aqueous Soluble) HCl + HCl CNO_HCl This compound HCl (Water Soluble Salt) CNO->CNO_HCl Protonation Aqueous Aqueous Solution CNO_HCl->Aqueous Dissolution

Caption: Improving solubility by forming a hydrochloride salt.

References

Technical Support Center: Clozapine N-Oxide (CNO) Back-Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the in vivo back-metabolism of Clozapine (B1669256) N-Oxide-d8 (CNO-d8) to Clozapine-d8.

Frequently Asked Questions (FAQs)

Q1: What is the primary issue with using CNO-d8 in in vivo DREADD experiments?

A1: The primary issue is the in vivo back-metabolism of CNO-d8 to Clozapine-d8.[1][2][3][4] Clozapine is a potent psychoactive drug with a broad range of targets, including dopamine, serotonin, and histamine (B1213489) receptors.[1][5] The unintended formation of Clozapine-d8 from CNO-d8 can lead to off-target effects, confounding the interpretation of experimental results that should ideally be due to the specific activation of DREADDs.[6]

Q2: Is the back-metabolism of CNO to clozapine a confirmed phenomenon?

A2: Yes, numerous studies have confirmed the reverse metabolism of CNO to clozapine in various species, including mice, rats, and non-human primates.[3][7][8][9][10] This conversion has been observed following systemic administration of CNO.

Q3: How significant is the conversion of CNO-d8 to Clozapine-d8 in vivo?

A3: The extent of conversion can be significant and is dose-dependent.[5][10] Pharmacokinetic studies have shown that administration of CNO at doses commonly used for DREADD activation can result in physiologically relevant plasma and brain concentrations of clozapine.[7][8][9][10] In some cases, the resulting clozapine levels are sufficient to occupy endogenous receptors and elicit behavioral effects.[5][7]

Q4: What are the potential consequences of this back-metabolism in my experiments?

A4: The consequences can be significant and may lead to misinterpretation of your data. Observed behavioral or physiological changes could be partially or entirely due to the off-target effects of the formed Clozapine-d8 rather than the intended DREADD activation.[1][6] This is particularly critical in behavioral neuroscience studies.

Q5: Are there any alternative DREADD agonists that do not have this issue?

A5: Yes, due to the concerns with CNO, alternative DREADD agonists have been developed. Compound 21 (C21) is one such alternative that has been reported to lack active metabolites and does not appear to be metabolized to clozapine.[2][8] However, it is essential to review the literature for the latest findings on any potential off-target effects of these newer compounds.

Q6: How can I control for the off-target effects of CNO-d8 back-metabolism?

A6: The most critical control is to include a "CNO-only" group in your experimental design. This group consists of animals that do not express the DREADD receptor but are administered the same dose of CNO-d8 as the experimental group.[6][10] Any effects observed in this control group can be attributed to the off-target effects of CNO or its metabolites, like clozapine.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected behavioral or physiological effects in DREADD-expressing animals after CNO-d8 administration. Off-target effects from the back-metabolism of CNO-d8 to Clozapine-d8.1. Ensure you have a CNO-only control group (wild-type animals receiving CNO-d8).[6][10] 2. Analyze the data from your control group to determine the extent of non-DREADD-mediated effects. 3. Consider using the lowest effective dose of CNO-d8 to minimize clozapine formation.[6] 4. Explore alternative DREADD agonists like Compound 21.[2][8]
High variability in the response to CNO-d8 across subjects. Individual differences in the rate of CNO-d8 to Clozapine-d8 metabolism.1. Increase the sample size to improve statistical power. 2. If feasible, perform pharmacokinetic analysis on a subset of animals to correlate clozapine levels with behavioral outcomes.
Effects of CNO-d8 administration are observed long after the expected peak of DREADD activation. Accumulation of clozapine over time, which may have a longer-lasting effect than CNO itself.[1]1. Conduct a time-course study to map the onset and duration of the observed effects. 2. Correlate the behavioral timeline with the known pharmacokinetics of both CNO and clozapine.

Quantitative Data Summary

The following tables summarize pharmacokinetic data from studies investigating the in vivo conversion of CNO to clozapine. Note that these studies used non-deuterated compounds, but the metabolic processes are applicable to their deuterated counterparts.

Table 1: Plasma Concentrations of Clozapine after CNO Administration in Rats

CNO Dose (mg/kg, i.p.)Time Post-Injection (min)Mean Clozapine Concentration (ng/mL)Reference
10.030256.73 ± 214.56[4]
5.030~92[5]

Table 2: Plasma Concentrations of Clozapine after CNO Administration in Mice

CNO Dose (mg/kg, i.p.)Time Post-Injection (min)Mean Clozapine Concentration (ng/mL)Reference
10.03045.9[4]
10.06044.4[4]
3.515~50[8]
3.530~75[8]
3.560~40[8]

Table 3: CSF and Brain Tissue Concentrations after CNO Administration in Mice

CNO Dose (mg/kg, i.p.)MatrixTime Post-Injection (min)Mean Clozapine Concentration (nM)Reference
3.5CSF15, 30, 60Below detection limit[8]
3.5Cortical Tissue15~200[8]
3.5Cortical Tissue30~300[8]
3.5Cortical Tissue60~400[8]

Experimental Protocols

Protocol 1: Quantification of Clozapine-d8 and CNO-d8 in Plasma by LC-MS/MS

This protocol is a generalized procedure based on methodologies described in the literature.[7][8]

  • Sample Collection:

    • Collect blood samples from animals at predetermined time points following CNO-d8 administration.

    • Use tubes containing an appropriate anticoagulant (e.g., EDTA).

    • Immediately centrifuge the blood at 4°C to separate the plasma.

    • Store plasma samples at -80°C until analysis.

  • Sample Preparation (Protein Precipitation):

    • To a 50 µL aliquot of plasma, add 150 µL of ice-cold acetonitrile (B52724) containing a known concentration of an internal standard (e.g., clozapine-d4 (B602451) if analyzing CNO-d8 and clozapine-d8).

    • Vortex the mixture for 1 minute to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Use a C18 reversed-phase column.

      • Employ a gradient elution method with mobile phases typically consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Mass Spectrometry (MS/MS):

      • Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI).

      • Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for CNO-d8, Clozapine-d8, and the internal standard.

  • Quantification:

    • Construct a calibration curve using known concentrations of CNO-d8 and Clozapine-d8 standards prepared in blank plasma.

    • Calculate the concentrations of CNO-d8 and Clozapine-d8 in the experimental samples by comparing their peak area ratios to the internal standard against the calibration curve.

Visualizations

metabolic_pathway cluster_in_vivo In Vivo Environment CNO_d8 Clozapine N-Oxide-d8 (CNO-d8) (Administered Drug) CLZ_d8 Clozapine-d8 (Active Metabolite) CNO_d8->CLZ_d8 Back-Metabolism (Reduction) DREADD DREADD Receptor (Intended Target) CNO_d8->DREADD Intended Activation CLZ_d8->DREADD Potential Activation Endo_Receptors Endogenous Receptors (Dopamine, Serotonin, etc.) (Off-Target) CLZ_d8->Endo_Receptors Off-Target Effects

Caption: Metabolic pathway of CNO-d8 in vivo.

experimental_workflow cluster_animal_phase Animal Experimentation cluster_analytical_phase Analytical Phase cluster_interpretation Interpretation DREADD_Group Group 1: DREADD-expressing animals CNO_Admin Administer CNO-d8 (Same dose to both groups) DREADD_Group->CNO_Admin Control_Group Group 2: Wild-type animals (Control) Control_Group->CNO_Admin Behavioral_Assay Behavioral/Physiological Assay CNO_Admin->Behavioral_Assay Sample_Collection Collect Plasma Samples Behavioral_Assay->Sample_Collection LCMS LC-MS/MS Analysis (Quantify CNO-d8 & Clozapine-d8) Sample_Collection->LCMS Data_Analysis Data Analysis & Interpretation LCMS->Data_Analysis Compare_Groups Compare Group 1 vs. Group 2 Data_Analysis->Compare_Groups Correlate Correlate [Clozapine-d8] with behavioral outcome Data_Analysis->Correlate

Caption: Recommended experimental workflow.

References

Off-target effects of Clozapine N-Oxide-d8 in DREADD-negative animals

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals using Clozapine (B1669256) N-Oxide-d8 (CNO-d8) and other DREADD actuators. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects in DREADD-negative animals, ensuring the rigor and validity of your chemogenetic experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of off-target effects with traditional Clozapine N-Oxide (CNO)?

A1: The principal cause of off-target effects from systemically administered CNO is its reverse-metabolism into clozapine in vivo.[1][2][3] Clozapine is a potent, psychoactive drug that readily crosses the blood-brain barrier and binds to a wide array of endogenous receptors, including dopaminergic, serotonergic, adrenergic, and histaminergic receptors.[4][5] These interactions can produce physiological and behavioral effects that are independent of DREADD activation, confounding experimental results.[4][6][7][8]

Q2: Why was Clozapine N-Oxide-d8 (CNO-d8) developed? What is the theoretical advantage?

A2: CNO-d8 is a deuterated version of CNO. In drug development, deuteration (replacing hydrogen atoms with their heavier isotope, deuterium) is a common strategy to alter a compound's metabolic profile. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can make it more resistant to enzymatic cleavage by metabolic enzymes (e.g., cytochrome P450s in the liver).[9] The theoretical advantage of CNO-d8 is that it may have a slower rate of conversion to clozapine, potentially reducing the levels of this psychoactive metabolite and thereby minimizing off-target effects.

Q3: Is there direct evidence that CNO-d8 has fewer off-target effects in DREADD-negative animals?

A3: As of late 2025, there is a notable lack of published, peer-reviewed studies specifically detailing the pharmacokinetic profile and off-target effects of CNO-d8 in DREADD-negative animals. While the rationale for its use is scientifically sound, researchers should not assume it is completely inert. It is critical to perform the same rigorous control experiments as one would for standard CNO.

Q4: What are the absolutely essential control groups for any experiment using CNO or CNO-d8?

A4: To distinguish DREADD-mediated effects from off-target effects, two control groups are essential:

  • DREADD-expressing animals + Vehicle: This group receives the DREADD virus and the vehicle solution (e.g., saline or DMSO/saline) without the actuator. This controls for any effects of viral expression or the injection procedure itself.

  • Non-DREADD-expressing animals + Actuator: This is the most critical control for off-target effects. These animals (e.g., wild-type littermates or animals injected with a control virus expressing only a fluorescent reporter) receive the same dose of CNO or CNO-d8 as the experimental group.[3][6][9] Any observed effect in this group can be attributed to off-target actions of the actuator or its metabolites.

Q5: Are there alternatives to CNO and CNO-d8?

A5: Yes, several newer DREADD agonists have been developed to address the limitations of CNO. These include Compound 21 (C21) and Deschloroclozapine (DCZ).[9][10] However, it is important to note that some of these compounds may also have their own off-target effects. For example, C21 has been shown to modulate sleep in wild-type mice, suggesting it is not entirely inert despite not converting to clozapine.[8][10] Therefore, proper controls remain essential regardless of the actuator used.

Troubleshooting Guides

Issue 1: I am observing a behavioral or physiological effect in my control group (DREADD-negative animals receiving CNO/CNO-d8).

Potential Cause Troubleshooting Steps
Back-metabolism to Clozapine The observed effect is likely due to clozapine acting on endogenous receptors. This confirms an off-target effect at the current dose.
1. Lower the Dose: Perform a dose-response curve in DREADD-negative animals to find the highest dose that does not produce the off-target effect. Use this minimal effective dose in your DREADD-expressing animals.[7]
2. Switch Actuators: Consider using an alternative DREADD agonist like Compound 21 or DCZ, but remember to validate these with the same rigorous controls.[9][10]
3. Change Administration Route: If using systemic (e.g., i.p.) injection, consider local intracranial infusion near the DREADD-expressing cells. This can minimize liver metabolism and systemic exposure.[9]
Stress Interaction High stress levels in animals can mask or unmask off-target effects of DREADD actuators.[4][7]
1. Habituate Animals: Ensure all animals are thoroughly habituated to handling, injection procedures, and the behavioral apparatus before the experiment begins.[7][11]
2. Refine Procedures: Minimize all sources of experimental stress.
Direct CNO/CNO-d8 Binding The actuator itself may be binding to endogenous receptors, especially at higher concentrations.
1. Follow Dose-Reduction Protocol: As with back-metabolism, lowering the dose is the primary strategy.
2. Review Literature: Check for known interactions of CNO/clozapine with receptors that might influence your specific behavioral or physiological measure.

Issue 2: I see no effect in my DREADD-expressing animals after CNO/CNO-d8 administration.

Potential Cause Troubleshooting Steps
Insufficient DREADD Expression The viral vector did not transduce the target cells effectively, or not enough time has passed for receptor expression.
1. Verify Expression: After the experiment, perform immunohistochemistry or fluorescent imaging on brain tissue to confirm the location and level of DREADD expression for every animal.
2. Optimize Viral Injection: Check viral titer, injection coordinates, and volume. Allow sufficient time for expression (typically 3-4 weeks for AAVs).
Poor Actuator Bioavailability The CNO/CNO-d8 solution was prepared incorrectly, or the dose was too low to reach effective concentrations in the brain.
1. Check Solution: Prepare actuator solutions fresh for each experiment. Ensure CNO (freebase) is fully dissolved, typically in a small amount of DMSO before diluting in saline.[12] Water-soluble salt preparations (CNO-HCl) can improve bioavailability.[13][14]
2. Perform Dose-Response: If no off-target effects are seen, you may need to increase the dose to achieve DREADD activation.
Incorrect Timing Behavioral testing is being conducted outside the window of peak actuator efficacy.
1. Review Pharmacokinetics: Peak plasma levels of CNO after i.p. injection are typically around 15-30 minutes, but effects can last longer due to clozapine conversion.[2][15] Conduct a time-course experiment to determine the optimal window for behavioral testing.

Data Presentation: Summary of Off-Target Effects

Note: The following data is based on studies using standard CNO, as specific quantitative data for CNO-d8 in DREADD-negative animals is not widely available in the peer-reviewed literature.

Table 1: Documented Off-Target Effects of CNO in DREADD-Negative Rodents

Effect Category Species Dose Range (i.p.) Observed Effect Reference(s)
Somatosensory Rat2 - 4 mg/kgReduced sensitivity to noxious thermal stimuli.[6]
Rat4 mg/kgSuppressed 5-HT-induced scratching.[6]
Anxiety/Behavior Rat2 - 4 mg/kgInduced an anxious phenotype in elevated plus maze.[6]
Rat1 - 5 mg/kgReduction in acoustic startle reflex.[3]
Respiration Mouse10 mg/kgDeficit in hypercapnic chemosensory reflex (unmasked by habituation).[4][7][11]
Sleep Mouse5 - 10 mg/kgDose-dependent suppression of REM sleep and altered sleep architecture.[10]

Table 2: CNO and Clozapine Concentrations After Systemic CNO Administration

Species CNO Dose (i.p.) Time Point Plasma Clozapine (ng/mL) Plasma CNO (ng/mL) Reference(s)
Rat10 mg/kg60 min~15~250[2]
Mouse10 mg/kg60 min~50~750[2]
Rhesus Macaque3 mg/kg (i.m.)90 min~9~200[14]

Experimental Protocols

Protocol 1: Validating Ligand Specificity in DREADD-Negative Animals

Objective: To determine if the chosen DREADD actuator (CNO, CNO-d8, etc.) causes behavioral or physiological effects at the intended dose in the absence of the DREADD receptor.

Animal Groups:

  • Group 1 (Experimental): Animals expressing the DREADD receptor (e.g., AAV-hSyn-hM3Dq-mCherry) receiving the actuator.

  • Group 2 (Vehicle Control): Animals expressing the DREADD receptor receiving the vehicle solution.

  • Group 3 (Off-Target Control): DREADD-negative animals (e.g., injected with AAV-hSyn-mCherry) receiving the actuator.

  • Group 4 (Baseline Control): DREADD-negative animals receiving the vehicle solution.

Procedure:

  • Surgery: Perform stereotaxic injection of the appropriate viral vector into the target brain region for all groups. Allow 3-4 weeks for viral expression.

  • Habituation: Thoroughly habituate all animals to handling, injection procedures (using saline injections), and the testing environment.

  • Actuator/Vehicle Administration: Prepare the actuator solution (e.g., 1 mg/kg CNO-d8) and vehicle fresh on the day of testing. Administer the injection via the intended route (e.g., intraperitoneal) to the appropriate groups.

  • Behavioral/Physiological Testing: At a predetermined time post-injection (e.g., 30 minutes), conduct the planned assay (e.g., open field test, elevated plus maze, electrophysiological recording).

  • Data Analysis: Compare the results between groups. A significant difference between Group 3 and Group 4 indicates an off-target effect. A significant difference between Group 1 and all other groups indicates a DREADD-specific effect.

Protocol 2: CNO/CNO-d8 Solution Preparation (for i.p. injection)

Materials:

Procedure:

  • Weigh the required amount of CNO/CNO-d8 powder.

  • Dissolve the powder in a small volume of DMSO to create a concentrated stock solution (e.g., 10 mg/mL). Ensure it is fully dissolved.

  • On the day of the experiment, dilute the stock solution in sterile 0.9% saline to achieve the final desired concentration for injection (e.g., 0.1 mg/mL for a 1 mg/kg dose in a mouse assuming a 10 mL/kg injection volume).

  • The final concentration of DMSO in the injected solution should be minimal (ideally <5%, and consistent across all groups, including vehicle controls).

  • Vortex the final solution thoroughly before drawing it into the syringe.

Visualizations

CNO_Metabolism cluster_periphery Periphery (e.g., Liver) cluster_cns Central Nervous System CNO_d8 CNO-d8 (Systemic Admin) Clozapine_d8 Clozapine-d8 CNO_d8->Clozapine_d8 Reverse Metabolism (Theoretically Slower) Endo_Receptors Endogenous Receptors (Dopamine, Serotonin, etc.) Clozapine_d8->Endo_Receptors Binds -> Off-Target Effects DREADD DREADD Receptor Clozapine_d8->DREADD Binds -> Intended Effect

Caption: Hypothetical metabolic pathway of CNO-d8 and source of off-target effects.

DREADD_Workflow cluster_setup Experimental Setup cluster_analysis Data Interpretation cluster_conclusion Conclusion A Group A: DREADD Virus + Actuator (CNO-d8) Result2 Compare A vs B, C, D: Is there an effect beyond off-target/vehicle effects? A->Result2 B Group B: DREADD Virus + Vehicle B->Result2 C Group C: Control Virus + Actuator (CNO-d8) Result1 Compare C vs D: Is there an effect of the actuator alone? C->Result1 C->Result2 D Group D: Control Virus + Vehicle D->Result1 Conclusion1 YES to Result 1 -> Off-Target Effect Detected! (Troubleshoot Dose) Result1->Conclusion1 Conclusion2 YES to Result 2 -> DREADD-Specific Effect Confirmed Result2->Conclusion2

Caption: Logical workflow for experimental design to isolate DREADD-specific effects.

Troubleshooting_Logic Start Unexpected effect observed in DREADD-negative animal? Cause1 Likely off-target effect via clozapine back-metabolism or direct binding. Start->Cause1 YES NoEffect No off-target effect detected. Proceed with caution and continue to use controls. Start->NoEffect NO Solution1 Perform dose-response to find No-Observed-Effect-Level (NOEL). Cause1->Solution1 Solution2 Consider alternative actuator (e.g., C21) with proper controls. Cause1->Solution2 Solution3 Consider local (intracranial) administration route. Cause1->Solution3 End Re-run experiment with optimized parameters. Solution1->End Solution2->End Solution3->End

References

Technical Support Center: Optimizing DREADD Activation with Clozapine N-Oxide (CNO) and its Deuterated Analog, CNO-d8

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Clozapine (B1669256) N-Oxide (CNO) and its deuterated form, Clozapine N-Oxide-d8 (CNO-d8), for activating Designer Receptors Exclusively Activated by Designer Drugs (DREADDs). This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate the design and execution of robust and reproducible chemogenetic experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of CNO in DREADD systems?

A1: While initially believed to be a direct and inert activator of DREADDs, it is now understood that Clozapine N-Oxide (CNO) functions primarily as a prodrug.[1][2][3][4][5][6] Following systemic administration in rodents, CNO is reverse-metabolized to clozapine.[1][2][3][4][5][6] Clozapine readily crosses the blood-brain barrier and acts as a potent agonist at DREADD receptors.[2][3][4][6] CNO itself has limited ability to penetrate the brain.[2][6]

Q2: What is this compound (CNO-d8) and why might it be used?

Q3: What are the known off-target effects of CNO administration?

A3: The primary source of off-target effects is the in vivo conversion of CNO to clozapine.[1][2][3][4][8][9][10][11] Clozapine is a psychoactive drug with a broad receptor binding profile, including dopaminergic, serotonergic, and adrenergic receptors.[2][9][12] These off-target effects can influence behavior and physiology independently of DREADD activation, making rigorous experimental controls essential.[8][9][12]

Q4: What are the recommended starting concentrations for CNO in in vitro and in vivo experiments?

A4: The optimal concentration of CNO is highly dependent on the experimental model, DREADD expression levels, and the desired biological effect. For in vitro studies, concentrations in the low nanomolar to micromolar range are typically used. For in vivo studies in rodents, intraperitoneal (i.p.) injections of 1-5 mg/kg are common.[13] However, it is crucial to perform a dose-response analysis to determine the lowest effective dose that minimizes potential off-target effects.[9][12]

Q5: How should I prepare and store CNO and CNO-d8 solutions?

A5: CNO freebase has limited solubility in aqueous solutions but is soluble in DMSO. For in vivo use, a common practice is to dissolve CNO in a small amount of DMSO and then dilute it in sterile saline. It is recommended to prepare fresh solutions for each experiment. Water-soluble salt preparations of CNO (e.g., CNO hydrochloride) are also available and may offer improved bioavailability.[14][15][16]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No observable effect after CNO/CNO-d8 administration. 1. Insufficient DREADD expression.2. Suboptimal CNO/CNO-d8 dose.3. Inadequate time for drug to take effect.4. Degradation of CNO/CNO-d8 solution.1. Verify DREADD expression via immunohistochemistry or fluorescent reporter.2. Perform a dose-response study to identify the optimal concentration.3. Adjust the observation window post-administration (typically 30-60 minutes for i.p. injection).4. Prepare fresh solutions before each experiment.
High variability in response between subjects. 1. Inconsistent DREADD expression levels.2. Individual differences in CNO/CNO-d8 metabolism.3. Inconsistent administration technique.1. Ensure consistent viral vector delivery and expression time.2. Increase the number of subjects per group to account for biological variability.3. Standardize the administration procedure (e.g., injection volume, site).
Observed effects in control animals (no DREADD expression). 1. Off-target effects of clozapine, the metabolite of CNO.2. Stress induced by handling and injection.1. This is a critical control. These effects must be reported and considered in the interpretation of the results. Consider using a lower dose of CNO/CNO-d8 or an alternative DREADD agonist with a better off-target profile.2. Habituate animals to the experimental procedures before the start of the study.[9][12]

Quantitative Data Summary

The following tables provide a summary of key quantitative data for CNO and its metabolite, clozapine. Data for CNO-d8 is not extensively available and should be determined empirically.

Table 1: In Vitro Potency of CNO and Clozapine at DREADD Receptors

LigandDREADD ReceptorEC50 (nM)Reference(s)
CNOhM4Di8.1[13][17]
ClozapinehM4Di0.42[13][17]
Compound 21hM4Di2.95[13][17]

Table 2: Recommended Starting Doses for In Vivo Rodent Studies

LigandAdministration RouteRecommended Dose RangeReference(s)
CNOIntraperitoneal (i.p.)1 - 5 mg/kg[13]
CNOIntraperitoneal (i.p.)3 - 5 mg/kg[13]
Compound 21Intraperitoneal (i.p.)0.4 - 1 mg/kg[13]

Experimental Protocols

In Vitro Dose-Response Study using Calcium Imaging

Objective: To determine the half-maximal effective concentration (EC50) of CNO or CNO-d8 for activating Gq-coupled DREADDs (e.g., hM3Dq) in a cell line.

Methodology:

  • Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293) and transfect with a plasmid encoding the Gq-DREADD and a calcium indicator (e.g., GCaMP).

  • Ligand Preparation: Prepare a stock solution of CNO or CNO-d8 in DMSO and perform serial dilutions in a suitable buffer to create a range of concentrations.

  • Calcium Imaging: Plate the transfected cells and, after allowing them to adhere, replace the medium with a physiological buffer.

  • Data Acquisition: Establish a baseline fluorescence reading using a fluorescence microscope or plate reader. Apply the different concentrations of the ligand and record the change in fluorescence intensity over time.

  • Data Analysis: Plot the peak change in fluorescence against the ligand concentration and fit the data to a dose-response curve to calculate the EC50.

In Vivo Dose-Response Study for Behavioral Analysis

Objective: To determine the minimal effective dose of CNO or CNO-d8 that elicits a specific behavioral change in DREADD-expressing animals without causing significant off-target effects.

Methodology:

  • Animal Groups:

    • Group 1: DREADD-expressing animals receiving vehicle.

    • Group 2: DREADD-expressing animals receiving a low dose of CNO/CNO-d8.

    • Group 3: DREADD-expressing animals receiving a medium dose of CNO/CNO-d8.

    • Group 4: DREADD-expressing animals receiving a high dose of CNO/CNO-d8.

    • Group 5: Control (non-DREADD expressing) animals receiving a high dose of CNO/CNO-d8.

  • Ligand Preparation: Dissolve CNO or CNO-d8 in a vehicle solution (e.g., 0.5% DMSO in sterile saline). Prepare fresh on the day of the experiment.

  • Administration: Administer the assigned treatment via the chosen route (e.g., i.p. injection).

  • Behavioral Testing: At a predetermined time point (e.g., 30 minutes post-injection), conduct the behavioral test of interest.

  • Data Analysis: Compare the behavioral outcomes across all groups. The optimal dose is the lowest dose that produces a significant effect in the DREADD-expressing group compared to the vehicle group, without causing significant effects in the control group (Group 5).

Visualizations

DREADD Signaling Pathways

DREADD_Signaling cluster_Gq Gq-DREADD (e.g., hM3Dq) - Excitatory cluster_Gi Gi-DREADD (e.g., hM4Di) - Inhibitory cluster_Gs Gs-DREADD - Modulatory CNO_Gq CNO/Clozapine hM3Dq hM3Dq CNO_Gq->hM3Dq Gq Gq hM3Dq->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC PKC Activation DAG->PKC Neuronal_Activation Neuronal Activation Ca_release->Neuronal_Activation PKC->Neuronal_Activation CNO_Gi CNO/Clozapine hM4Di hM4Di CNO_Gi->hM4Di Gi Gi hM4Di->Gi AC Adenylyl Cyclase Gi->AC GIRK GIRK Activation Gi->GIRK cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA Neuronal_Inhibition Neuronal Inhibition PKA->Neuronal_Inhibition GIRK->Neuronal_Inhibition CNO_Gs CNO/Clozapine GsD Gs-DREADD CNO_Gs->GsD Gs Gs GsD->Gs AC_Gs Adenylyl Cyclase Gs->AC_Gs cAMP_Gs ↑ cAMP AC_Gs->cAMP_Gs PKA_Gs ↑ PKA cAMP_Gs->PKA_Gs Neuronal_Modulation Neuronal Modulation PKA_Gs->Neuronal_Modulation

Caption: Signaling pathways for Gq, Gi, and Gs-coupled DREADDs.

General Experimental Workflow

Experimental_Workflow cluster_planning Experimental Planning cluster_execution Execution cluster_analysis Analysis & Control A Select DREADD (Gq, Gi, Gs) B Choose Viral Vector & Promoter A->B C Stereotaxic Surgery (Viral Injection) B->C D Recovery & Expression (2-4 weeks) C->D E Habituation to Procedures D->E F CNO/CNO-d8 Administration E->F G Behavioral/Physiological Measurement F->G I Control Group Analysis (No DREADD + CNO) F->I H Data Analysis G->H J Histological Verification of DREADD Expression G->J I->H

Caption: A generalized workflow for in vivo DREADD experiments.

References

Troubleshooting lack of DREADD-mediated response with Clozapine N-Oxide-d8

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering a lack of DREADD-mediated response, with a focus on experiments involving Clozapine (B1669256) N-Oxide (CNO) and its deuterated form, CNO-d8.

Frequently Asked Questions (FAQs)

Q1: We are not observing any DREADD-mediated effect after administering Clozapine N-Oxide-d8. What are the most common reasons for this?

A lack of response is a common issue that can stem from several factors throughout the experimental workflow. The primary areas to investigate are:

  • DREADD Receptor Expression: Insufficient or non-existent expression of the DREADD receptor in the target cell population is a primary cause. It is crucial to validate receptor expression before functional experiments.

  • Agonist Pharmacokinetics: Clozapine N-Oxide (CNO) has poor blood-brain barrier (BBB) penetration.[1] The observed effects from systemic CNO administration are now largely understood to be mediated by its back-metabolism in the liver to clozapine, which readily crosses the BBB and binds potently to DREADDs.[1][2][3][4][5] Variability in this metabolic conversion can lead to inconsistent or weak responses.

  • Agonist Dosage and Administration: The dose of CNO-d8 may be too low, or the timing of the behavioral or physiological measurement may not align with the peak concentration of its active metabolite, clozapine.

  • DREADD Receptor Functionality: Even with successful expression, the DREADD receptor may not be functional or properly integrated into the cell membrane and coupled to its downstream signaling pathway.

  • CNO-d8 Solution Integrity: Improperly prepared or stored CNO-d8 solutions can lead to precipitation or degradation, reducing the effective dose administered.

Q2: What is the current understanding of how CNO activates DREADDs in vivo?

Initially, CNO was thought to be a pharmacologically inert ligand that directly activated DREADDs.[5][6] However, extensive research has revealed that systemically administered CNO is reverse-metabolized to clozapine.[2][3][4] Clozapine is a potent antipsychotic drug that not only binds to DREADDs with high affinity but also interacts with a range of endogenous receptors (e.g., serotonergic, dopaminergic).[1] It is this converted clozapine, not CNO itself, that is believed to be the primary agonist at the DREADD receptor in the central nervous system following peripheral injection.[1][4] This makes CNO essentially a pro-drug for clozapine in the context of in vivo DREADD experiments.[1]

Q3: Are there alternatives to CNO/CNO-d8 that avoid the back-metabolism issue?

Yes, concerns about CNO's metabolism and potential off-target effects have driven the development of several alternative DREADD agonists.[4][7][8] These are often recommended to ensure that the observed effects are specific to DREADD activation.

  • Deschloroclozapine (DCZ): A potent and highly selective DREADD agonist with excellent BBB penetration and minimal off-target binding at therapeutic doses.[7][9]

  • Compound 21 (C21): This agonist does not have active metabolites and shows fewer off-target effects compared to clozapine.[1][10][11]

  • JHU37160 (J60): A newer, highly potent DREADD agonist.[4][8]

  • Perlapine: An FDA-approved hypnotic compound that also activates DREADDs, though it may have its own off-target effects.[1][7]

Q4: How critical are control groups in DREADD experiments?

  • DREADD-expressing animals receiving vehicle: This group controls for any effects of the DREADD expression itself.

  • Non-DREADD-expressing animals (e.g., expressing only a fluorescent reporter) receiving the DREADD agonist: This is the most critical control. It accounts for any behavioral or physiological effects caused by the agonist that are independent of the DREADD receptor.[4][12]

Q5: Can DREADD receptors become less responsive over time with chronic agonist administration?

Yes, receptor desensitization with prolonged or repeated DREADD activation is a possibility, particularly with inhibitory DREADDs like hM4Di.[13] If you observe a diminishing response over the course of a long-term experiment, this could be a contributing factor.

Troubleshooting Guide: Lack of DREADD Response

Use this guide to systematically diagnose the potential cause of a failed DREADD experiment.

IssuePossible CauseRecommended Action
No response in any animal 1. Failed DREADD Expression: The viral vector did not lead to sufficient protein expression.Validate Expression: Confirm DREADD expression via immunohistochemistry for the fused fluorescent tag (e.g., mCherry) or a specific antibody against the DREADD receptor (e.g., HA-tag).
2. Ineffective CNO-d8 Solution: The agonist was not properly dissolved, has precipitated, or degraded.Check Solution: CNO freebase is soluble in DMSO but can precipitate in aqueous solutions.[14] Prepare fresh solutions, warm gently if needed to re-dissolve, and consider using the more water-soluble CNO dihydrochloride (B599025) salt.
3. Suboptimal Agonist Dose: The administered dose is insufficient to produce a detectable effect.Perform Dose-Response: Test a range of CNO-d8 doses (e.g., 1, 5, 10 mg/kg) to determine the optimal concentration for your specific animal model and behavioral paradigm.[4][13]
4. Non-functional Receptors: The DREADD protein is expressed but not correctly folded, trafficked to the membrane, or coupled to its G-protein pathway.Validate Function: After confirming expression, assess DREADD functionality by measuring a downstream marker of neuronal activity, such as c-Fos expression, 90 minutes post-agonist injection in DREADD-expressing cells.[9][15]
Variable or weak response 1. Inconsistent DREADD Expression: Viral vector spread and transduction efficiency may vary between animals.Quantify Expression: Correlate the magnitude of the behavioral/physiological response with the level of DREADD expression in the target region for each animal.
2. Variable CNO-to-Clozapine Metabolism: Individual differences in liver enzyme activity can lead to different levels of the active metabolite, clozapine.Consider Alternative Agonist: Switch to a more direct and potent agonist like Deschloroclozapine (DCZ) or Compound 21 to bypass the metabolic conversion step.[7][9][11]
3. Incorrect Timing of Measurement: The behavioral or physiological assessment is not aligned with the peak effect time of the agonist.Establish Time-Course: Conduct a time-course experiment to determine the onset, peak, and duration of the DREADD-mediated effect after agonist administration. Effects of systemic CNO may be strongest >2 hours post-injection.[1]
Unexpected or off-target effects 1. Clozapine acting on endogenous receptors: The dose of CNO-d8 is leading to clozapine concentrations high enough to engage native receptors for dopamine (B1211576), serotonin, etc.[1][10]Lower the Dose: Use the minimum effective dose identified in your dose-response curve.[13] Crucially, run a control group of non-DREADD animals receiving the same dose to identify these off-target effects.[4][12]
2. Agonist has inherent off-target activity: Even newer agonists can have off-target effects, particularly at high doses.Thorough Controls: Always include a cohort of wild-type or reporter-only animals receiving the agonist to isolate DREADD-specific effects.[4]

Visualizations

Logical Troubleshooting Workflow

G cluster_validation Step 1: Validate DREADD Expression & Function cluster_agonist Step 2: Verify Agonist & Dosing cluster_alternative Step 3: Consider Alternatives start No DREADD Response Observed q_expr Is DREADD expression confirmed via IHC/fluorescence? start->q_expr a_expr_no Problem: Failed Transduction/Expression Action: Check viral titer, injection coordinates, and promoter specificity. q_expr->a_expr_no No q_func Is DREADD function confirmed via c-Fos activation? q_expr->q_func Yes a_func_no Problem: Non-functional Receptors Action: Consider a different viral vector or DREADD variant. q_func->a_func_no No q_sol Was CNO-d8 solution freshly prepared and fully dissolved? q_func->q_sol Yes a_sol_no Problem: Agonist Precipitation/Degradation Action: Prepare fresh solution. Use DMSO stock and dilute. Consider water-soluble salt. q_sol->a_sol_no No q_dose Have you run a dose-response curve? q_sol->q_dose Yes a_dose_no Problem: Suboptimal Dose Action: Test a range of doses (e.g., 1-10 mg/kg) and establish a time-course. q_dose->a_dose_no No q_alt Still no specific response? q_dose->q_alt Yes a_alt_yes Problem: CNO Pharmacokinetics Action: Switch to a direct, potent agonist like DCZ or Compound 21. q_alt->a_alt_yes Yes end Issue Resolved / New Strategy a_alt_yes->end

Troubleshooting decision tree for lack of DREADD response.
Signaling Pathways

G cluster_gq Gq-DREADD (hM3Dq) Signaling agonist_gq CNO (as Clozapine) / DCZ dread_gq hM3Dq Receptor agonist_gq->dread_gq gq Gαq/11 dread_gq->gq activates plc Phospholipase C (PLC) gq->plc pip2 PIP2 plc->pip2 cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er binds pkc PKC Activation dag->pkc ca2 Ca²⁺ Release er->ca2 response_gq Neuronal Excitation ca2->response_gq pkc->response_gq

Gq-DREADD signaling pathway leading to neuronal activation.

G cluster_gi Gi-DREADD (hM4Di) Signaling agonist_gi CNO (as Clozapine) / DCZ dread_gi hM4Di Receptor agonist_gi->dread_gi gi Gαi/o dread_gi->gi activates ac Adenylyl Cyclase (AC) gi->ac inhibits camp cAMP ac->camp conversion atp ATP atp->ac pka PKA camp->pka activates response_gi Neuronal Inhibition pka->response_gi leads to

Gi-DREADD signaling pathway leading to neuronal inhibition.

Experimental Protocols

Protocol 1: Validation of DREADD Function via c-Fos Immunohistochemistry

Objective: To determine if the expressed DREADD receptors are functional by assessing neuronal activation (for Gq-DREADDs) or a rebound effect post-inhibition (for Gi-DREADDs) via c-Fos staining.

Materials:

  • DREADD-expressing and control animals

  • DREADD agonist (e.g., CNO, DCZ) and vehicle solutions

  • Perfusion solutions: Phosphate-buffered saline (PBS) and 4% paraformaldehyde (PFA)

  • Cryoprotectant solution (e.g., 30% sucrose (B13894) in PBS)

  • Blocking solution (e.g., 5% normal goat serum, 0.3% Triton X-100 in PBS)

  • Primary antibody: anti-c-Fos (e.g., Rabbit anti-c-Fos)

  • Secondary antibody: appropriate fluorescently-conjugated antibody (e.g., Goat anti-Rabbit Alexa Fluor 647)

  • DAPI stain

  • Microscope (fluorescence or confocal)

Methodology:

  • Agonist Administration: Inject DREADD-expressing and control animals with either the DREADD agonist or vehicle. A standard dose for CNO is 1-5 mg/kg, i.p.

  • Waiting Period: Return animals to their home cage for 90 minutes to allow for c-Fos protein expression.

  • Perfusion and Tissue Collection: Deeply anesthetize the animals and perform transcardial perfusion with PBS followed by 4% PFA. Extract the brain and post-fix overnight in 4% PFA at 4°C.

  • Tissue Processing: Transfer the brain to a cryoprotectant solution until it sinks. Section the brain region of interest (e.g., 40 µm sections) using a cryostat or vibratome.

  • Immunohistochemistry:

    • Wash sections in PBS.

    • Incubate in blocking solution for 1-2 hours at room temperature.

    • Incubate with primary anti-c-Fos antibody in blocking solution overnight at 4°C.

    • Wash sections in PBS.

    • Incubate with the appropriate secondary antibody for 2 hours at room temperature.

    • Wash sections and mount on slides with DAPI-containing mounting medium.

  • Imaging and Analysis:

    • Using a microscope, identify the DREADD-expressing cells (e.g., by their mCherry fluorescence).

    • Within the same field of view, image the c-Fos and DAPI channels.

    • Quantify the percentage of DREADD-positive cells that are also positive for c-Fos. A significant increase in c-Fos co-localization in agonist-treated, DREADD-expressing animals compared to controls indicates a functional Gq-coupled receptor.[9][15]

Protocol 2: In Vivo DREADD Activation for Behavioral Testing

Objective: To acutely manipulate neuronal activity in vivo using a DREADD agonist prior to behavioral assessment.

Materials:

  • DREADD-expressing and control animals

  • DREADD agonist (e.g., CNO, DCZ) and vehicle solutions

  • Appropriate injection equipment (e.g., insulin (B600854) syringes for i.p. injection)

  • Behavioral testing apparatus

Methodology:

  • Agonist Preparation: Prepare the agonist solution. For CNO freebase, dissolve in a small amount of DMSO first, then dilute with saline to the final concentration. Ensure the final DMSO concentration is low (<5%) to avoid vehicle effects.[13] For chronic studies, consider using a water-soluble salt form.

  • Animal Handling and Injection: Habituate animals to the handling and injection procedure on days prior to the experiment to minimize stress-induced confounds.[13]

  • Dosing: Weigh each animal on the day of the experiment to calculate the precise injection volume. Administer the agonist or vehicle via the desired route (e.g., intraperitoneal, subcutaneous, or oral).[13][16]

  • Post-Injection Waiting Period: Place the animal back in its home cage or a holding cage for a predetermined waiting period. This period should be based on the known pharmacokinetics of the chosen agonist. For systemic CNO, this is typically 30-60 minutes, but peak clozapine levels and effects may occur later.[1]

  • Behavioral Testing: Transfer the animal to the behavioral apparatus and conduct the experiment. Ensure the test duration falls within the window of expected agonist efficacy.

  • Data Analysis: Compare the behavioral outcomes between all groups: DREADD/agonist, DREADD/vehicle, Control/agonist, and Control/vehicle. A significant difference only in the DREADD/agonist group indicates a specific, DREADD-mediated effect.

References

Technical Support Center: Minimizing Variability in Clozapine N-Oxide-d8 Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing variability in pharmacokinetic studies involving Clozapine (B1669256) N-Oxide-d8 (CNO-d8). Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of variability in CNO-d8 pharmacokinetic studies?

Variability in CNO-d8 pharmacokinetic studies can stem from several factors, broadly categorized as compound-related, biological, and procedural. Key sources include:

  • In Vivo Back-Metabolism: CNO-d8 can be reverse-metabolized to deuterated clozapine, which is pharmacologically active and can lead to off-target effects, confounding experimental results. The rate of this conversion can differ between species and even among individual animals.[1][2][3][4]

  • Formulation and Administration: The limited aqueous solubility of CNO freebase can lead to issues with precipitation and inconsistent bioavailability.[5][6][7] The choice of vehicle (e.g., DMSO/saline) and the final concentration of solvents like DMSO are critical.[1][8] The route of administration (e.g., intraperitoneal, subcutaneous, intravenous, oral) also significantly impacts the pharmacokinetic profile.[1][9]

  • Animal-Specific Factors: The age, sex, strain, and health status of the animal model can influence drug metabolism and clearance.[10] For instance, liver and kidney function, which can change with age, are crucial for drug metabolism and excretion.[10][11]

  • DREADD Expression Levels: In the context of chemogenetics, inconsistent expression of the Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) can lead to variable responses to CNO-d8.[1]

Q2: I'm observing unexpected behavioral or physiological effects in my control animals after CNO-d8 administration. What is the likely cause?

A primary reason for off-target effects in control animals is the in vivo conversion of CNO-d8 to deuterated clozapine and its metabolite, N-desmethylclozapine (NDMC).[7][12] Both of these metabolites are pharmacologically active and can cross the blood-brain barrier, leading to effects independent of DREADD activation.[7][12] To mitigate this, it is crucial to use the lowest effective dose of CNO-d8 and to include comprehensive control groups in your experimental design.[9]

Q3: How can I improve the solubility and stability of my CNO-d8 solutions?

To enhance the reliability of your CNO-d8 solutions, consider the following:

  • Use the Right Form: CNO freebase has poor water solubility.[7] For aqueous preparations, the water-soluble dihydrochloride (B599025) salt form (CNO-HCl) is recommended as it improves reliability and reduces solubility issues.[5][6][7]

  • Proper Dissolution Technique: If using CNO freebase, first dissolve it in a small amount of DMSO to create a stock solution before diluting it in saline for injection.[1][7] Ensure the final DMSO concentration is low (typically under 5%) to avoid toxicity.[1][8]

  • Storage: For long-term storage, DMSO stock solutions of CNO freebase should be aliquoted and kept at -20°C.[7] Aqueous solutions of the dihydrochloride salt are more stable and can be stored at -20°C for up to a month.[7] It is generally not recommended to store aqueous solutions of CNO freebase due to the risk of precipitation.[7][13]

  • Precipitation: If you observe a precipitate in your CNO solution, gentle warming in a 40°C water bath can often help to redissolve it.[7]

Q4: What are the best practices for experimental design to minimize variability?

A robust experimental design is critical for minimizing variability. Key considerations include:

  • Appropriate Controls: Your experimental design should include multiple control groups:

    • Animals expressing the DREADD receptor receiving a vehicle injection.

    • Animals not expressing the DREADD receptor (e.g., expressing a reporter gene like GFP) receiving a CNO-d8 injection.[14][15]

  • Dose-Response Studies: Conduct a dose-response study to identify the optimal dose of CNO-d8 that elicits the desired effect without causing off-target effects.[1][8]

  • Habituation: Acclimate the animals to handling and injection procedures before the start of the experiment to reduce stress-induced variability.[1][9]

  • Consistent Timing: The timing of behavioral testing or sample collection relative to CNO-d8 administration should be kept consistent across all animals, taking into account the pharmacokinetic profile of the compound.[1][9]

Troubleshooting Guides

Issue 1: High Variability in Plasma Concentrations of CNO-d8

  • Possible Cause: Inconsistent formulation or administration.

  • Troubleshooting Steps:

    • Review Formulation Protocol: Ensure your CNO-d8 solution is prepared consistently. If using CNO freebase, verify the initial dissolution in DMSO and the final dilution in saline. Consider switching to the more soluble CNO dihydrochloride salt.[5][6][7]

    • Standardize Administration Technique: Ensure the route and technique of administration (e.g., depth and location of intraperitoneal injection) are consistent across all animals.

    • Check for Precipitation: Before each injection, visually inspect the solution for any precipitate. If present, gently warm the solution to redissolve the compound.[7]

Issue 2: No Observable Effect After CNO-d8 Administration in DREADD-Expressing Animals

  • Possible Cause: Insufficient CNO-d8 dose, poor bioavailability, or low DREADD expression.

  • Troubleshooting Steps:

    • Verify DREADD Expression: Confirm the expression of the DREADD receptor using methods like immunohistochemistry or in vivo electrophysiology.[1]

    • Conduct a Dose-Response Curve: The initial dose may be too low. Perform a dose-response study to determine the optimal effective dose.[1]

    • Consider a Different Administration Route: Oral gavage or administration in drinking water may provide more sustained levels of CNO-d8 compared to intraperitoneal injection.[1]

    • Evaluate Pharmacokinetics: Measure plasma concentrations of CNO-d8 to ensure it is reaching systemic circulation at the expected levels.

Data Presentation

Table 1: Comparative Pharmacokinetic Parameters of CNO in Rodents

ParameterSpeciesDose & RouteCmax (ng/mL)Tmax (min)Key Findings & Citation
CNORat10 mg/kg, i.p.3404.13 ± 596.8430Significant back-conversion to clozapine was observed.[4]
Clozapine (from CNO)Rat10 mg/kg, i.p.256.73 ± 214.5630Clozapine levels were much higher than those from a direct 1.25 mg/kg clozapine injection.[4]
CNOMouse1 mg/kg, i.p.~1000 (estimated from graph)15Plasma levels were very low after 2 hours, though behavioral effects lasted much longer.[16][17]

Note: Pharmacokinetic parameters can vary significantly based on the animal strain, sex, and specific experimental conditions.

Table 2: CNO and Clozapine Concentrations in Rhesus Macaques After Administration of Two Different CNO Formulations

FormulationDose (mg/kg, i.m.)Plasma CNO (ng/mL at 60 min)Plasma Clozapine (ng/mL at 60 min)Key Findings & Citation
CNO in 10% DMSO/Saline3-7200 - 2158 - 9Lower bioavailability and a higher relative amount of clozapine.[5]
CNO-HCl in Saline3-7540 - 22808 - 266- to 7-fold higher plasma CNO concentrations and relatively less conversion to clozapine.[5][6]

Experimental Protocols

Protocol 1: Preparation of CNO-d8 Solution for In Vivo Studies

  • Weighing: Accurately weigh the required amount of CNO-d8 powder. If the compound has been stored frozen, allow the vial to equilibrate to room temperature before opening to prevent condensation.[8]

  • Dissolution (for CNO freebase):

    • Prepare a stock solution by dissolving the CNO-d8 powder in 100% DMSO (e.g., to a concentration of 10 mg/mL).[1]

    • Vortex the solution gently until the CNO-d8 is completely dissolved.[8]

    • On the day of the experiment, dilute the DMSO stock solution in sterile 0.9% saline to the final desired concentration. The final DMSO concentration should be kept below 5%.[1]

  • Dissolution (for CNO dihydrochloride):

    • Directly dissolve the CNO-d8 dihydrochloride powder in sterile 0.9% saline to the desired final concentration.

Protocol 2: Intraperitoneal (i.p.) Injection in Mice

  • Animal Handling: Gently restrain the mouse. It can be helpful to habituate the animals to this procedure in the days leading up to the experiment.[9]

  • Injection: Lift the mouse's hindquarters to a slight downward angle. Insert the needle into the lower abdominal quadrant, avoiding the midline to prevent damage to internal organs.

  • Post-Injection: Return the mouse to its home cage and allow for the appropriate waiting period before behavioral testing or sample collection (typically 15-30 minutes).[9]

Protocol 3: Quantification of CNO-d8 and its Metabolites in Plasma by LC-MS/MS

  • Sample Preparation:

    • Collect blood samples into tubes containing an anticoagulant (e.g., EDTA).

    • Centrifuge the blood to separate the plasma.

    • Perform protein precipitation by adding a solvent like acetonitrile (B52724) to the plasma sample.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant for analysis.

  • Chromatographic Separation:

    • Use a reverse-phase C18 column for chromatographic separation.

    • Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium (B1175870) acetate) and an organic component (e.g., methanol (B129727) or acetonitrile).

  • Mass Spectrometric Detection:

    • Utilize a triple quadrupole mass spectrometer operating in multiple-reaction monitoring (MRM) mode.

    • Optimize the specific precursor-to-product ion transitions for CNO-d8, deuterated clozapine, and an appropriate internal standard.

Visualizations

G Troubleshooting Workflow for Unexpected CNO-d8 Results start Unexpected Experimental Outcome q1 Are you observing off-target effects in controls? start->q1 a1_yes Potential back-metabolism to clozapine-d8 q1->a1_yes Yes q2 Is there a lack of effect in DREADD animals? q1->q2 No sol1 Reduce CNO-d8 dose Use rigorous controls (e.g., GFP + CNO-d8) Consider alternative DREADD agonists a1_yes->sol1 end Re-run Experiment sol1->end a2_yes Possible issue with dose, bioavailability, or DREADD expression q2->a2_yes Yes q3 Is there high variability in PK data? q2->q3 No sol2 Verify DREADD expression (IHC) Perform dose-response study Check formulation and administration route a2_yes->sol2 sol2->end a3_yes Likely formulation or administration inconsistency q3->a3_yes Yes q3->end No, consult further sol3 Use CNO-d8 HCl salt for better solubility Standardize injection procedure Check for solution precipitation a3_yes->sol3 sol3->end

Caption: Troubleshooting workflow for unexpected CNO-d8 results.

G Factors Influencing CNO-d8 Pharmacokinetic Variability cluster_compound Compound-Related Factors cluster_biological Biological Factors cluster_procedural Procedural Factors center Pharmacokinetic Variability formulation Formulation (Solubility, Vehicle) formulation->center stability Solution Stability stability->center metabolism Back-Metabolism to Clozapine-d8 metabolism->center species Species & Strain species->center genetics Individual Genetics genetics->center physiology Physiology (Age, Sex, Health) physiology->center route Administration Route (i.p., s.c., oral) route->center dose Dose & Frequency dose->center timing Timing of Sampling timing->center

Caption: Factors influencing CNO-d8 pharmacokinetic variability.

References

Technical Support Center: Stability and Handling of Clozapine N-Oxide-d8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on the stability, handling, and troubleshooting of Clozapine N-Oxide-d8 (CNO-d8) in DMSO and saline solutions. Given the limited direct stability data for the deuterated form, this guide primarily relies on the extensive data available for Clozapine N-Oxide (CNO), with inferences for CNO-d8 based on the kinetic isotope effect.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in DMSO?

Q2: What is the stability of this compound in saline or other aqueous solutions?

CNO (freebase) has limited and unpredictable solubility in aqueous solutions, including saline[1]. Precipitation is a common issue. While one study showed that a 100 mM solution of CNO in water remained chemically stable with over 99.6% purity for at least 4 weeks at room temperature, it is strongly recommended to prepare aqueous solutions fresh for immediate use[2][3]. If temporary storage is necessary, keep the solution at room temperature in a tightly sealed, transparent vial to monitor for any precipitation[2]. Do not store aqueous solutions of CNO freebase at +4°C or -20°C, as this increases the likelihood of precipitation[2]. For applications requiring aqueous solutions, using a water-soluble salt form like CNO dihydrochloride (B599025) is recommended[1].

Q3: How does deuteration affect the stability of this compound compared to CNO?

While specific stability studies comparing CNO-d8 and CNO are not available, the kinetic isotope effect generally suggests that deuterated compounds may exhibit enhanced stability. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic processes and chemical degradation where C-H bond cleavage is the rate-limiting step. This could translate to a longer half-life and increased stability for CNO-d8 in solution and in vivo. However, without direct experimental data, this remains a theoretical advantage.

Q4: What are the recommended storage conditions for CNO-d8 solutions?

  • DMSO Stock Solutions: Aliquot into tightly sealed vials and store at room temperature. Some sources also suggest storage at -20°C or -80°C for longer-term storage (6 months to a year)[4][5].

  • Aqueous (Saline) Solutions: Prepare fresh and use immediately. Avoid storing aqueous solutions of the freebase form. If using the water-soluble dihydrochloride salt, solutions can be aliquoted and stored at -20°C for up to one month[2][6].

Q5: Is this compound light-sensitive?

Some laboratories protect CNO solutions from light as a general precaution. However, stability studies on CNO (freebase) have indicated that it is not sensitive to ambient light, with HPLC analysis showing no degradation in purity when stored in ambient light at room temperature for 4 weeks[2]. Storing solutions in the dark or in amber vials is still considered good laboratory practice.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation in saline/aqueous solution Low aqueous solubility of CNO/CNO-d8 freebase.1. Gently warm the solution to 40°C to aid redissolution[7]. 2. Prepare a concentrated stock solution in DMSO and dilute it into the aqueous buffer immediately before use[2]. 3. Use the more water-soluble CNO dihydrochloride salt for aqueous preparations[1].
Inconsistent experimental results Degradation of CNO/CNO-d8 in improperly stored solutions. In vivo back-metabolism to clozapine.1. Always prepare fresh aqueous solutions. 2. For DMSO stocks, ensure proper storage conditions and avoid repeated freeze-thaw cycles. 3. Include a CNO-only, DREADD-free control group in in vivo experiments to account for potential off-target effects of clozapine[7][8].
No observable effect in vivo Insufficient dose, poor bioavailability, or low DREADD expression.1. Perform a dose-response curve to determine the optimal effective dose. 2. Consider the pharmacokinetic profile of CNO and the timing of behavioral testing. 3. Verify DREADD expression using immunohistochemistry[9].

Data Presentation

Table 1: Chemical Stability of Clozapine N-Oxide (Freebase) in Solution

SolventConcentrationStorage ConditionDurationPurity (by HPLC)
DMSONot SpecifiedRoom Temperature4 weeks>99%
Water100 mMRoom Temperature, Ambient Light4 weeks>99.60%[3]

Note: This data is for the non-deuterated CNO. Specific quantitative stability data for CNO-d8 is not currently available.

Table 2: Solubility of Clozapine N-Oxide (Freebase)

SolventMaximum Concentration
DMSOup to 100 mM[1]
Saline/Aqueous BuffersSparingly soluble and prone to precipitation[1]

Experimental Protocols

Protocol 1: Preparation of CNO-d8 Stock Solution in DMSO
  • Weighing: Accurately weigh the desired amount of CNO-d8 powder using a calibrated analytical balance.

  • Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 10-100 mM).

  • Mixing: Vortex or sonicate the solution until the CNO-d8 is completely dissolved, resulting in a clear solution.

  • Storage: Aliquot the stock solution into single-use, tightly sealed vials and store at room temperature or -20°C for long-term storage.

Protocol 2: Preparation of CNO-d8 Working Solution in Saline for In Vivo Injection
  • Stock Solution: Start with a pre-made concentrated stock solution of CNO-d8 in DMSO (e.g., 10 mg/mL)[9].

  • Dilution: On the day of the experiment, dilute the DMSO stock solution in sterile 0.9% saline to the final desired concentration for injection.

  • DMSO Concentration: Ensure the final concentration of DMSO in the injected solution is minimal (typically below 5%) to avoid vehicle-induced effects[9].

  • Immediate Use: Use the freshly prepared saline solution immediately to prevent precipitation.

Protocol 3: High-Performance Liquid Chromatography (HPLC) for Stability Assessment

This protocol provides a general framework for assessing the stability of CNO/CNO-d8 solutions.

  • Sample Preparation: Prepare a solution of CNO-d8 in the solvent of interest (DMSO or saline) at a known concentration.

  • Storage: Store the solution under the desired experimental conditions (e.g., room temperature, 4°C, protected from light).

  • Time Points: At designated time points (e.g., 0, 24, 48, 72 hours, 1 week, 4 weeks), take an aliquot of the solution for analysis.

  • Chromatographic System:

    • Column: A reversed-phase C18 column is typically used[1].

    • Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile) and an aqueous solvent (e.g., water), often with a modifier like trifluoroacetic acid (TFA)[1].

    • Detection: UV detector at an appropriate wavelength.

  • Data Analysis: Calculate the purity of CNO-d8 by comparing its peak area to the total peak area of all components in the chromatogram. A decrease in the relative peak area of CNO-d8 over time indicates degradation[1].

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_exp Experiment cluster_analysis Data Analysis weigh Weigh CNO-d8 Powder dissolve_dmso Dissolve in DMSO (Stock Solution) weigh->dissolve_dmso dissolve_saline Dilute in Saline (Working Solution) dissolve_dmso->dissolve_saline administer Administer to Animal Model dissolve_saline->administer observe Observe/Measure Experimental Outcome administer->observe analyze Analyze Data observe->analyze control Compare to Control Group analyze->control

Caption: Experimental workflow for in vivo studies using CNO-d8.

troubleshooting_workflow start Problem Encountered precipitation Precipitation in Aqueous Solution? start->precipitation inconsistent_results Inconsistent Results? start->inconsistent_results no_effect No Observable Effect? start->no_effect warm Warm solution to 40°C precipitation->warm Yes fresh_solutions Prepare fresh solutions inconsistent_results->fresh_solutions Yes dose_response Perform dose-response curve no_effect->dose_response Yes use_dmso Prepare fresh from DMSO stock warm->use_dmso Still precipitates use_salt Use water-soluble salt form use_dmso->use_salt DMSO sensitivity check_storage Check stock storage conditions fresh_solutions->check_storage Issue persists add_control Include CNO-only control group check_storage->add_control Storage is correct check_timing Verify timing of experiment dose_response->check_timing Dose is sufficient verify_expression Verify DREADD expression (IHC) check_timing->verify_expression Timing is correct

Caption: Troubleshooting guide for common issues in CNO-d8 experiments.

References

Technical Support Center: Addressing Unexpected Behavioral Changes with Clozapine N-Oxide-d8

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering unexpected behavioral changes during experiments involving Clozapine (B1669256) N-Oxide-d8 (CNO-d8) for DREADD (Designer Receptors Exclusively Activated by Designer Drugs) applications.

Disclaimer

Currently, there is limited publicly available research specifically detailing the pharmacokinetics and in vivo metabolism of Clozapine N-Oxide-d8. The information and guidance provided here are based on the extensive research available for its non-deuterated counterpart, Clozapine N-Oxide (CNO). It is presumed that CNO-d8 undergoes a similar in vivo back-conversion to a deuterated form of clozapine, which is the primary mediator of off-target effects. Deuteration may alter the rate of metabolism, but the fundamental off-target pharmacology is expected to be similar. All experimental designs should incorporate rigorous controls to account for these potential effects.

Troubleshooting Guide

Unexpected behavioral phenotypes are often a significant concern in DREADD-based studies. This guide provides a structured approach to identifying and mitigating these issues.

Observed Issue Potential Cause Recommended Solution
Hyperlocomotion or Sedation Back-conversion of CNO-d8 to clozapine-d8 (B602445), which can have dose-dependent sedative or locomotor effects.[1]Include a "CNO-d8 only" control group (animals without DREADD expression receiving CNO-d8).[1][2] Perform a dose-response study to find the minimal effective dose.[3] Consider alternative DREADD actuators with no clozapine back-metabolism, such as Compound 21.[4]
Anxiety-like Behaviors Off-target effects of clozapine on endogenous receptors, such as serotonin (B10506) or dopamine (B1211576) receptors.Use appropriate behavioral control tests to assess baseline anxiety levels. Administer CNO-d8 to DREADD-free animals to observe if the anxiety phenotype is present.[5]
Changes in Cognitive Function Clozapine is known to affect cognitive processes through its interaction with various neurotransmitter systems.[6]Incorporate cognitive function assays in your control groups. Compare the effects of CNO-d8 in DREADD-expressing and non-expressing animals on the specific cognitive task.
No Observable Behavioral Effect Insufficient DREADD expression, poor CNO-d8 bioavailability, or incorrect dosage.Verify DREADD expression via immunohistochemistry or fluorescent reporters.[7] Confirm the potency of your CNO-d8 batch.[8] Conduct a dose-response curve to ensure an adequate dose is being administered.[7]
High Inter-individual Variability Differences in metabolism and back-conversion rates of CNO-d8 to clozapine-d8 among individual animals.[9][10]Increase sample size to improve statistical power. If possible, measure plasma/brain levels of CNO-d8 and its metabolites to correlate with behavioral outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

This compound (CNO-d8) is a deuterated version of Clozapine N-Oxide (CNO). CNO is a synthetic ligand used to activate engineered G-protein coupled receptors known as DREADDs.[11][12] The deuteration is intended to alter the metabolic profile of the compound, potentially leading to a longer half-life and more stable plasma concentrations compared to the non-deuterated form.

Q2: What are the primary causes of unexpected behavioral changes when using CNO-d8?

The most significant cause is the in vivo back-conversion of CNO-d8 to a deuterated form of clozapine.[1][13] Clozapine is a potent psychoactive drug with a broad receptor binding profile, and it can interact with endogenous dopamine, serotonin, adrenergic, and muscarinic receptors, leading to off-target behavioral effects.[6][12][14][15]

Q3: How can I control for the off-target effects of CNO-d8?

The most critical control is the inclusion of a "DREADD-free" or "CNO-d8 only" control group. This group consists of animals that have undergone the same experimental procedures (e.g., virus injection with a construct lacking the DREADD receptor) and receive the same dose of CNO-d8 as the experimental group.[1][2] Any behavioral changes observed in this control group can be attributed to the off-target effects of CNO-d8 or its metabolites.

Q4: What is the recommended dose for CNO-d8?

The optimal dose should be determined empirically for each experimental paradigm through a dose-response study.[3][7] It is recommended to use the lowest effective dose to minimize potential off-target effects.[3] For CNO, typical starting doses in mice range from 1-5 mg/kg for intraperitoneal injections.[9]

Q5: Are there alternatives to CNO-d8 that do not have the same off-target effects?

Yes, several alternative DREADD actuators have been developed that are not metabolized to clozapine. These include Compound 21 (C21) and Deschloroclozapine (DCZ).[3][4][12] These compounds may offer a better side-effect profile, but it is still essential to include appropriate vehicle and ligand-only control groups in your experiments.

Experimental Protocols

Protocol 1: Intraperitoneal (i.p.) Injection of CNO-d8 in Mice

  • Preparation of CNO-d8 solution:

    • Dissolve CNO-d8 powder in a small amount of dimethyl sulfoxide (B87167) (DMSO) to create a stock solution (e.g., 10 mg/mL).

    • Further dilute the stock solution in sterile 0.9% saline to the desired final concentration. The final DMSO concentration should be kept to a minimum (ideally <5%).

    • It is recommended to prepare the solution fresh on the day of the experiment.[7]

  • Administration:

    • Weigh the mouse to determine the precise injection volume.

    • Administer the CNO-d8 solution via intraperitoneal injection. A typical injection volume is 10 µL per gram of body weight for a 1 mg/kg dose of a 0.1 mg/mL solution.

    • Behavioral testing is typically initiated 20-30 minutes post-injection, but the optimal timing should be determined for your specific DREADD and behavioral assay.[7]

Protocol 2: Chronic Administration of CNO-d8 in Drinking Water

  • Preparation of CNO-d8 water:

    • Determine the average daily water consumption of your mice.

    • Calculate the amount of CNO-d8 needed to achieve the desired daily dose. A common starting concentration is 0.25 mg/mL.[16]

    • Dissolve the CNO-d8 in the drinking water. If solubility is an issue, a small amount of a solubilizing agent may be used, but its effects on behavior should be controlled for.

  • Administration:

    • Replace the regular water bottles with the CNO-d8-containing water bottles.

    • Monitor the water intake to ensure consistent dosing.

    • This method is suitable for long-term activation of DREADDs, but achieving a precise dose can be more challenging than with injections.

Mandatory Visualizations

DREADD-Mediated Signaling Pathway

DREADD_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular CNO_d8 This compound DREADD DREADD Receptor (e.g., hM3Dq or hM4Di) CNO_d8->DREADD G_protein G-protein DREADD->G_protein activates Effector Effector Protein (e.g., PLC or Adenylyl Cyclase) G_protein->Effector modulates Second_Messenger Second Messengers (e.g., IP3, DAG, cAMP) Effector->Second_Messenger produces Neuronal_Response Neuronal Response (Activation or Inhibition) Second_Messenger->Neuronal_Response leads to

Caption: Intended DREADD signaling pathway activated by CNO-d8.

Off-Target Effects via Clozapine-d8 Back-Conversion

Off_Target_Effects cluster_receptors Endogenous Receptors in CNS CNO_d8 This compound (in periphery) Clozapine_d8 Clozapine-d8 (crosses BBB) CNO_d8->Clozapine_d8 Back-conversion Dopamine_R Dopamine Receptors (D1, D2, D4) Clozapine_d8->Dopamine_R Serotonin_R Serotonin Receptors (e.g., 5-HT2A, 5-HT2C) Clozapine_d8->Serotonin_R Adrenergic_R Adrenergic Receptors (e.g., α1) Clozapine_d8->Adrenergic_R Muscarinic_R Muscarinic Receptors (e.g., M1) Clozapine_d8->Muscarinic_R Behavioral_Changes Unexpected Behavioral Changes Dopamine_R->Behavioral_Changes Serotonin_R->Behavioral_Changes Adrenergic_R->Behavioral_Changes Muscarinic_R->Behavioral_Changes Troubleshooting_Workflow Start Unexpected Behavioral Change Observed Check_Controls Review Control Groups: - Vehicle Control - DREADD-free + CNO-d8 Start->Check_Controls Effect_in_Controls Is the effect present in DREADD-free controls? Check_Controls->Effect_in_Controls Off_Target Conclusion: Likely an off-target effect of Clozapine-d8 Effect_in_Controls->Off_Target  Yes On_Target Conclusion: Likely a DREADD-mediated effect Effect_in_Controls->On_Target No   Optimize_Dose Action: Perform dose-response to find minimal effective dose Off_Target->Optimize_Dose Verify_Expression Action: Verify DREADD expression and targeting On_Target->Verify_Expression Consider_Alternative Action: Consider alternative ligand (e.g., C21, DCZ) Optimize_Dose->Consider_Alternative

References

Technical Support Center: Optimizing Brain Delivery of Clozapine N-Oxide-d8

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing Clozapine (B1669256) N-Oxide-d8 (CNO-d8) for DREADD (Designer Receptors Exclusively Activated by Designer Drugs) applications. Here you will find troubleshooting guidance and frequently asked questions to address common challenges encountered during your experiments, ensuring optimal delivery and efficacy.

Frequently Asked Questions (FAQs)

Q1: What is Clozapine N-Oxide-d8 and how does it differ from standard CNO?

Clozapine N-Oxide (CNO) is the most common actuator for muscarinic-based DREADDs.[1] this compound is a deuterated version of CNO. Deuteration involves replacing hydrogen atoms with their heavier isotope, deuterium. This modification can alter the metabolic stability of the compound, potentially leading to a longer half-life and more consistent plasma concentrations compared to the non-deuterated form. The primary advantage of using CNO-d8 is to reduce the rate of its back-conversion to clozapine, a psychoactive compound with known off-target effects.[2][3]

Q2: What are the primary concerns regarding CNO and CNO-d8 administration in DREADD experiments?

The main concerns include:

  • Back-conversion to Clozapine: CNO can be metabolized back into clozapine in vivo.[3][4] Clozapine readily crosses the blood-brain barrier and can interact with various endogenous receptors, leading to off-target effects that can confound experimental results.[4][5]

  • Poor Blood-Brain Barrier (BBB) Permeability of CNO: CNO itself has limited ability to cross the BBB.[4] The activation of DREADDs in the brain is largely attributed to the small amount of CNO that does cross and, more significantly, the clozapine that is formed through back-metabolism.[4]

  • Variability in DREADD Expression: The level of DREADD receptor expression can differ between animals and even between different neurons in the same animal. This can be due to factors like viral vector titer, promoter efficiency, and injection site accuracy, leading to inconsistent responses to the ligand.[2]

  • Animal Stress: Certain administration methods, such as repeated intraperitoneal injections, can induce stress in animals, potentially affecting behavioral outcomes.[1]

Q3: How should I prepare and store my CNO-d8 solution?

For intraperitoneal (i.p.) injections, CNO-d8 can be first dissolved in a small amount of dimethyl sulfoxide (B87167) (DMSO) and then diluted to the final concentration with sterile saline (0.9% NaCl).[2] The final DMSO concentration should be kept low (typically under 5%) to avoid vehicle-induced effects.[2] For administration in drinking water, CNO-d8 can often be dissolved directly in the water.[6] It is highly recommended to prepare fresh solutions for each experiment.[6] If short-term storage is necessary, solutions should be protected from light and stored at 4°C.[6] For longer-term storage, CNO-d8 powder should be kept at -20°C.[4]

Q4: Why are control groups so critical in DREADD experiments?

Control groups are essential to validate the specificity of the observed effects.[7] Key control groups include:

  • DREADD-expressing animals receiving a vehicle solution: This group controls for any effects of the DREADD expression itself.

  • Non-DREADD-expressing (e.g., expressing only a fluorescent reporter) animals receiving CNO-d8: This is a crucial control to determine if CNO-d8 or its metabolites are causing off-target effects at the administered dose.

Q5: What are the alternatives to CNO and CNO-d8 for DREADD activation?

Several alternative DREADD agonists have been developed to address the limitations of CNO. These include Compound 21 (C21) and deschloroclozapine (DCZ), which have been reported to have better brain penetrance and do not convert to clozapine.

Troubleshooting Guides

Problem Possible Cause(s) Recommended Solution(s)
No observable behavioral or physiological effect after CNO-d8 administration. 1. Insufficient DREADD expression: Viral titer may be too low, or the promoter may not be driving adequate expression.[2] 2. Suboptimal CNO-d8 dose: The administered dose may be too low to achieve an effective concentration at the receptor.[7] 3. Incorrect timing of observation: The peak effect of CNO-d8 can vary. Behavioral testing might be conducted outside the optimal window.[7] 4. Degradation of CNO-d8 solution: Improper preparation or storage can lead to reduced potency.[7]1. Verify DREADD expression using immunohistochemistry or by visualizing a co-expressed fluorescent reporter. Consider increasing the viral titer.[2] 2. Perform a dose-response curve to determine the minimal effective dose for your specific experimental setup.[7] 3. Adjust the timing of your behavioral or physiological measurements. Effects are often observed starting 15-30 minutes post-injection.[6] 4. Always prepare fresh CNO-d8 solutions and protect them from light.[6]
Off-target effects are observed in control animals. 1. Back-conversion to clozapine: Even with CNO-d8, some conversion to clozapine may occur, especially at higher doses.[2][3] 2. High CNO-d8 dose: The dose may be too high, leading to non-specific effects. 3. Stress from administration procedure: Handling and injection can induce stress, leading to behavioral changes.1. Use the lowest effective dose of CNO-d8 as determined by a dose-response study. Consider using an alternative DREADD agonist like Compound 21 or DCZ. 2. Habituate the animals to the handling and injection procedures for several days before the experiment.
Inconsistent results between experimental subjects. 1. Variability in DREADD expression: As mentioned above, this can be a significant factor.[2] 2. Inconsistent administration: Variations in injection volume or technique can lead to different effective doses.[7] 3. Individual differences in metabolism: Animals may metabolize CNO-d8 at different rates.[7]1. Ensure precise and consistent stereotaxic injections. Validate DREADD expression for each animal post-mortem and correlate with the experimental data.[2] 2. Use precise techniques for all administrations and ensure all personnel are well-trained. 3. Increase the number of animals per group to account for biological variability.[7]
CNO-d8 (freebase) precipitates in my aqueous solution. Poor water solubility of CNO freebase. 1. First, dissolve the CNO-d8 freebase in 100% DMSO to create a concentrated stock solution. 2. Dilute this stock solution into your aqueous buffer (e.g., saline) immediately before use. 3. Alternatively, consider using a water-soluble salt form of CNO-d8 if available.

Data Presentation

Table 1: Comparison of Common CNO-d8 Delivery Methods

Delivery MethodTypical Dosage (Mice)Onset of ActionDuration of ActionProsCons
Intraperitoneal (IP) Injection 0.1 - 5 mg/kg[6]15 - 30 minutes[6]Up to 6 hoursPrecise dosage control, rapid onset.Can be stressful with repeated administration, potential for off-target effects at higher doses.[1]
Administration in Drinking Water 0.25 mg/mLGradualContinuousNon-invasive, suitable for chronic studies.Less precise dosage control as it depends on water intake, which can vary.
Oral Gavage 1 - 10 mg/kg30 - 60 minutesVariablePrecise dosage control.Can be stressful, requires skilled handling to avoid injury.[6]
Osmotic Minipump Varies (e.g., 1-5 mg/kg/day)[1]ContinuousWeeks to months[1]Consistent and continuous delivery for chronic studies.[1]Requires surgery for implantation.[1]
Eye Drops 1 mg/kgRapidShorterNon-invasive, precise timing.[3]May be less suitable for long-term, continuous activation.[3]

Experimental Protocols

Protocol 1: Intraperitoneal (IP) Injection of CNO-d8 in Mice

Materials:

  • This compound (CNO-d8)

  • Dimethyl sulfoxide (DMSO)

  • Sterile 0.9% saline

  • Sterile microcentrifuge tubes

  • Insulin syringes (28-30 gauge)

  • Animal scale

Procedure:

  • Animal Habituation: For at least 3-5 days prior to the experiment, handle the mice daily to acclimate them to the researcher and the injection procedure.

  • CNO-d8 Stock Solution Preparation:

    • Prepare a stock solution of CNO-d8 in 100% DMSO (e.g., 10 mg/mL).[2] Ensure it is fully dissolved.

  • Working Solution Preparation (Prepare fresh on the day of the experiment):

    • Dilute the stock solution in sterile 0.9% saline to the desired final concentration (e.g., 0.1 mg/mL for a 1 mg/kg dose).

    • The final concentration of DMSO should be less than 5%.[2]

    • Vortex the solution thoroughly.

  • Injection Procedure:

    • Weigh the mouse to accurately calculate the required injection volume (e.g., for a 1 mg/kg dose from a 0.1 mg/mL solution, inject 10 µL per gram of body weight).

    • Gently restrain the mouse.

    • Perform the intraperitoneal injection into the lower abdominal quadrant, avoiding the midline to prevent damage to internal organs.

  • Post-Injection:

    • Return the mouse to its home cage.

    • Behavioral testing is typically initiated 15-30 minutes post-injection.[6]

Protocol 2: Administration of CNO-d8 in Drinking Water

Materials:

  • This compound (CNO-d8)

  • Drinking water

  • Sucrose (B13894) (optional)

  • Amber or foil-wrapped water bottles

  • Animal scale

Procedure:

  • Animal Acclimation: For a few days before starting the CNO-d8 administration, replace the regular water bottles with the type of bottles that will be used for the experiment to acclimate the mice.[6]

  • CNO-d8 Solution Preparation (Prepare fresh weekly):

    • Dissolve CNO-d8 directly into the drinking water to the desired concentration (e.g., 0.25 mg/mL).

    • To improve palatability, 1-2% sucrose can be added.[6]

    • Protect the solution from light by using amber bottles or wrapping them in foil.[6]

  • Administration:

    • Replace the regular drinking water with the CNO-d8-containing water.

  • Monitoring:

    • Monitor daily water consumption to estimate the ingested dose of CNO-d8 for each animal.[6]

Protocol 3: Oral Gavage of CNO-d8 in Mice/Rats

Materials:

  • This compound (CNO-d8)

  • Appropriate vehicle (e.g., water, saline)

  • Properly sized oral gavage needle (flexible or curved with a rounded tip is recommended)[6]

  • Syringe

  • Animal scale

Procedure:

  • Animal Habituation: Handle the animals for several days prior to the procedure to reduce stress.

  • Gavage Needle Measurement: Measure the length of the gavage needle from the tip of the animal's nose to the last rib to ensure it will reach the stomach without causing perforation. Mark the needle at the nose level.[1][6]

  • CNO-d8 Solution Preparation: Prepare the CNO-d8 solution in the chosen vehicle at the desired concentration.

  • Animal Restraint:

    • Mouse: Scruff the mouse to immobilize the head and body.[6]

    • Rat: Hold the rat near the thoracic region and support the lower body, keeping the head and body in a straight line.[6]

  • Gavage Procedure:

    • Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth.[6]

    • The animal should swallow as the tube enters the esophagus. The tube should pass smoothly without resistance. If there is any resistance, do not force it. [6]

    • Advance the needle to the pre-measured mark.

    • Slowly administer the CNO-d8 solution.

  • Post-Procedure:

    • Gently remove the gavage needle.

    • Return the animal to its cage and monitor for any signs of distress for 5-10 minutes.[6]

Visualizations

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol DREADD hM3Dq (Gq-DREADD) G_protein Gq Protein DREADD->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Neuronal_Excitation Neuronal Excitation Ca_release->Neuronal_Excitation leads to PKC->Neuronal_Excitation contributes to CNO_d8 CNO-d8 (metabolized to Clozapine) CNO_d8->DREADD binds

Caption: Gq-DREADD Signaling Pathway.

Gi_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol DREADD hM4Di (Gi-DREADD) G_protein Gi Protein DREADD->G_protein activates AC Adenylyl Cyclase (AC) G_protein->AC inhibits GIRK GIRK Channels G_protein->GIRK activates ATP ATP AC->ATP Neuronal_Inhibition Neuronal Inhibition GIRK->Neuronal_Inhibition causes hyperpolarization cAMP cAMP ATP->cAMP conversion PKA Protein Kinase A (PKA) cAMP->PKA activates PKA->Neuronal_Inhibition reduced signaling CNO_d8 CNO-d8 (metabolized to Clozapine) CNO_d8->DREADD binds

Caption: Gi-DREADD Signaling Pathway.

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_val Validation Phase A Viral Vector Production (AAV-DREADD) B Stereotaxic Surgery (Virus Injection) A->B C Post-Surgery Recovery & DREADD Expression (3-4 weeks) B->C D Animal Habituation (Handling, Mock Injections) C->D F CNO-d8 Administration (e.g., IP Injection) D->F E CNO-d8 Solution Preparation E->F G Behavioral/Physiological Testing F->G H Tissue Collection (Perfusion & Brain Extraction) G->H I Histological Verification (Immunohistochemistry for DREADD expression) H->I J Data Analysis I->J

Caption: General Experimental Workflow.

References

Validation & Comparative

Unraveling the Pharmacokinetics of CNO and its Deuterated Analog: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the pharmacokinetic profile of a compound is paramount to the success of in vivo studies. This guide provides a detailed comparison of the pharmacokinetics of Clozapine (B1669256) N-oxide (CNO), a widely used DREADD (Designer Receptors Exclusively Activated by Designer Drugs) agonist, and its deuterated analog, Clozapine N-oxide-d8. While extensive data exists for CNO, this guide also explores the theoretical advantages and current knowledge gaps regarding CNO-d8.

A significant challenge in the application of CNO for in vivo research is its back-conversion to the psychoactive drug clozapine. This conversion can lead to off-target effects, confounding the interpretation of experimental results. The use of deuterated compounds, such as CNO-d8, is a common strategy in pharmacology to alter metabolic pathways and improve pharmacokinetic properties. This guide will delve into the available data for CNO and discuss the potential implications of deuteration.

Quantitative Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters for Clozapine N-oxide (CNO) from various studies. It is important to note that direct, publicly available pharmacokinetic data for this compound is currently lacking. The table therefore focuses on CNO to provide a baseline for understanding its behavior in vivo.

SpeciesDose & RouteCmax (ng/mL)Tmax (min)AUC (ng·h/mL)Key Findings & NotesReference
Rhesus Monkey10 mg/kg SC252845795CNO is metabolized to clozapine and N-desmethylclozapine (NDMC).[1]
Rhesus Monkey3 mg/kg SC1092-519Dose-dependent increase in Cmax and AUC observed.[1]
Rhesus Monkey3.0 mg/kg IM (in DMSO)22630-90-CNO in DMSO vehicle.[2]
Rhesus Monkey3.0 mg/kg IM (HCl salt)139930-90-Water-soluble HCl salt shows significantly higher plasma concentrations.[2]
Rat10.0 mg/kg IP3404.13 ± 596.8430-Robust rise in plasma CNO accompanied by significant conversion to clozapine.[3][4]
Rat1.0 mg/kg IP51.40 ± 7.1630-At this lower dose, clozapine and NDMC were not detectable.[4]
Mouse10.0 mg/kg IP623.7 ± 114.130-Significant conversion to clozapine and NDMC was observed.[4][5]
HumanSingle Dose---CNO is converted to clozapine; at 12 hours post-CNO administration, clozapine levels were double that of CNO.[6]

The Rationale for and Unknowns of this compound

Deuteration, the replacement of hydrogen atoms with their heavier isotope deuterium, can influence the pharmacokinetics of a molecule primarily through the "kinetic isotope effect." This effect can slow down metabolic reactions that involve the breaking of a carbon-deuterium bond compared to a carbon-hydrogen bond.

In the context of CNO, deuteration at specific metabolic sites could theoretically:

  • Reduce the rate of back-conversion to clozapine: This would be a significant advantage, as it would minimize the off-target effects associated with clozapine.

  • Alter the overall metabolic profile: This could potentially lead to a longer half-life and increased exposure of the target DREADD receptors to CNO.

  • Serve as a valuable internal standard: CNO-d8 is an ideal internal standard for mass spectrometry-based quantification of CNO in biological samples, as it has nearly identical chemical properties but a different mass.

However, without direct experimental data, these potential advantages of CNO-d8 remain theoretical. Further studies are required to characterize its pharmacokinetic profile and determine if it offers a tangible benefit over CNO for in vivo DREADD activation.

Experimental Protocols

The following are generalized experimental protocols for assessing the pharmacokinetics of CNO, based on methodologies described in the cited literature.

In Vivo Pharmacokinetic Study in Rodents
  • Animal Models: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.

  • Drug Preparation and Administration:

    • Clozapine N-oxide is typically dissolved in a vehicle such as saline or a small percentage of DMSO in saline.

    • Administration is commonly performed via intraperitoneal (i.p.) injection at doses ranging from 1 to 10 mg/kg.[3][4]

  • Sample Collection:

    • Blood samples are collected at multiple time points post-administration (e.g., 15, 30, 60, 120, 240 minutes).

    • Blood is collected via methods such as tail vein or cardiac puncture into tubes containing an anticoagulant (e.g., EDTA).

    • Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Bioanalysis:

    • Plasma concentrations of CNO, clozapine, and N-desmethylclozapine are quantified using a validated analytical method, typically high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).[3]

    • A deuterated internal standard, such as clozapine-d8, is often used to ensure accuracy and precision.[7]

  • Pharmacokinetic Analysis:

    • Pharmacokinetic parameters such as Cmax, Tmax, and AUC are calculated from the plasma concentration-time data using non-compartmental analysis.

In Vivo Pharmacokinetic Study in Non-Human Primates
  • Animal Models: Rhesus macaques are a frequently used non-human primate model.[1][2]

  • Drug Preparation and Administration:

    • CNO can be administered subcutaneously (SC) or intramuscularly (IM).[1][2]

    • Formulations may include CNO dissolved in DMSO and diluted with saline, or a water-soluble salt form of CNO (CNO-HCl).[2] Doses typically range from 3 to 10 mg/kg.[1][2]

  • Sample Collection:

    • Blood and cerebrospinal fluid (CSF) samples are collected at predetermined intervals (e.g., 0, 15, 30, 60, 120, 240 minutes) post-dose.[1]

    • Samples are processed and stored at -80°C.

  • Bioanalysis:

    • Quantification of CNO and its metabolites in plasma and CSF is performed by HPLC-MS/MS.

  • Pharmacokinetic Analysis:

    • Pharmacokinetic parameters are determined for both plasma and CSF to assess blood-brain barrier penetration.

Visualizing Key Processes

To better understand the metabolic fate of CNO and the experimental procedures used to study it, the following diagrams are provided.

G Metabolic Pathway of Clozapine N-Oxide (CNO) CNO Clozapine N-Oxide (CNO) Clozapine Clozapine CNO->Clozapine Reduction NDMC N-desmethylclozapine (NDMC) Clozapine->NDMC N-demethylation (CYP1A2, CYP3A4)

Caption: Metabolic conversion of CNO to clozapine and N-desmethylclozapine.

G Experimental Workflow for CNO Pharmacokinetic Study cluster_0 Pre-analytical Phase cluster_1 Analytical Phase cluster_2 Post-analytical Phase Animal_Model Select Animal Model (e.g., Rat, Mouse, NHP) Drug_Prep Prepare CNO Formulation (e.g., in Saline, DMSO) Animal_Model->Drug_Prep Dosing Administer CNO (e.g., IP, SC, IM) Drug_Prep->Dosing Sample_Collection Collect Blood/CSF Samples at Timed Intervals Dosing->Sample_Collection Sample_Processing Process Samples (e.g., Centrifugation for Plasma) Sample_Collection->Sample_Processing Bioanalysis Quantify CNO & Metabolites (HPLC-MS/MS) Sample_Processing->Bioanalysis PK_Analysis Calculate PK Parameters (Cmax, Tmax, AUC) Bioanalysis->PK_Analysis Data_Interpretation Interpret Results PK_Analysis->Data_Interpretation

Caption: A typical workflow for conducting a pharmacokinetic study of CNO.

Conclusion

References

The Gold Standard in Clozapine Bioanalysis: A Comparative Guide to Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of the atypical antipsychotic drug clozapine (B1669256), the choice of an appropriate internal standard is paramount for achieving accurate and reliable quantitative data. This guide provides a comprehensive comparison of commonly used deuterated internal standards for clozapine quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS), with a special focus on the validation of Clozapine N-Oxide-d8.

Stable isotope-labeled (SIL) internal standards are the gold standard in quantitative bioanalysis. Their physicochemical properties are nearly identical to the analyte of interest, ensuring they behave similarly during sample preparation, chromatography, and ionization. This co-elution and co-ionization effectively compensates for variability and matrix effects, leading to more precise and accurate results. This guide will delve into the performance of various deuterated internal standards for clozapine analysis, presenting experimental data and detailed protocols to inform your method development and validation.

Performance Comparison of Deuterated Internal Standards

While direct comparative studies for all potential deuterated internal standards are not always available in published literature, we can compile and compare validation data from various studies to assess their performance. The most commonly employed deuterated internal standards for clozapine are Clozapine-d4 and Clozapine-d8. The use of a deuterated metabolite, such as Norclozapine-d8, has also been reported.

Here, we present a summary of quantitative performance data for commonly used deuterated internal standards for clozapine and its metabolites from various validated bioanalytical methods.

Table 1: Quantitative Bioanalytical Method Validation Parameters
Internal StandardAnalyte(s)Linearity (ng/mL)Accuracy (%)Precision (%RSD)Matrix Effect CompensationReference
Clozapine-d4 Clozapine, Norclozapine, Clozapine N-Oxide1.0 - 2000Bias values below ±10%<10% (up to 15.7% for Norclozapine in urine)Matrix effects of 77% to 92% in serum and 21% to 78% in urine were reported.[1]
²H₄-Clozapine Clozapine, Norclozapine50 - 2000Mean difference <5% compared to assigned valuesMeasurement imprecision (%RSD) of 0.8% for Clozapine and 1.2% for NorclozapineResidual sample matrix changed the response ratio by no more than 5.5%, indicating sufficient performance.[2]
Clozapine-d4, Clozapine-d8, Norclozapine-d8 Clozapine, NorclozapineNot explicitly stated104 - 112<5%Matrix effects were observed but were compensated for by the internal standards.[1][3]
Clozapine-d4 Clozapine, Norclozapine10 - 100085 - 117Inter-assay CV: 7.9 - 14.1% (Clozapine), 1.6 - 14.6% (Norclozapine)Not explicitly stated[4]

Note: The performance of this compound is expected to be comparable to other deuterated standards for its corresponding analyte, Clozapine N-Oxide, offering excellent accuracy and precision while effectively compensating for matrix effects. However, a crucial consideration is the known in-vivo metabolic instability of Clozapine N-Oxide, which can be converted back to clozapine. The stability of this compound in the analytical workflow should be thoroughly validated.

Experimental Protocols

A robust bioanalytical method is essential for reliable data. Below is a generalized experimental protocol for the quantification of clozapine and its metabolites in plasma using LC-MS/MS with a deuterated internal standard.

Sample Preparation (Protein Precipitation)
  • To 100 µL of plasma sample, add 20 µL of the internal standard working solution (e.g., Clozapine-d4 in methanol).

  • Vortex briefly to mix.

  • Add 300 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

LC-MS/MS Conditions
  • LC Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., methanol (B129727) or acetonitrile) is typical.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for quantification.

  • Ionization: Positive electrospray ionization (ESI+) is generally employed.

MRM Transitions (Example):

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Clozapine327.1270.2
Norclozapine313.1192.1
Clozapine N-Oxide343.1270.2
Clozapine-d4 (IS)331.1270.2

Visualizing the Workflow and Logic

To better illustrate the processes involved in bioanalysis and the rationale for selecting a deuterated internal standard, the following diagrams are provided.

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Add_IS Add Internal Standard Sample->Add_IS Spiking Extraction Extraction Add_IS->Extraction Cleanup Sample Cleanup Extraction->Cleanup LC_Separation LC Separation Cleanup->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Results Results Quantification->Results

A generalized workflow for quantitative bioanalysis.

Internal_Standard_Selection cluster_SIL Advantages of SIL-IS cluster_Analog Challenges with Analog IS Start Need for Accurate Quantification in a Complex Matrix? SIL_IS Use Stable Isotope-Labeled (SIL) Internal Standard Start->SIL_IS Yes Analog_IS Consider Structural Analog Internal Standard Start->Analog_IS If SIL-IS is unavailable No_IS High Risk of Inaccurate Results Start->No_IS No Adv1 Compensates for Matrix Effects Adv2 Corrects for Extraction Variability Adv3 Mimics Chromatographic Behavior Chal1 Different Ionization Efficiency Chal2 Potential for Different Extraction Recovery Chal3 Chromatographic Separation from Analyte

Decision pathway for internal standard selection.

Conclusion

The use of a stable isotope-labeled internal standard is indispensable for the accurate and precise quantification of clozapine and its metabolites in biological matrices. Deuterated standards such as Clozapine-d4 and Clozapine-d8 have demonstrated excellent performance in compensating for analytical variability. While specific experimental data for this compound is not as prevalent, its use as an internal standard for the quantification of Clozapine N-Oxide is theoretically the most appropriate approach. Researchers should, however, pay close attention to the potential for in-vitro and in-vivo instability of the N-oxide moiety and rigorously validate their methods. By following the principles of bioanalytical method validation and selecting the most suitable internal standard, researchers can ensure the generation of high-quality, reliable data for their pharmacokinetic, toxicokinetic, and therapeutic drug monitoring studies.

References

Navigating Chemogenetics: A Comparative Guide to CNO-d8 and its Cross-Reactivity with Endogenous Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Designer Receptors Exclusively Activated by Designer Drugs (DREADD) technology, understanding the potential for off-target effects of activating ligands is paramount for the accurate interpretation of experimental data. This guide provides a comprehensive comparison of the widely used DREADD agonist, Clozapine (B1669256) N-Oxide (CNO), and its deuterated analog CNO-d8, with a focus on their cross-reactivity with endogenous receptors. We present experimental data, detailed protocols, and a critical evaluation of alternative agonists to aid in the informed selection of chemogenetic tools.

The foundational assumption of DREADD technology has been the biological inertness of the activating ligand, CNO, at endogenous receptors. However, a growing body of evidence has challenged this premise, revealing that CNO can be reverse-metabolized to clozapine in vivo.[1][2][3][4][5] Clozapine, an atypical antipsychotic, possesses a broad pharmacological profile, interacting with numerous endogenous receptors, thereby introducing potential confounds in DREADD-based studies.[3][6][7] This guide will dissect the issue of CNO's cross-reactivity, present data on its in vivo conversion, and compare it with newer, more specific DREADD agonists.

The Challenge of CNO: In Vivo Conversion to Clozapine

The primary concern surrounding the use of CNO is its in vivo back-conversion to clozapine.[1][2] This conversion has been demonstrated in several species, including rats and mice, leading to physiologically relevant concentrations of clozapine in the plasma and brain.[2][3][8] This is a critical issue because clozapine has known high affinity for a range of endogenous receptors, including dopaminergic, serotonergic, adrenergic, and muscarinic receptors.[3][7] Consequently, observed behavioral or physiological effects following CNO administration in DREADD-expressing animals could be partially or wholly attributable to the off-target effects of clozapine.[2][3][9]

Quantitative Analysis of CNO to Clozapine Conversion

Several studies have quantified the in vivo conversion of CNO to clozapine. The following table summarizes key findings from pharmacokinetic analyses in rodents.

SpeciesCNO Dose (mg/kg)Time Post-InjectionPeak Plasma Clozapine Concentration (ng/mL)Reference
Rat10.030 min~45[8]
Mouse10.030 min45.9[2]
Rat5.030 min~92 (0.28 µM)[1]

These data clearly demonstrate that systemic administration of CNO at doses commonly used for DREADD activation results in significant levels of clozapine in the bloodstream.

Off-Target Effects of CNO at Endogenous Receptors

The conversion of CNO to clozapine leads to the occupancy of endogenous neuroreceptors. Studies using techniques like positron emission tomography (PET) have directly observed this phenomenon. For instance, CNO administration in rats has been shown to lead to a dose-dependent occupancy of striatal dopamine (B1211576) D2/3 receptors and cortical serotonin (B10506) 5-HT2A receptors.[1][7]

These off-target effects can manifest as behavioral changes in animals that do not express DREADDs. For example, CNO administration has been reported to modulate itch/pain perception and anxiety-like behaviors in wild-type rats.[9] Furthermore, at higher doses, CNO can affect the hypercapnic chemosensory reflex in control mice.[3] These findings underscore the critical importance of including appropriate control groups in DREADD experiments, specifically wild-type animals receiving CNO, to differentiate DREADD-mediated effects from off-target effects.[9][10]

Alternative DREADD Agonists: A Path to Specificity

To address the limitations of CNO, several alternative DREADD agonists have been developed. These compounds are designed to have higher potency, better brain penetrance, and, most importantly, do not metabolize into clozapine.[10][11][12][13]

AgonistKey AdvantagesPotential ConsiderationsReferences
Compound 21 (C21) - Does not metabolize to clozapine- Favorable pharmacokinetic profile- May have its own off-target effects at higher doses[11][14]
Deschloroclozapine (DCZ) - Higher potency than CNO- Minimal off-target activity- No back-metabolism to clozapine- Relatively new, less in vivo characterization[6][12]
JHU37160 - High potency- Does not produce active metabolites- High doses may have non-specific effects[11][15]
Perlapine - Previously used in humans- Potential for translational studies- Known off-target effects[12][13]

For experiments where the potential off-target effects of clozapine are a significant concern, utilizing these alternative agonists is highly recommended.[11] However, it is crucial to perform dose-response studies and include rigorous control groups for any DREADD agonist to ensure the specificity of the observed effects.[14]

Experimental Protocols

To aid researchers in designing and interpreting their experiments, we provide an overview of key methodologies used to assess the cross-reactivity of DREADD ligands.

In Vivo Pharmacokinetic Analysis of CNO Conversion

Objective: To quantify the plasma concentrations of CNO and its metabolites (clozapine and N-desmethylclozapine) over time following systemic administration.

Methodology:

  • Animal Model: Use the appropriate rodent species (e.g., Sprague-Dawley rats or C57BL/6J mice).[2][8]

  • Drug Administration: Administer a defined dose of CNO (e.g., 10 mg/kg) via intraperitoneal (i.p.) injection.[2][8]

  • Sample Collection: Collect blood samples at various time points post-injection (e.g., 30 and 60 minutes).[2][8]

  • Sample Processing: Process the blood samples to isolate plasma.

  • Quantification: Analyze the plasma samples using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) to determine the concentrations of CNO, clozapine, and N-desmethylclozapine.[2][8]

Behavioral Assays for Off-Target Effects

Objective: To determine if CNO administration produces behavioral effects in animals not expressing DREADDs.

Methodology:

  • Animal Model: Use wild-type animals of the same strain as the DREADD-expressing animals.

  • Drug Administration: Administer CNO at doses intended for DREADD activation. Include a vehicle control group.

  • Behavioral Testing: Conduct a battery of behavioral tests relevant to the research question. Examples include:

    • Elevated Plus Maze: To assess anxiety-like behavior.[9]

    • Hot Plate Test: To measure nociceptive responses.[9]

    • Open Field Test: To evaluate locomotor activity.

  • Data Analysis: Compare the behavioral performance of the CNO-treated group with the vehicle-treated group to identify any non-DREADD-mediated effects.

Visualizing the Concepts

To further clarify the information presented, the following diagrams illustrate the key pathways and experimental workflows.

cluster_0 In Vivo Metabolism of CNO CNO Clozapine N-Oxide (CNO) (Administered Ligand) Clozapine Clozapine (Active Metabolite) CNO->Clozapine Reverse Metabolism NDMC N-desmethylclozapine (NDMC) (Metabolic Endpoint) Clozapine->NDMC Metabolism DREADD DREADD Receptor Clozapine->DREADD Intended Activation Endogenous Endogenous Receptors (Dopamine, Serotonin, etc.) Clozapine->Endogenous Off-Target Effects

Caption: In vivo metabolic pathway of CNO and its interactions.

cluster_1 Experimental Workflow for Assessing Off-Target Effects start Start groups Experimental Groups: - DREADD + Vehicle - DREADD + CNO - Wild-Type + CNO start->groups admin Systemic CNO Administration groups->admin behavior Behavioral/ Physiological Measurement admin->behavior analysis Data Analysis: Compare all groups behavior->analysis end Conclusion analysis->end

References

A Head-to-Head Battle for DREADD Control: Clozapine N-Oxide-d8 vs. Compound 21

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in neuroscience and drug development, Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) offer unparalleled control over cellular signaling. However, the choice of the activating ligand is critical for the precision and reliability of experimental outcomes. This guide provides a comprehensive comparison of two prominent DREADD agonists: the traditional Clozapine (B1669256) N-Oxide (CNO) and a newer alternative, Compound 21 (C21), with a focus on their performance, pharmacokinetics, and potential off-target effects.

The DREADD system, a powerful chemogenetic tool, allows for the non-invasive manipulation of G protein-coupled receptor (GPCR) signaling pathways in specific cell populations.[1][2][3] The most commonly used DREADDs are engineered muscarinic receptors, such as the excitatory hM3Dq (Gq-coupled) and the inhibitory hM4Di (Gi-coupled) receptors, which are activated by synthetic ligands rather than their endogenous counterpart, acetylcholine.[2][4] For years, Clozapine N-Oxide (CNO) has been the go-to agonist for these receptors.[3][5][6] However, emerging evidence of its metabolic conversion to clozapine, a compound with its own psychoactive profile, has prompted the search for alternatives.[3][5][7][8][9][10][11][12] Compound 21 (C21) has emerged as a promising contender, offering potent and selective DREADD activation without the clozapine confound.[5][13][14][15]

Performance and Potency: A Quantitative Look

The efficacy of a DREADD agonist is determined by its potency (the concentration required to elicit a response) and its selectivity for the engineered DREADD receptor over endogenous receptors. While CNO has been widely used, studies have shown that its active metabolite, clozapine, actually possesses a higher affinity for DREADD receptors.[16] C21, on the other hand, demonstrates high potency for both excitatory and inhibitory DREADDs directly.[13][14]

AgonistDREADD ReceptorPotency (EC50)Notes
Clozapine N-Oxide (CNO) hM3Dq (Gq)~6.0 nM[17]Primarily acts through its metabolite, clozapine.
hM4Di (Gi)~8.1 nM[16]
Compound 21 (C21) hM3Dq (Gq)~1.7 nM[17]Does not metabolize to clozapine.
hM4Di (Gi)pEC50 = 7.77[13][14]
Clozapine (for reference) hM4Di (Gi)~0.42 nM[16]The active metabolite of CNO with high potency.

Caption: Comparative potency of DREADD agonists.

Pharmacokinetics: The Journey to the Target

A crucial aspect of any DREADD agonist is its ability to reach its target in the brain in a predictable and sustained manner. Here, C21 exhibits significant advantages over CNO.

ParameterClozapine N-Oxide (CNO)Compound 21 (C21)
Blood-Brain Barrier Penetration Poor; does not readily enter the brain.[7][14]Excellent brain penetration.[13][14]
Metabolism Back-metabolized to clozapine, which is psychoactive.[7][8][11][12][14]No evidence of metabolism to clozapine.[14]
Time to Peak Concentration (Brain) Not directly detected in the brain.[14]Plasma levels peak around 30 minutes after intraperitoneal injection.[14]
Duration of Action Dependent on the conversion to and clearance of clozapine.Has a longer lasting presence in brain tissue (around 1 hour after i.p. injection).[18]

Caption: Pharmacokinetic comparison of CNO and C21.

The Specter of Off-Target Effects

The ideal DREADD agonist would be pharmacologically inert, interacting only with the engineered DREADD receptor. However, both CNO (via its metabolite clozapine) and C21 have been shown to have off-target effects, a critical consideration for experimental design and data interpretation.

Clozapine N-Oxide (CNO): The primary concern with CNO is its conversion to clozapine, which can bind to a variety of endogenous receptors, including serotonergic, dopaminergic, and adrenergic receptors.[7] This can lead to behavioral effects independent of DREADD activation, confounding experimental results.[3][15][19][20]

Compound 21 (C21): While C21 avoids the clozapine issue, it is not without its own off-target considerations. Studies have shown that at higher doses, C21 can exhibit affinity for other GPCRs, including muscarinic, serotoninergic, and histaminergic receptors.[15][17][21][22] This necessitates careful dose-response studies to identify a therapeutic window that maximizes DREADD-specific effects while minimizing off-target interactions.[15][21] For instance, one study in rats found that a 1 mg/kg dose of C21 produced significant off-target effects, which were circumvented by reducing the dose to 0.5 mg/kg.[15][21][23]

Signaling Pathways and Experimental Workflow

The activation of DREADDs by either CNO or C21 triggers specific intracellular signaling cascades. The choice of DREADD determines the downstream effect.

Gq_Signaling_Pathway cluster_membrane Cell Membrane hM3Dq hM3Dq (Gq-DREADD) PLC Phospholipase C (PLC) hM3Dq->PLC activates Agonist CNO or C21 Agonist->hM3Dq PIP2 PIP2 PLC->PIP2 cleaves DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release Ca²⁺ Release from ER IP3->Ca_release triggers Neuronal_Excitation Neuronal Excitation PKC->Neuronal_Excitation Ca_release->Neuronal_Excitation Gi_Signaling_Pathway cluster_membrane Cell Membrane hM4Di hM4Di (Gi-DREADD) AC Adenylyl Cyclase (AC) hM4Di->AC inhibits GIRK GIRK Channels hM4Di->GIRK activates Agonist CNO or C21 Agonist->hM4Di cAMP cAMP AC->cAMP converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA activates Neuronal_Inhibition Neuronal Inhibition PKA->Neuronal_Inhibition GIRK->Neuronal_Inhibition Experimental_Workflow Virus_Injection Stereotaxic Injection of AAV-DREADD Virus Expression Allow for DREADD Expression (2-3 weeks) Virus_Injection->Expression Grouping Divide Animals into Groups: - Vehicle Control - CNO - C21 (various doses) - Non-DREADD + Agonist Control Expression->Grouping Behavioral_Testing Behavioral Testing Grouping->Behavioral_Testing Tissue_Collection Tissue Collection and Histological Analysis Behavioral_Testing->Tissue_Collection Data_Analysis Data Analysis and Comparison Tissue_Collection->Data_Analysis

References

A Head-to-Head Comparison: Clozapine N-Oxide-d8 vs. Clozapine for In Vivo DREADD Activation

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers on the efficacy, mechanism, and practical considerations of two key DREADD actuators.

The advent of Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) has revolutionized neuroscience, offering precise spatiotemporal control over neuronal activity. Central to this technology is the choice of a suitable actuator. For years, Clozapine (B1669256) N-oxide (CNO) has been the conventional ligand for activating muscarinic-based DREADDs. However, accumulating evidence of its in vivo conversion to clozapine, a potent psychoactive drug with a complex pharmacological profile, has prompted a critical reassessment. This guide provides an objective comparison of CNO and its parent compound, clozapine, as DREADD actuators, supported by experimental data, detailed protocols, and visual workflows to inform experimental design. The deuterated form, Clozapine N-Oxide-d8 (CNO-d8), is often used in metabolic studies to trace the conversion to clozapine, and for the purpose of DREADD activation, its in vivo behavior is considered comparable to CNO.

Performance Comparison: CNO vs. Clozapine

The primary concern with using CNO as a DREADD actuator is its metabolic liability. In vivo studies across various species, including mice, rats, and non-human primates, have demonstrated that CNO is reverse-metabolized to clozapine.[1][2][3][4] This conversion is significant because clozapine exhibits a much higher potency and affinity for DREADD receptors than CNO itself.[1][5][6] Consequently, the observed effects following systemic CNO administration may be partially or even predominantly mediated by clozapine.[1]

Quantitative Data Summary

The following tables summarize the in vitro potency and binding affinities of CNO and clozapine for the most commonly used DREADD receptors, hM4Di (inhibitory) and hM3Dq (excitatory), as well as their in vivo pharmacokinetic properties.

Table 1: In Vitro Potency (EC50) at hM4Di DREADD

CompoundEC50 (nM)Source
Clozapine0.42[5][6]
CNO8.1[5][6]

Table 2: In Vivo Pharmacokinetics in Mice (after intraperitoneal injection)

Compound Administered (Dose)AnalytePeak Plasma Concentration (nM) at 15 minPeak Brain Concentration (nM) at 15 minSource
CNO (3.5 mg/kg)CNO~1500~20[5]
CNO (3.5 mg/kg)Clozapine~50~427[5]
Clozapine (1 mg/kg)Clozapine3442063[5]

As the data clearly indicates, clozapine is significantly more potent and achieves much higher concentrations in the brain compared to CNO following systemic administration of CNO.[5] This disparity underscores the critical need to consider the contribution of back-metabolized clozapine when interpreting results from experiments using CNO.

Off-Target Effects

A major advantage initially attributed to CNO was its supposed pharmacological inertness. However, its conversion to clozapine complicates this picture significantly. Clozapine has a broad receptor binding profile, interacting with numerous endogenous receptors, including dopaminergic, serotonergic, and adrenergic receptors.[1][7] This raises the possibility of off-target effects that could confound experimental results.[1][8] Therefore, meticulous control experiments are paramount in any study employing CNO.

Experimental Protocols

To ensure reproducibility and aid in experimental design, detailed methodologies for key experiments are provided below.

Radioligand Binding Assay

This protocol is a generalized procedure for determining the binding affinity of a ligand to a DREADD receptor.

Objective: To determine the dissociation constant (Kd) or inhibition constant (Ki) of CNO and clozapine for a specific DREADD receptor.

Materials:

  • HEK-293 cells transfected with the DREADD of interest.

  • Cell lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, protease inhibitors).

  • Radiolabeled ligand (e.g., [3H]clozapine).

  • Unlabeled ligands (CNO, clozapine).

  • 96-well filter plates.

  • Scintillation counter.

Procedure:

  • Membrane Preparation:

    • Culture and harvest HEK-293 cells expressing the DREADD.

    • Lyse the cells in a hypotonic buffer.

    • Homogenize the cell lysate and centrifuge to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in a suitable buffer.

    • Determine the protein concentration of the membrane preparation.[1]

  • Binding Assay:

    • In a 96-well plate, combine the membrane preparation, the radiolabeled ligand at a fixed concentration, and varying concentrations of the unlabeled competitor ligand (CNO or clozapine).

    • Incubate the plate to allow the binding to reach equilibrium.[1]

  • Filtration and Counting:

    • Rapidly filter the contents of each well through a filter plate to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove non-specific binding.

    • Allow the filters to dry, then add scintillation fluid.

    • Measure the radioactivity in each well using a scintillation counter.[1]

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand against the concentration of the competitor ligand.

    • Use non-linear regression to fit the data to a one-site competition model and determine the Ki or IC50 value for each competitor.

Calcium Flux Assay (for Gq-coupled DREADDs)

This protocol outlines a method to assess the functional potency of DREADD actuators by measuring changes in intracellular calcium levels.

Objective: To determine the EC50 of CNO and clozapine for activating Gq-coupled DREADDs (e.g., hM3Dq).

Materials:

  • HEK-293 cells stably expressing the Gq-DREADD and a calcium indicator dye (e.g., Fluo-4 AM).

  • Cell culture medium.

  • DREADD actuators (CNO, clozapine).

  • 96-well black, clear-bottom plates.

  • Fluorescence microplate reader with automated liquid handling.

Procedure:

  • Cell Plating:

    • Seed the HEK-293 cells in the 96-well plates and grow to confluence.

  • Dye Loading:

    • Load the cells with the calcium indicator dye according to the manufacturer's instructions.

  • Calcium Flux Measurement:

    • Place the plate in a fluorescence microplate reader.

    • Establish a baseline fluorescence reading.

    • Use the automated liquid handling to add different concentrations of the DREADD actuator (CNO or clozapine) to the wells.

    • Measure the change in fluorescence over time.[1]

  • Data Analysis:

    • Calculate the change in fluorescence from baseline for each concentration of the actuator.

    • Plot the fluorescence change against the actuator concentration.

    • Use a sigmoidal dose-response curve to determine the EC50 value.[1]

Visualizing the Workflows and Pathways

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

DREADD_Signaling_Pathways cluster_Gq Gq-DREADD (hM3Dq) Pathway cluster_Gi Gi-DREADD (hM4Di) Pathway Actuator_Gq Clozapine / CNO hM3Dq hM3Dq Receptor Actuator_Gq->hM3Dq Gq Gq Protein hM3Dq->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC PKC Activation DAG->PKC Neuronal_Excitation Neuronal Excitation Ca_Release->Neuronal_Excitation PKC->Neuronal_Excitation Actuator_Gi Clozapine / CNO hM4Di hM4Di Receptor Actuator_Gi->hM4Di Gi Gi Protein hM4Di->Gi AC Adenylyl Cyclase Gi->AC GIRK GIRK Channel Activation Gi->GIRK cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA Neuronal_Inhibition Neuronal Inhibition PKA->Neuronal_Inhibition GIRK->Neuronal_Inhibition

Caption: DREADD Signaling Pathways

CNO_Metabolism_and_Action cluster_periphery Periphery cluster_brain Brain CNO_Admin Systemic CNO Administration CNO_Plasma CNO in Plasma CNO_Admin->CNO_Plasma Clozapine_Plasma Clozapine in Plasma CNO_Plasma->Clozapine_Plasma Reverse Metabolism CNO_Brain CNO in Brain (Poor Penetration) CNO_Plasma->CNO_Brain Limited entry Clozapine_Brain Clozapine in Brain (Good Penetration) Clozapine_Plasma->Clozapine_Brain Efficient entry BBB Blood-Brain Barrier DREADD DREADD Receptor CNO_Brain->DREADD Low Affinity Clozapine_Brain->DREADD High Affinity Endogenous_Receptors Endogenous Receptors (Dopamine, Serotonin, etc.) Clozapine_Brain->Endogenous_Receptors DREADD_Activation DREADD-mediated Neuronal Modulation DREADD->DREADD_Activation Off_Target_Effects Off-Target Effects Endogenous_Receptors->Off_Target_Effects In_Vivo_DREADD_Experiment cluster_groups Experimental Groups Animal_Model Animal Model with DREADD Expression in Target Neurons Group_DREADD_CNO DREADD-expressing + CNO/Clozapine Animal_Model->Group_DREADD_CNO Group_Control_CNO Control (e.g., GFP) + CNO/Clozapine Animal_Model->Group_Control_CNO Group_DREADD_Vehicle DREADD-expressing + Vehicle Animal_Model->Group_DREADD_Vehicle Actuator_Admin Systemic Administration of CNO or Clozapine Group_DREADD_CNO->Actuator_Admin Group_Control_CNO->Actuator_Admin Group_DREADD_Vehicle->Actuator_Admin Vehicle Behavioral_Assay Behavioral/Physiological Readout Actuator_Admin->Behavioral_Assay Data_Analysis Data Analysis and Comparison Behavioral_Assay->Data_Analysis Conclusion Conclusion on DREADD-mediated Effects vs. Off-target Effects Data_Analysis->Conclusion

References

Isotopic Effect of Deuterium on Clozapine N-Oxide-d8 Metabolism: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document details the known metabolic pathways of clozapine (B1669256), outlines the theoretical impact of deuterium (B1214612) substitution on the metabolism of Clozapine N-Oxide-d8, and provides standardized experimental protocols that can be adapted to study its metabolism.

Introduction to Clozapine Metabolism

Clozapine is an atypical antipsychotic agent primarily metabolized in the liver. The major metabolic pathways include N-demethylation to N-desmethylclozapine (norclozapine) and N-oxidation to clozapine N-oxide.[1][2] These reactions are predominantly catalyzed by the cytochrome P450 (CYP) enzyme system, with CYP1A2 playing a major role in both N-demethylation and N-oxidation, and CYP3A4 also significantly contributing to these pathways.[1][3][4] Other CYP isoforms such as CYP2C19 and CYP2D6 are involved to a lesser extent.[1][3] Clozapine N-oxide itself is known to be metabolically active and can be reduced back to clozapine in vivo.

The Deuterium Isotopic Effect in Drug Metabolism

The substitution of hydrogen with its heavier isotope, deuterium, at a metabolic soft spot in a drug molecule can significantly alter its pharmacokinetic profile. This phenomenon, known as the kinetic isotope effect (KIE), arises from the greater bond strength of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. Cleavage of the C-D bond by metabolic enzymes, a rate-limiting step in the metabolism of many drugs, therefore requires more energy, leading to a slower rate of metabolism. This can result in a longer plasma half-life, increased drug exposure, and potentially altered metabolite profiles.

Comparative Metabolism: Clozapine N-Oxide vs. This compound (Theoretical)

In the absence of direct experimental data for this compound, the following table presents a theoretical comparison based on the principles of the kinetic isotope effect. The deuteration in this compound is assumed to be at positions that are primary sites of metabolic attack.

ParameterClozapine N-OxideThis compound (Theoretical)Rationale for Difference
Primary Metabolites Clozapine (via reduction), other oxidative metabolitesClozapine-d8 (via reduction), other oxidative metabolitesThe primary metabolic pathways are expected to be the same.
Rate of Metabolism Standard ratePotentially slowerThe C-D bonds are stronger than C-H bonds, leading to a slower enzymatic cleavage (Kinetic Isotope Effect).
Plasma Half-life (t½) Standard half-lifePotentially longerA slower rate of metabolism would lead to a reduced clearance and thus a longer half-life.
Area Under the Curve (AUC) Standard AUCPotentially higherSlower metabolism would result in greater overall drug exposure.
Formation of Downstream Metabolites Standard formation ratePotentially reducedA slower metabolism of the parent compound would lead to a decreased rate of formation of its metabolites.
Involvement of CYP Enzymes Primarily CYP1A2, CYP3A4Primarily CYP1A2, CYP3A4The same enzymes are expected to be involved, but their catalytic efficiency may be reduced.

Experimental Protocols for Studying Clozapine Metabolism

The following are detailed methodologies for key experiments that can be adapted to investigate the metabolism of this compound and compare it to its non-deuterated counterpart.

In Vitro Metabolism using Human Liver Microsomes (HLM)

This assay is crucial for determining the intrinsic clearance and metabolic stability of a compound.

  • Objective: To compare the rate of metabolism of Clozapine N-Oxide and this compound.

  • Materials:

    • Pooled human liver microsomes (HLM)

    • Clozapine N-Oxide and this compound

    • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

    • Phosphate (B84403) buffer (pH 7.4)

    • Quenching solution (e.g., ice-cold acetonitrile (B52724) with an internal standard)

    • LC-MS/MS system for analysis

  • Protocol:

    • Prepare incubation mixtures containing HLM (e.g., 0.5 mg/mL protein concentration) in phosphate buffer.

    • Pre-incubate the mixtures at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the test compound (Clozapine N-Oxide or this compound) at a known concentration (e.g., 1 µM).

    • Start the reaction by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), collect aliquots of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to the quenching solution.

    • Centrifuge the samples to pellet the protein.

    • Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.[5][6][7][8][9]

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

CYP450 Reaction Phenotyping

This experiment identifies the specific CYP enzymes responsible for the metabolism of a compound.

  • Objective: To identify the CYP isoforms involved in the metabolism of this compound.

  • Methods:

    • Recombinant Human CYP Enzymes: Incubate this compound with individual recombinant human CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) and an NADPH regenerating system. Analyze for metabolite formation.

    • Chemical Inhibition: Incubate this compound with HLM in the presence and absence of specific CYP inhibitors (e.g., furafylline (B147604) for CYP1A2, ketoconazole (B1673606) for CYP3A4).[10][11][12] A significant reduction in metabolite formation in the presence of an inhibitor indicates the involvement of that specific CYP isoform.

  • Analysis: Quantify the formation of metabolites using LC-MS/MS. The results will indicate which CYP enzymes are the primary contributors to the metabolism of the deuterated compound.

In Vivo Pharmacokinetic Study in Animal Models

This study provides data on the absorption, distribution, metabolism, and excretion (ADME) of the compound in a living organism.

  • Objective: To compare the pharmacokinetic profiles of Clozapine N-Oxide and this compound in an animal model (e.g., rats or mice).[13][14][15]

  • Protocol:

    • Administer a single dose of Clozapine N-Oxide or this compound to different groups of animals (e.g., via oral gavage or intravenous injection).

    • Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.

    • Process the blood samples to obtain plasma.

    • Extract the drug and its metabolites from the plasma.

    • Quantify the concentrations of the parent drug and its major metabolites using a validated LC-MS/MS method.

  • Data Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the concentration-time curve), and t½ (half-life).

Visualizations

Metabolic Pathway of Clozapine

Clozapine_Metabolism Clozapine Clozapine Norclozapine N-desmethylclozapine (Norclozapine) Clozapine->Norclozapine CYP1A2, CYP3A4 (N-demethylation) CNO Clozapine N-Oxide Clozapine->CNO CYP1A2, CYP3A4 (N-oxidation) Glucuronide Glucuronide Conjugates Clozapine->Glucuronide UGTs Norclozapine->Glucuronide UGTs CNO->Clozapine Reduction

Caption: Major metabolic pathways of Clozapine.

General Experimental Workflow for In Vitro Metabolism Study

In_Vitro_Metabolism_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis HLM Prepare Human Liver Microsomes Incubate Incubate at 37°C HLM->Incubate TestCompound Prepare Test Compound (this compound) TestCompound->Incubate NADPH Prepare NADPH Regenerating System NADPH->Incubate TimePoints Collect Aliquots at Time Points Incubate->TimePoints Quench Quench Reaction TimePoints->Quench Analyze LC-MS/MS Analysis Quench->Analyze Calculate Calculate Metabolic Stability Parameters Analyze->Calculate

Caption: Workflow for an in vitro metabolism study.

Conclusion

While direct comparative data on the metabolism of this compound is currently lacking, a theoretical framework based on the kinetic isotope effect suggests that deuteration would likely slow its metabolism, leading to a longer half-life and increased exposure compared to the non-deuterated form. The experimental protocols provided in this guide offer a robust starting point for researchers to empirically investigate these hypotheses. Further in vitro and in vivo studies are essential to fully characterize the metabolic profile of this compound and to understand the clinical implications of its altered pharmacokinetics.

References

Confirming DREADD Expression: A Comparative Guide for Robust Chemogenetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful application of Designer Receptors Exclusively Activated by Designer Drugs (DREADD) technology hinges on the accurate confirmation of DREADD expression prior to the administration of activating ligands like Clozapine N-Oxide (CNO) and its deuterated analog, CNO-d8. This guide provides a comprehensive comparison of validation methods, alternative activators, and detailed experimental protocols to ensure the reliability and reproducibility of your chemogenetic experiments.

The advent of DREADDs has revolutionized the ability to remotely control cellular signaling, offering unprecedented insights into neural circuits and behavior. However, the interpretation of DREADD-mediated effects is critically dependent on the precise expression of the engineered receptors in the target cell population. This guide outlines the key methodologies to verify DREADD expression and compares the performance of various DREADD activators, empowering researchers to make informed decisions for their experimental designs.

Methods for Confirming DREADD Expression

A multi-faceted approach is recommended to robustly confirm DREADD expression, combining anatomical localization with quantification of protein and transcript levels, and functional validation.

Anatomical and Protein-Level Confirmation

Immunohistochemistry (IHC) and Western Blotting are fundamental techniques to visualize and quantify DREADD protein expression. DREADD constructs are often tagged with fluorescent reporters (e.g., mCherry) or epitope tags (e.g., HA-tag) to facilitate detection.

Method Principle Advantages Disadvantages
Immunohistochemistry (IHC) Uses antibodies to detect the location of the DREADD protein (or its tag) within tissue sections.Provides spatial information on DREADD expression within the target region and co-localization with cell-type-specific markers.[1][2]Can be semi-quantitative; fluorescence from reporters like mCherry may be weak and require antibody amplification.[1]
Western Blotting Separates proteins by size to detect and quantify the DREADD protein in tissue homogenates.Provides a quantitative measure of total DREADD protein expression levels.Lacks spatial information; cannot confirm expression in the correct cell type within a heterogeneous tissue sample.
Transcript-Level Confirmation

Quantitative Polymerase Chain Reaction (qPCR) allows for the quantification of DREADD mRNA, providing an early indication of successful transgene expression.

Method Principle Advantages Disadvantages
Quantitative PCR (qPCR) Measures the amount of DREADD mRNA in a sample.Highly sensitive and quantitative; useful for verifying transgene expression at the transcript level.Does not confirm protein expression or proper localization; mRNA levels may not always correlate directly with functional protein levels.
Functional Confirmation

Functional assays are crucial to verify that the expressed DREADDs are functional and respond to their specific ligands.

Method Principle Advantages Disadvantages
In Vitro Calcium Imaging For Gq-coupled DREADDs (e.g., hM3Dq), activation leads to an increase in intracellular calcium, which can be visualized using calcium indicators.Directly demonstrates the functional integrity of the DREADD signaling pathway in cultured cells.An in vitro method that may not fully recapitulate the in vivo context.
c-Fos Immunohistochemistry c-Fos is an immediate early gene whose expression is induced by neuronal activation. For Gq-DREADDs, ligand administration should increase c-Fos expression in DREADD-expressing neurons.[3][4][5]Provides an in vivo measure of neuronal activation in response to the DREADD ligand, confirming functional expression in the target cells.[3][4][5]Indirect measure of DREADD activation; c-Fos can be induced by other stimuli.
Electrophysiology Patch-clamp recordings can directly measure changes in neuronal firing and membrane potential in response to DREADD activation (e.g., depolarization for Gq-DREADDs, hyperpolarization for Gi-DREADDs).Provides a direct and quantitative measure of the functional effect of DREADD activation on neuronal excitability.Technically demanding and typically performed ex vivo in brain slices or in vivo in anesthetized animals.

Comparison of DREADD Activators

Activator Potency (EC50) Key Features Potential Off-Target Effects
Clozapine N-Oxide (CNO) hM3Dq: ~6.0 - 18 nM[13][14][15] hM4Di: ~2.8 - 8.1 nM[15][16]Widely used, extensive literature available.Back-metabolized to clozapine, which has numerous off-target effects on endogenous receptors.[3][4][5][6][7][8][9][10][11][12]
Compound 21 (C21) hM3Dq: ~1.7 - 6.7 nM[13][15] hM4Di: ~2.95 nM[16]Not metabolized to clozapine, good brain penetrability.[13]Can have off-target effects at higher concentrations.[13]
JHU37160 hM3Dq: ~18.5 nM[13] hM4Di: ~0.2 nM[13]High potency and excellent brain penetration.[13]High doses may induce off-target behavioral effects.[13]
Deschloroclozapine (DCZ) hM3Dq: ~0.63 - 2.3 nM[15] hM4Di: ~0.048 nM[15]High potency and selectivity, not metabolized to clozapine.Minimal off-target binding at therapeutic doses.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Immunohistochemistry (IHC) for DREADD-mCherry/HA-tag Expression

IHC_Workflow cluster_tissue_prep Tissue Preparation cluster_staining Immunostaining cluster_imaging Imaging perfuse Perfuse with 4% PFA post_fix Post-fix in 4% PFA perfuse->post_fix cryoprotect Cryoprotect in 30% Sucrose (B13894) post_fix->cryoprotect section Section on Cryostat (30-40 µm) cryoprotect->section block Block with Serum and Triton X-100 section->block primary_ab Incubate with Primary Antibody (anti-mCherry or anti-HA) block->primary_ab wash1 Wash with PBS primary_ab->wash1 secondary_ab Incubate with Fluorescent Secondary Antibody wash1->secondary_ab wash2 Wash with PBS secondary_ab->wash2 mount Mount on Slides wash2->mount image Image on Confocal Microscope mount->image analyze Analyze Co-localization and Expression image->analyze

  • Tissue Preparation:

    • Anesthetize the animal and perform transcardial perfusion with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.

    • Dissect the brain and post-fix in 4% PFA overnight at 4°C.

    • Cryoprotect the brain by incubating in a 30% sucrose solution in PBS at 4°C until it sinks.

    • Freeze the brain and section coronally at 30-40 µm using a cryostat.

  • Immunostaining:

    • Wash sections three times in PBS.

    • Block non-specific binding by incubating sections in a blocking solution (e.g., 5% normal goat serum and 0.3% Triton X-100 in PBS) for 1 hour at room temperature.

    • Incubate sections with the primary antibody (e.g., rabbit anti-mCherry or mouse anti-HA) diluted in blocking solution overnight at 4°C.

    • Wash sections three times in PBS.

    • Incubate sections with the appropriate fluorescently-labeled secondary antibody for 2 hours at room temperature in the dark.

    • Wash sections three times in PBS.

  • Mounting and Imaging:

    • Mount the sections onto glass slides and coverslip with a mounting medium containing DAPI for nuclear counterstaining.

    • Image the sections using a confocal microscope to visualize DREADD expression and co-localization with any cell-type-specific markers.

Western Blot for DREADD Protein Quantification

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis and Transfer cluster_immunodetection Immunodetection homogenize Homogenize Tissue in Lysis Buffer centrifuge Centrifuge and Collect Supernatant homogenize->centrifuge quantify Quantify Protein Concentration (BCA Assay) centrifuge->quantify denature Denature Proteins with Sample Buffer quantify->denature sds_page Separate Proteins by SDS-PAGE denature->sds_page transfer Transfer Proteins to PVDF Membrane sds_page->transfer block Block Membrane with Milk or BSA transfer->block primary_ab Incubate with Primary Antibody (anti-HA or anti-mCherry) block->primary_ab wash1 Wash with TBST primary_ab->wash1 secondary_ab Incubate with HRP-conjugated Secondary Antibody wash1->secondary_ab wash2 Wash with TBST secondary_ab->wash2 detect Detect with Chemiluminescent Substrate wash2->detect

  • Protein Extraction:

    • Dissect the brain region of interest and homogenize in RIPA buffer containing protease inhibitors.

    • Centrifuge the homogenate at high speed to pellet cellular debris.

    • Collect the supernatant containing the protein lysate.

    • Determine the protein concentration using a BCA protein assay.

  • SDS-PAGE and Transfer:

    • Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by size on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunodetection:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

    • Incubate the membrane with the primary antibody (e.g., anti-HA or anti-mCherry) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Apply a chemiluminescent substrate and visualize the protein bands using a digital imager.

    • Quantify band intensity and normalize to a loading control (e.g., GAPDH or β-actin).

Quantitative PCR (qPCR) for DREADD mRNA

qPCR_Workflow cluster_rna_extraction RNA Extraction cluster_cdna_synthesis cDNA Synthesis cluster_qpcr qPCR homogenize Homogenize Tissue in TRIzol extract Extract RNA homogenize->extract quantify Quantify RNA and Assess Purity extract->quantify reverse_transcription Reverse Transcribe RNA to cDNA quantify->reverse_transcription prepare_rxn Prepare qPCR Reaction Mix (SYBR Green, Primers, cDNA) reverse_transcription->prepare_rxn run_qpcr Run qPCR in Real-Time PCR System prepare_rxn->run_qpcr analyze Analyze Data (ΔΔCt Method) run_qpcr->analyze

  • RNA Extraction and cDNA Synthesis:

    • Dissect the brain region of interest and extract total RNA using a commercial kit.

    • Assess RNA quantity and purity using a spectrophotometer.

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR Reaction:

    • Design and validate primers specific to the DREADD transgene.

    • Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers, and cDNA template.

    • Run the qPCR reaction in a real-time PCR system.

  • Data Analysis:

    • Calculate the relative expression of the DREADD mRNA using the ΔΔCt method, normalizing to a stable housekeeping gene (e.g., GAPDH).

In Vitro Calcium Imaging

Calcium_Imaging_Workflow cluster_cell_prep Cell Preparation cluster_imaging Imaging and Analysis culture Culture and Transfect Cells with DREADD load_dye Load Cells with Calcium Indicator (e.g., Fura-2 AM) culture->load_dye baseline Acquire Baseline Fluorescence load_dye->baseline add_ligand Add DREADD Activator (CNO, etc.) baseline->add_ligand record Record Fluorescence Changes add_ligand->record analyze Analyze Changes in Intracellular Calcium record->analyze

  • Cell Preparation:

    • Culture a suitable cell line (e.g., HEK293T or primary neurons) and transfect with the Gq-DREADD plasmid.

    • After 24-48 hours, load the cells with a calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Imaging:

    • Place the cells on a fluorescence microscope.

    • Acquire a stable baseline fluorescence reading.

    • Apply the DREADD activator (e.g., CNO) to the cells.

    • Record the changes in fluorescence intensity over time.

  • Data Analysis:

    • Quantify the change in fluorescence as a measure of the increase in intracellular calcium, indicating functional Gq-DREADD activation.

c-Fos Immunohistochemistry

cFos_IHC_Workflow cluster_in_vivo In Vivo Manipulation cluster_tissue_processing Tissue Processing cluster_staining_analysis Staining and Analysis administer_ligand Administer DREADD Activator or Vehicle wait Wait 90-120 minutes administer_ligand->wait perfuse Perfuse with 4% PFA wait->perfuse section Section Brain perfuse->section stain_cfos Immunostain for c-Fos section->stain_cfos stain_reporter (Co-stain for DREADD reporter if needed) stain_cfos->stain_reporter image Image Sections stain_reporter->image quantify Quantify c-Fos-positive cells in DREADD-expressing population image->quantify

  • In Vivo Procedure:

    • Administer the DREADD activator or vehicle to the DREADD-expressing animal.

    • Wait for 90-120 minutes to allow for c-Fos expression.[5]

  • Tissue Processing and Staining:

    • Perform transcardial perfusion and tissue processing as described in the IHC protocol above.

    • Incubate sections with a primary antibody against c-Fos.

    • If the DREADD is not tagged with a fluorescent protein, co-stain with an antibody against the DREADD tag (e.g., HA).

    • Use appropriate fluorescent secondary antibodies.

  • Analysis:

    • Image the sections and quantify the number of c-Fos-positive cells within the DREADD-expressing population. A significant increase in c-Fos expression in the activator group compared to the vehicle group confirms functional DREADD activation.

Logical Relationships and Experimental Design

Experimental_Design cluster_validation DREADD Expression Validation cluster_controls Essential Control Groups cluster_experiment Experimental Group cluster_interpretation Interpretation IHC IHC (Localization) Experimental DREADD + Activator IHC->Experimental WB Western Blot (Quantification) WB->Experimental qPCR qPCR (mRNA level) qPCR->Experimental Functional Functional Assays (e.g., c-Fos) Functional->Experimental Control1 DREADD + Vehicle Conclusion Attribute observed effects to DREADD-mediated activity Control1->Conclusion Control2 No DREADD (e.g., Reporter only) + Activator Control2->Conclusion Control3 No DREADD + Vehicle Control3->Conclusion Experimental->Conclusion

By employing a combination of these validation techniques and carefully selecting the appropriate DREADD activator with rigorous controls, researchers can confidently and accurately interpret the results of their chemogenetic manipulations, advancing our understanding of complex biological systems.

References

A Researcher's Guide to Control Experiments for DREADD Studies: A Comparative Analysis of Clozapine N-Oxide (CNO) and CNO-d8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to designing robust control experiments for DREADD studies utilizing Clozapine (B1669256) N-Oxide (CNO) and its deuterated analog, CNO-d8. This document provides a comparative overview, detailed experimental protocols, and essential visualizations to ensure the accuracy and reproducibility of your chemogenetic research.

The advent of Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) has provided neuroscientists with a powerful tool for remotely controlling neuronal activity. However, the widespread use of the DREADD actuator Clozapine N-Oxide (CNO) has been met with increasing scrutiny due to its in vivo back-metabolism to clozapine.[1][2][3] Clozapine, a potent antipsychotic with a broad receptor binding profile, is now understood to be the primary and more potent activator of DREADD receptors in vivo.[4][5] This conversion introduces significant potential for off-target effects, confounding the interpretation of experimental results.[3][6][7]

Clozapine N-Oxide-d8 (CNO-d8), a deuterated version of CNO, has been proposed as a potential alternative. The substitution of hydrogen atoms with deuterium (B1214612) can slow down metabolic processes due to the kinetic isotope effect, potentially reducing the in vivo conversion of CNO-d8 to clozapine.[8][9] However, to date, there is a lack of published experimental data directly comparing the pharmacokinetics, metabolic stability, and off-target effect profile of CNO-d8 to CNO in the context of DREADD activation.

This guide will provide a framework for the necessary control experiments to validate the use of CNO-d8 and to rigorously control for the known off-target effects of CNO.

Data Presentation: A Comparative Overview of DREADD Actuators

The following tables summarize the known pharmacological properties of CNO and clozapine, and highlight the current knowledge gap regarding CNO-d8.

Table 1: In Vitro Potency and Affinity of DREADD Actuators

CompoundDREADD ReceptorEC50 (nM)Ki (nM)Notes
Clozapine N-Oxide (CNO) hM3Dq~33~3,300Low affinity and potency.[4][5]
hM4Di~8.1~1,700
Clozapine hM3Dq~1.5~9.5High affinity and potency.[4][5]
hM4Di~0.42~5.2
This compound (CNO-d8) hM3DqData Not AvailableData Not Available
hM4DiData Not AvailableData Not Available

Table 2: In Vivo Pharmacokinetics and Metabolism

CompoundAdministration RouteKey Pharmacokinetic ParametersBack-Metabolism to ClozapineReference
Clozapine N-Oxide (CNO) Intraperitoneal (i.p.)Cmax reached in ~15-30 min. Half-life varies.Readily converts to clozapine in vivo.[1][2][4]
Clozapine Intraperitoneal (i.p.)Readily crosses the blood-brain barrier.N/A[4]
This compound (CNO-d8) Intraperitoneal (i.p.)Data Not AvailableTheoretically reduced, but not experimentally verified.N/A

Table 3: Known Off-Target Binding of Clozapine

Receptor FamilySpecific Receptors
DopaminergicD1, D2, D3, D4
Serotonergic5-HT1A, 5-HT2A, 5-HT2C, 5-HT3, 5-HT6, 5-HT7
Adrenergicα1A, α1B, α2A, α2B, α2C, β
MuscarinicM1, M2, M3, M4, M5
HistaminergicH1, H4

Experimental Protocols: Essential Controls for DREADD Studies

To ensure the validity of DREADD-based findings, a rigorous set of control experiments is mandatory. When using CNO-d8, it is crucial to perform a head-to-head comparison with CNO to validate its presumed improved metabolic stability and reduced off-target effects.

DREADD-free Animals Administered with Actuator
  • Objective: To determine the off-target effects of the DREADD actuator (CNO, CNO-d8, or clozapine) in the absence of the DREADD receptor.

  • Methodology:

    • A cohort of animals negative for DREADD expression (e.g., wild-type littermates or animals injected with a control virus expressing only a fluorescent reporter) should be included in the experimental design.

    • Administer the same dose and route of the DREADD actuator (CNO or CNO-d8) as used in the experimental DREADD-expressing group.

    • Perform the same behavioral, physiological, or molecular assays on this control group.

    • Any observed effects in this group can be attributed to the off-target actions of the actuator or its metabolites.[3][6]

DREADD-expressing Animals Administered with Vehicle
  • Objective: To control for the effects of DREADD expression and the vehicle used to dissolve the actuator.

  • Methodology:

    • A group of animals expressing the DREADD receptor should receive an injection of the vehicle solution (e.g., saline, DMSO) that does not contain the DREADD actuator.

    • This group undergoes the same experimental procedures as the actuator-treated group.

    • This controls for any behavioral or physiological changes caused by the viral vector expression, surgery, or the injection procedure itself.

Comparative Pharmacokinetics of CNO and CNO-d8
  • Objective: To directly compare the in vivo metabolism of CNO and CNO-d8.

  • Methodology:

    • Administer equivalent doses of CNO and CNO-d8 to separate cohorts of animals.

    • Collect blood and brain tissue samples at multiple time points post-administration (e.g., 15, 30, 60, 120, and 240 minutes).

    • Use liquid chromatography-mass spectrometry (LC-MS) to quantify the concentrations of CNO, CNO-d8, and clozapine in each sample.

    • This will determine if CNO-d8 indeed exhibits a reduced rate of back-metabolism to clozapine.

Dose-Response Characterization
  • Objective: To determine the minimal effective dose of the DREADD actuator that elicits a biological response in DREADD-expressing animals without causing off-target effects in control animals.

  • Methodology:

    • Administer a range of doses of CNO and CNO-d8 to both DREADD-expressing and DREADD-free animals.

    • Measure the desired biological or behavioral outcome for each dose.

    • The optimal dose will be the lowest one that produces a significant effect in the DREADD-expressing group with no effect in the DREADD-free group.

Mandatory Visualizations

G cluster_experimental Experimental Group cluster_control1 Control 1: Off-Target Effects cluster_control2 Control 2: Vehicle Effects cluster_control3 Control 3: CNO Comparison DREADD_Animal DREADD-expressing Animal Actuator Administer CNO-d8 DREADD_Animal->Actuator Outcome_E Measure Outcome Actuator->Outcome_E NoDREADD_Animal DREADD-free Animal Actuator_C1 Administer CNO-d8 NoDREADD_Animal->Actuator_C1 Outcome_C1 Measure Outcome Actuator_C1->Outcome_C1 DREADD_Animal_C2 DREADD-expressing Animal Vehicle Administer Vehicle DREADD_Animal_C2->Vehicle Outcome_C2 Measure Outcome Vehicle->Outcome_C2 DREADD_Animal_C3 DREADD-expressing Animal Actuator_C3 Administer CNO DREADD_Animal_C3->Actuator_C3 Outcome_C3 Measure Outcome Actuator_C3->Outcome_C3

Caption: Recommended experimental workflow for validating CNO-d8 in DREADD studies.

G CNO CNO / CNO-d8 (Systemic Administration) Metabolism In Vivo Metabolism CNO->Metabolism Clozapine Clozapine Metabolism->Clozapine BBB Blood-Brain Barrier Clozapine->BBB DREADD DREADD Receptor BBB->DREADD OffTarget Endogenous Receptors BBB->OffTarget Signaling G-protein Signaling (Gq, Gi, or Gs) DREADD->Signaling Effect Neuronal Modulation Signaling->Effect OffTargetEffect Off-Target Effects OffTarget->OffTargetEffect

Caption: CNO metabolism and mechanism of action in DREADD systems.

Conclusion

While CNO-d8 presents a promising alternative to CNO for DREADD studies, its efficacy and improved metabolic profile must be experimentally validated. The control experiments outlined in this guide provide a robust framework for assessing the suitability of CNO-d8 and for ensuring the rigorous interpretation of all DREADD-based research. By meticulously accounting for potential off-target effects, researchers can enhance the reliability and impact of their findings in the field of neuroscience and beyond.

References

A Researcher's Guide to the Comparative Analysis of Clozapine N-Oxide-d8 from Different Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Designer Receptors Exclusively Activated by Designer Drugs (DREADDs), the quality and consistency of chemogenetic actuators are paramount. This guide provides a framework for the comparative analysis of Clozapine N-Oxide-d8 (CNO-d8), a deuterated analog of the DREADD agonist CNO, from various suppliers. The following sections detail experimental protocols to assess critical quality attributes, ensuring reliable and reproducible experimental outcomes.

Clozapine N-Oxide (CNO) is a widely used ligand for activating muscarinic-based DREADDs.[1][2] However, its in vivo back-metabolism to clozapine, a potent psychoactive drug, can lead to off-target effects and confound experimental results.[1][3] The deuterated form, CNO-d8, is often used as an internal standard in pharmacokinetic studies.[4] Ensuring the purity, stability, and functional activity of CNO-d8 is critical for the accurate interpretation of such studies. This guide outlines a comprehensive workflow for comparing CNO-d8 from different suppliers.

Recommended Experimental Workflow

A systematic approach is necessary to evaluate the quality of CNO-d8 from various sources. The following workflow outlines a series of analytical and functional tests to provide a comprehensive comparison.

G cluster_0 Phase 1: Physicochemical Characterization cluster_1 Phase 2: In Vitro Functional Validation cluster_2 Phase 3: In Vivo Evaluation (Optional) Initial Inspection Initial Inspection Purity Assessment (HPLC) Purity Assessment (HPLC) Initial Inspection->Purity Assessment (HPLC) Proceed if appearance is consistent Identity Confirmation (MS) Identity Confirmation (MS) Purity Assessment (HPLC)->Identity Confirmation (MS) Confirm purity ≥98% Solubility & Stability Solubility & Stability Identity Confirmation (MS)->Solubility & Stability Verify molecular weight Cell Line Preparation Cell Line Preparation Solubility & Stability->Cell Line Preparation Assess solution stability DREADD Activation Assay DREADD Activation Assay Cell Line Preparation->DREADD Activation Assay Culture DREADD-expressing cells Dose-Response Analysis Dose-Response Analysis DREADD Activation Assay->Dose-Response Analysis Measure downstream signaling Pharmacokinetic Study Pharmacokinetic Study Dose-Response Analysis->Pharmacokinetic Study Determine EC50 values Behavioral Analysis Behavioral Analysis Pharmacokinetic Study->Behavioral Analysis Analyze CNO-d8 and clozapine-d8 (B602445) levels

Figure 1: Experimental workflow for the comparative analysis of CNO-d8.

Data Presentation: Summary of Key Quality Attributes

The following tables should be used to summarize the quantitative data obtained from the experimental protocols outlined below.

Table 1: Physicochemical Properties

SupplierLot NumberAppearancePurity by HPLC (%)Identity (m/z)Solubility (in DMSO)Stability (in solution)
Supplier A
Supplier B
Supplier C

Table 2: In Vitro Functional Activity

SupplierLot NumberDREADD ReceptorEC50 (nM)Maximum Response (% of control)
Supplier AhM3Dq
hM4Di
Supplier BhM3Dq
hM4Di
Supplier ChM3Dq
hM4Di

DREADD Signaling Pathway

CNO activates Gq- or Gi-coupled DREADDs to modulate neuronal activity. Understanding this pathway is crucial for designing and interpreting functional assays.

DREADD_Pathway cluster_CNO cluster_DREADD Cell Membrane cluster_downstream Intracellular Signaling CNO This compound hM3Dq hM3Dq (Gq-DREADD) CNO->hM3Dq hM4Di hM4Di (Gi-DREADD) CNO->hM4Di Gq Gq protein hM3Dq->Gq activates Gi Gi protein hM4Di->Gi activates PLC Phospholipase C Gq->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_release ↑ Intracellular Ca²⁺ IP3_DAG->Ca_release Neuronal_Activation Neuronal Activation Ca_release->Neuronal_Activation AC Adenylyl Cyclase Gi->AC inhibits K_channel GIRK Channel Activation Gi->K_channel cAMP ↓ cAMP AC->cAMP Neuronal_Inhibition Neuronal Inhibition cAMP->Neuronal_Inhibition K_channel->Neuronal_Inhibition

Figure 2: Signaling pathways activated by CNO via Gq- and Gi-DREADDs.

Experimental Protocols

Detailed methodologies are provided for the key experiments cited in the workflow.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)
  • Objective: To determine the purity of CNO-d8 from different suppliers.

  • Method:

    • Prepare a stock solution of each CNO-d8 sample in a suitable solvent (e.g., DMSO or methanol) at a concentration of 1 mg/mL.

    • Use a reverse-phase C18 column.

    • Employ a mobile phase gradient of acetonitrile (B52724) and water with 0.1% formic acid.

    • Set the UV detector to a wavelength of 254 nm.[5]

    • Inject equal volumes of each sample.

    • Calculate the purity based on the area of the principal peak relative to the total peak area. Most suppliers claim a purity of ≥95% or ≥98%.[6][7]

Identity Confirmation by Mass Spectrometry (MS)
  • Objective: To confirm the molecular identity of CNO-d8.

  • Method:

    • Infuse the prepared CNO-d8 solutions into a mass spectrometer.

    • Acquire the mass spectrum in positive ion mode.

    • Verify that the observed mass-to-charge ratio (m/z) corresponds to the expected molecular weight of CNO-d8 (C18H11D8ClN4O), which is approximately 350.87 g/mol .[6]

Solubility and Stability Assessment
  • Objective: To evaluate the solubility and stability of CNO-d8 in a commonly used solvent.

  • Method:

    • Prepare a supersaturated solution of each CNO-d8 sample in DMSO.

    • Determine the maximum concentration by serial dilution and visual inspection for precipitation.

    • For stability, prepare a solution at a standard concentration (e.g., 10 mM in DMSO).

    • Store aliquots at room temperature, 4°C, and -20°C.

    • Analyze the purity of the solutions by HPLC at various time points (e.g., 24 hours, 1 week, 1 month) to check for degradation. Stability studies have shown CNO freebase to be stable in solution at room temperature for at least 4 weeks.[2]

In Vitro DREADD Functional Assay (Calcium Flux)
  • Objective: To determine the functional potency (EC50) of CNO-d8 in activating DREADDs.

  • Method:

    • Use a cell line (e.g., HEK293) stably expressing a Gq-coupled DREADD (e.g., hM3Dq).

    • Plate the cells in a 96-well plate.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Prepare serial dilutions of each CNO-d8 sample.

    • Use a fluorescence microplate reader to measure the change in intracellular calcium levels upon addition of CNO-d8.

    • Plot the dose-response curve and calculate the EC50 value for each sample.[1]

In Vivo Pharmacokinetic Analysis (Optional)
  • Objective: To compare the pharmacokinetic profiles of CNO-d8 from different suppliers and assess its conversion to clozapine-d8.

  • Method:

    • Administer a single dose of each CNO-d8 sample to rodents via intraperitoneal injection.

    • Collect blood samples at multiple time points (e.g., 15, 30, 60, 120, 240 minutes) post-injection.[4]

    • Extract CNO-d8 and any potential clozapine-d8 from the plasma samples.

    • Quantify the concentrations of both compounds using Liquid Chromatography-Mass Spectrometry (LC-MS).[4][5]

    • Analyze the pharmacokinetic parameters, including Cmax, Tmax, and the rate of conversion to clozapine-d8.

By following this comprehensive guide, researchers can make informed decisions when selecting a supplier for this compound, thereby enhancing the reliability and reproducibility of their chemogenetic experiments.

References

A Comparative Guide to Validating DREADD Actuator Inertness: The Case of Clozapine N-Oxide

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Clozapine (B1669256) N-Oxide-d8 (CNO-d8): Initial searches for "Clozapine N-Oxide-d8" (CNO-d8) did not yield specific scientific literature or commercially available products under this designation. The "d8" typically indicates a deuterated form of a compound, a modification sometimes used to alter metabolic pathways. While the concept of a deuterated CNO to reduce back-metabolism to clozapine is scientifically plausible, this guide will focus on the well-documented properties of the widely used, non-deuterated Clozapine N-Oxide (CNO) and its parent compound, clozapine. The principles and validation protocols outlined here are essential for any researcher using chemogenetic tools and can be applied to any DREADD actuator to ensure experimental rigor.

The advent of Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) has provided neuroscientists with a powerful tool for remotely controlling neuronal activity. The efficacy and specificity of this system hinge on the biological inertness of the activating ligand at all sites other than the engineered DREADD receptor. Clozapine N-Oxide (CNO), a metabolite of the atypical antipsychotic clozapine, was initially considered to be the ideal DREADD actuator due to its presumed pharmacological inertness.[1][2][3] However, accumulating evidence has revealed a critical caveat: CNO can undergo reverse metabolism back to clozapine in vivo.[4][5][6][7] This conversion is a significant confounding factor, as clozapine is a potent psychoactive drug with a broad receptor binding profile, leading to potential off-target effects that can complicate the interpretation of DREADD-based studies.[1][8]

This guide provides a comprehensive comparison of CNO and clozapine, offering experimental data and protocols to enable researchers to validate the inertness of their chosen DREADD actuator and ensure the specificity of their chemogenetic experiments.

Quantitative Comparison of Receptor Binding Affinities

The primary concern with CNO's use is its conversion to clozapine, which has high affinity for a wide range of endogenous receptors. The following table summarizes the binding affinities (Ki, in nM) of CNO and clozapine at several key neurotransmitter receptors. Lower Ki values indicate higher binding affinity.

ReceptorClozapine Ki (nM)CNO Ki (nM)Primary Function/PathwayPotential Off-Target Effect of Clozapine
Dopamine Receptors
D1High AffinityLow AffinityGs-coupled; involved in motor control, reward, and cognition.Sedation, altered motor function.
D2High AffinityLow AffinityGi-coupled; primary target for many antipsychotics.Antipsychotic-like effects, altered locomotion.
D4High AffinityLow AffinityGi-coupled; implicated in cognition and mood.Cognitive and mood alterations.
Serotonin Receptors
5-HT1AHigh AffinityLow AffinityGi-coupled; involved in anxiety and depression.Anxiolytic or anxiogenic effects.
5-HT2AHigh AffinityLow AffinityGq-coupled; involved in perception, mood, and cognition.Hallucinogenic-like effects, altered sleep patterns.[3]
5-HT2CHigh AffinityLow AffinityGq-coupled; regulates mood, appetite, and cognition.Changes in appetite and mood.
Adrenergic Receptors
α1High AffinityLow AffinityGq-coupled; involved in vasoconstriction and arousal.Cardiovascular effects, changes in arousal.
α2High AffinityLow AffinityGi-coupled; regulates neurotransmitter release.Sedation, cardiovascular effects.
Histamine Receptors
H1High AffinityLow AffinityGq-coupled; mediates allergic responses and wakefulness.Sedation, drowsiness.
Muscarinic Receptors
M1High AffinityLow AffinityGq-coupled; involved in learning and memory.Cognitive impairment.
M4High AffinityLow AffinityGi-coupled; regulates neurotransmitter release.Anticholinergic side effects.

Note: Specific Ki values can vary between studies and assay conditions. "High Affinity" generally refers to Ki values in the low nanomolar range, while "Low Affinity" indicates Ki values in the micromolar range or higher, suggesting that physiologically relevant concentrations are less likely to engage these receptors.

This data clearly illustrates that clozapine is a highly promiscuous ligand, capable of interacting with numerous endogenous receptors at concentrations that can be achieved in vivo following CNO administration and its subsequent metabolism.[8][9][10] In contrast, CNO itself shows significantly lower affinity for these receptors.[2]

Experimental Protocols for Validating Actuator Inertness

To ensure that observed experimental effects are due to DREADD activation and not off-target effects of the actuator, rigorous control experiments are essential.

Objective: To confirm that the DREADD actuator does not produce behavioral or physiological effects in the absence of the DREADD receptor.

Experimental Groups:

  • Group A: Wild-type (non-DREADD expressing) animals receiving the vehicle.

  • Group B: Wild-type (non-DREADD expressing) animals receiving the DREADD actuator at the intended experimental dose.

  • Group C: DREADD-expressing animals receiving the vehicle.

  • Group D: DREADD-expressing animals receiving the DREADD actuator.

Procedure:

  • Administer the vehicle or DREADD actuator to the respective groups using the same route, dose, and timing as planned for the main experiment.

  • Perform the same behavioral assays or physiological recordings for all groups.

Expected Outcome:

  • No significant difference should be observed between Group A and Group B, demonstrating the actuator's inertness at the tested dose in non-DREADD animals.

  • A significant difference should be observed between Group C and Group D, representing the DREADD-mediated effect.

Objective: To determine the in vivo concentration of the DREADD actuator and its potential metabolites (e.g., clozapine from CNO) in plasma and the central nervous system.

Procedure:

  • Administer the DREADD actuator to a cohort of animals at the intended experimental dose.

  • Collect blood and brain tissue samples at various time points post-administration (e.g., 30, 60, 120 minutes).

  • Analyze the samples using liquid chromatography-mass spectrometry (LC-MS) to quantify the concentrations of the actuator and its metabolites.

Expected Outcome: This analysis will reveal the extent of back-metabolism and the concentration of potentially confounding metabolites like clozapine in the brain.[8] This information is crucial for interpreting behavioral and physiological data.

Objective: To directly assess the binding affinity and functional activity of the DREADD actuator and its metabolites at a panel of endogenous receptors.

Procedure:

  • Radioligand Binding Assays:

    • Utilize cell lines expressing specific endogenous receptors of interest.

    • Perform competitive binding assays with a known radiolabeled ligand for each receptor and increasing concentrations of the DREADD actuator or its metabolites.

    • Determine the inhibition constant (Ki) to quantify binding affinity.

  • Functional Assays (e.g., Calcium Imaging, cAMP Assays):

    • Use cell lines expressing the endogenous receptors of interest and appropriate signaling reporters (e.g., GCaMP for Gq-coupled receptors, cAMP biosensors for Gs/Gi-coupled receptors).

    • Apply the DREADD actuator or its metabolites at various concentrations and measure the functional response.

    • Determine the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) to quantify functional potency.

Expected Outcome: These in vitro assays provide a direct measure of the potential for off-target interactions at the molecular level.

Visualizing Experimental and Logical Workflows

To aid in the design and interpretation of DREADD experiments, the following diagrams illustrate key workflows and concepts.

Experimental_Workflow_for_DREADD_Validation cluster_in_vivo In Vivo Validation cluster_in_vitro In Vitro Validation animal_prep Animal Preparation (DREADD-expressing & Wild-type) actuator_admin Actuator/Vehicle Administration animal_prep->actuator_admin behavioral_phys Behavioral/Physiological Recording actuator_admin->behavioral_phys pk_analysis Pharmacokinetic Analysis (LC-MS) actuator_admin->pk_analysis data_analysis_vivo Data Analysis behavioral_phys->data_analysis_vivo pk_analysis->data_analysis_vivo conclusion Conclusion on Actuator Inertness data_analysis_vivo->conclusion cell_culture Cell Culture with Endogenous Receptors binding_assay Radioligand Binding Assay cell_culture->binding_assay functional_assay Functional Assay (e.g., Calcium Imaging) cell_culture->functional_assay data_analysis_vitro Data Analysis binding_assay->data_analysis_vitro functional_assay->data_analysis_vitro data_analysis_vitro->conclusion

Caption: Workflow for validating DREADD actuator inertness.

CNO_Metabolism_and_Off_Target_Effects CNO Clozapine N-Oxide (CNO) (Systemic Administration) Clozapine Clozapine (Active Metabolite) CNO->Clozapine Reverse Metabolism DREADD DREADD Receptor (Intended Target) CNO->DREADD Intended Action (low efficacy) Clozapine->DREADD High Efficacy Activation Endogenous_Receptors Endogenous Receptors (Dopamine, Serotonin, etc.) Clozapine->Endogenous_Receptors Off-Target Binding Desired_Effect Desired DREADD-Mediated Effect DREADD->Desired_Effect Off_Target_Effect Off-Target Effects Endogenous_Receptors->Off_Target_Effect

Caption: CNO metabolism and potential for off-target effects.

Conclusion and Recommendations

The evidence strongly indicates that the in vivo conversion of CNO to clozapine is a critical factor that can lead to significant off-target effects, thereby confounding the results of DREADD-based studies. To ensure the validity and reproducibility of chemogenetic experiments, researchers must incorporate rigorous controls. The inclusion of DREADD-negative animals treated with the actuator is the most crucial control to distinguish between DREADD-mediated and off-target effects. Furthermore, researchers should consider using the lowest effective dose of the DREADD actuator and be aware of the potential for pharmacokinetic variability between subjects. As the field of chemogenetics continues to evolve, the development and validation of novel actuators with improved specificity and minimal off-target activity will be paramount for the continued success of this powerful technology.

References

Safety Operating Guide

Proper Disposal of Clozapine N-Oxide-d8: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For immediate implementation, Clozapine N-Oxide-d8 and any materials contaminated with it must be treated as hazardous chemical waste. This guide provides comprehensive procedures for its safe handling and disposal, ensuring the safety of laboratory personnel and compliance with environmental regulations. The disposal of this compound is governed by its toxicological properties, and it should never be discarded down the drain or in regular trash.[1][2]

Hazard Profile of Clozapine N-Oxide

Clozapine N-Oxide (CNO) is classified as a hazardous substance. The non-deuterated form is acutely toxic if swallowed and may cause skin, eye, and respiratory irritation.[3][4] Due to the toxic nature of the compound, all waste, including contaminated personal protective equipment (PPE) and empty containers, must be disposed of through an approved hazardous waste program.[4][5]

Key Hazard Information:

  • Acute Toxicity: Toxic if swallowed.[6]

  • Irritation: Causes skin and serious eye irritation.[3] May also cause respiratory irritation.[3]

  • Handling Precautions: Use in a well-ventilated area, preferably a chemical fume hood.[5][7] Wear appropriate personal protective equipment, including gloves, lab coat, and eye protection.[3][4]

Quantitative Disposal Parameters

The following table summarizes key quantitative limits and requirements for storing hazardous chemical waste prior to disposal.

ParameterGuidelineSource
Container Fill Level Do not fill liquid waste containers more than 80% full to allow for expansion.[1]
Storage Time Limit All hazardous waste must be collected within 90 days from the date waste is first added to the container.[8]
Maximum Quantity Up to 55 gallons of an individual hazardous waste may be stored. If this limit is reached, it must be collected within three days.[8]
Secondary Containment Must be able to hold 110% of the volume of the primary container(s).[8]

Step-by-Step Disposal Protocol

This protocol outlines the essential steps for the safe segregation, packaging, labeling, and storage of this compound waste.

Step 1: Segregation of Waste

Proper segregation is critical to prevent dangerous chemical reactions.

  • Solid Waste: Collect solid this compound waste, including contaminated gloves, weigh boats, and paper towels, in a designated, compatible solid waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof liquid waste container with a screw-on cap.[8] Do not mix with other incompatible waste streams. For instance, segregate halogenated and non-halogenated organic solvents.[1]

  • Sharps Waste: Needles, syringes, or any other contaminated sharps must be placed in a designated sharps container.

  • Empty Containers: Original containers of this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and treated as hazardous liquid waste.[9] After rinsing and air-drying in a fume hood, the container can be disposed of in regular trash or recycling after defacing the label.[10]

Step 2: Packaging and Containment

Proper packaging ensures that waste is securely contained.

  • Select a Compatible Container: Use containers made of a material compatible with the waste. Plastic bottles are often preferred over glass to minimize the risk of breakage.[2] The container must be in good condition, free of leaks or cracks, and have a secure, screw-on lid.[9]

  • Secure Closure: Always keep waste containers tightly closed except when adding waste.[8][9] This prevents spills and the release of vapors.

  • Secondary Containment: Store all waste containers in a secondary container, such as a lab tray or bin, to contain any potential leaks or spills.[8] This is especially important for liquid waste.

Step 3: Labeling

Accurate and clear labeling is a regulatory requirement and essential for safety.

  • Affix a hazardous waste tag to each container as soon as waste is first added.[2]

  • The label must include the following information:

    • The words "Hazardous Waste".[2][9]

    • The full chemical name, "this compound". Do not use abbreviations or chemical formulas.[1][2]

    • For mixtures, list all constituents and their approximate concentrations.[1]

    • The date of waste generation (the date you first added waste to the container).[2]

    • The location of origin (e.g., building and room number).[2]

    • The name and contact information of the Principal Investigator.[2]

    • Check the appropriate hazard pictograms on the label (e.g., toxic, irritant).[2]

Step 4: Storage and Disposal

Store the properly packaged and labeled waste in a designated hazardous waste storage area until it can be collected by your institution's Environmental Health and Safety (EHS) department.[8]

  • Do not accumulate large quantities of waste.[8]

  • Schedule a waste pickup with your EHS office in a timely manner, adhering to institutional and regulatory time limits.[9][10]

  • Never dispose of this compound by pouring it down the sink or placing it in the regular trash.[1][2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.

G cluster_prep Step 1: Identification & Segregation cluster_package Step 2: Packaging & Labeling cluster_store Step 3: Storage & Disposal start This compound Waste Generated waste_type Determine Waste Type start->waste_type solid Solid Waste (Gloves, PPE) waste_type->solid Solid liquid Liquid Waste (Solutions) waste_type->liquid Liquid sharps Sharps (Needles) waste_type->sharps Sharps package_solid Package in Lined Solid Waste Bin solid->package_solid package_liquid Package in Sealed Liquid Container (≤80% Full) liquid->package_liquid package_sharps Place in Sharps Container sharps->package_sharps label_waste Affix Hazardous Waste Tag (Complete All Fields) package_solid->label_waste package_liquid->label_waste package_sharps->label_waste secondary Place in Secondary Containment label_waste->secondary store Store in Designated Hazardous Waste Area secondary->store pickup Schedule EHS Waste Pickup store->pickup

Caption: Workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Clozapine N-Oxide-d8

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical protocols for the handling and disposal of Clozapine N-Oxide-d8. Adherence to these guidelines is essential for ensuring personnel safety and maintaining the integrity of experimental work. This information is based on the safety data for the parent compound, Clozapine N-Oxide, and best practices for managing deuterated and hazardous chemicals.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous substance requiring stringent safety measures. The primary routes of occupational exposure are inhalation, ingestion, and dermal contact.[1] The following table outlines the minimum personal protective equipment required for handling this compound.

PPE CategoryRecommendationRationale
Hand Protection Double-gloving with chemotherapy-rated, powder-free nitrile gloves is mandatory.[2][3] The outer glove must be removed and disposed of as hazardous waste after each distinct handling procedure. Gloves should be changed at least every 60 minutes or immediately upon suspected contamination.[2]Prevents skin contact and absorption of the toxic substance. Double-gloving provides an additional barrier and a method for safely removing the contaminated outer layer.
Body Protection A disposable, solid-front gown made of a low-permeability fabric with long sleeves and tight-fitting cuffs is required.[3]Protects underlying clothing and skin from contamination.
Respiratory Protection When handling the solid compound outside of a certified chemical fume hood or other containment device, a NIOSH-approved N95 respirator or higher is necessary.[2] All handling of the solid form should ideally occur within a ventilated enclosure.Prevents inhalation of airborne particles, which can cause respiratory irritation and systemic toxicity.
Eye and Face Protection Chemical splash goggles are required.[4] A full-face shield must be worn over goggles whenever there is a risk of splashing.[2]Protects the eyes and face from accidental splashes and airborne particles.
Foot Protection Closed-toe shoes are mandatory. Disposable shoe covers should be worn in designated handling areas and removed before exiting.[4]Prevents contamination of personal footwear and the subsequent tracking of hazardous material to other areas.

Operational Plan: From Receipt to Experiment

A systematic workflow is critical to minimize exposure and preserve the isotopic integrity of this compound.

2.1. Storage and Handling

  • Storage: Upon receipt, store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. The storage location must be secure and accessible only to authorized personnel.

  • Protection from Moisture: As a deuterated compound, this compound is susceptible to hydrogen-deuterium exchange with atmospheric moisture, which can compromise its isotopic purity.[5][6] Whenever feasible, handle the compound under an inert atmosphere, such as in a nitrogen or argon-filled glovebox.[5]

  • Weighing and Solution Preparation: All manipulations of the solid compound, including weighing and aliquoting, must be performed in a certified chemical fume hood or a powder containment hood to mitigate inhalation risks. Prepare solutions within the fume hood, taking care to avoid the generation of aerosols.

2.2. Spill Management Protocol

  • Alert and Evacuate: Immediately notify personnel in the vicinity and evacuate the affected area.

  • Don PPE: Before addressing the spill, put on the full PPE ensemble as detailed in the table above.

  • Containment: For solid spills, carefully cover the material with absorbent pads to prevent dust from becoming airborne. For liquid spills, use appropriate absorbent materials to contain the liquid.

  • Cleanup: Gently collect the spilled material and any contaminated absorbent materials into a designated, labeled hazardous waste container. Decontaminate the spill area with an appropriate cleaning agent, followed by a thorough rinse.

  • Disposal: All materials used in the spill cleanup are to be disposed of as hazardous waste.

Disposal Plan

All materials that have come into contact with this compound are to be considered hazardous waste.

  • Waste Segregation: Collect all contaminated items, including empty containers, used PPE, and cleanup materials, in clearly labeled, sealed, and puncture-resistant containers.

  • Disposal Route: All waste must be disposed of through an accredited hazardous waste management service in accordance with all local, state, and federal regulations.[7] Under no circumstances should this material be disposed of in standard laboratory trash or drains. [7]

Procedural Workflow Diagram

The following diagram outlines the key steps for the safe handling of this compound, from initial preparation to final disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_experiment Experimental Use cluster_cleanup Cleanup and Disposal don_ppe Don Full PPE weigh_compound Weigh Solid Compound don_ppe->weigh_compound prepare_solution Prepare Solution weigh_compound->prepare_solution run_experiment Conduct Experiment prepare_solution->run_experiment decontaminate Decontaminate Work Area & Glassware run_experiment->decontaminate doff_ppe Doff PPE decontaminate->doff_ppe dispose_waste Dispose of Hazardous Waste doff_ppe->dispose_waste Dispose of Contaminated PPE

Caption: A procedural diagram for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.